P-Cresol glucuronide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAUCQAJHLSMQW-XPORZQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170195 | |
| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Cresol glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17680-99-8 | |
| Record name | p-Cresol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthetic Pathway of p-Cresol Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Cresol, a gut microbiota-derived metabolite of tyrosine and phenylalanine, is a molecule of significant interest in biomedical research, particularly in the context of uremic toxicity and its systemic effects. Its biological activity is largely dictated by its metabolic fate within the host. This technical guide provides an in-depth overview of the biosynthetic pathway of p-cresol glucuronide, a major metabolite of p-cresol. The guide details the enzymatic processes involved in the formation of p-cresol by the gut microbiota and its subsequent glucuronidation by host enzymes. It includes a summary of quantitative kinetic data, detailed experimental protocols for key assays, and visualizations of the metabolic pathway and experimental workflows.
Introduction
p-Cresol (4-methylphenol) is produced in the colon through the bacterial fermentation of dietary aromatic amino acids, primarily tyrosine and phenylalanine[1][2]. Once absorbed into the bloodstream, p-cresol undergoes extensive phase II metabolism in the liver and, to a lesser extent, in the intestinal mucosa[2][3][4]. The two main metabolic pathways are sulfation, leading to p-cresol sulfate, and glucuronidation, resulting in the formation of this compound[3][4]. While p-cresol sulfate has been extensively studied as a uremic toxin, the biological significance of this compound is an area of growing research[1][5]. Understanding the biosynthetic pathway of this compound is crucial for elucidating its physiological and pathophysiological roles.
Biosynthesis of p-Cresol by Gut Microbiota
The initial and rate-limiting step in the formation of this compound is the production of p-cresol from tyrosine by specific anaerobic bacteria in the gut. A key organism implicated in this process is Clostridium difficile[6].
The pathway involves the conversion of tyrosine to p-hydroxyphenylacetic acid (p-HPA), which is then decarboxylated to p-cresol. The enzyme responsible for this final step is p-hydroxyphenylacetate decarboxylase (HpdBCA) , a glycyl radical enzyme[6][7].
Enzymatic Reaction
The decarboxylation of p-HPA to p-cresol is catalyzed by the HpdBCA enzyme complex[7]. This enzyme is composed of three subunits (HpdB, HpdC, and HpdA) and its activity is dependent on an activating enzyme[7].
Quantitative Data: Enzyme Kinetics
The kinetic parameters of p-hydroxyphenylacetate decarboxylase from C. difficile have been characterized, providing insights into its substrate specificity and efficiency.
| Enzyme | Substrate | Km (mM) | Reference |
| p-Hydroxyphenylacetate Decarboxylase | p-Hydroxyphenylacetate | 2.8 | [6] |
| p-Hydroxyphenylacetate Decarboxylase | 3,4-Dihydroxyphenylacetate | 0.5 | [6] |
Glucuronidation of p-Cresol in the Host
Following its absorption from the colon, p-cresol is transported via the portal vein to the liver, where it undergoes extensive first-pass metabolism[3][4]. Glucuronidation is a major detoxification pathway, converting the lipophilic p-cresol into the more water-soluble and readily excretable this compound. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs) [5][8].
Key UGT Isoforms
Studies using human liver and kidney microsomes, as well as recombinant UGT enzymes, have identified UGT1A6 and UGT1A9 as the primary isoforms responsible for p-cresol glucuronidation[5][8][9]. UGT1A6 appears to be the major contributor in the liver, while both UGT1A6 and UGT1A9 play significant roles in the kidney[5].
Quantitative Data: Enzyme Kinetics
The kinetic profiles of UGT1A6 and UGT1A9 for p-cresol glucuronidation have been determined. The kinetics for UGT1A6 are best described by the Hill equation, while UGT1A9 follows substrate inhibition kinetics[5][8].
| Enzyme/System | Kinetic Model | Vmax (nmol/mg/min) | Km/S50 (µM) | Ksi (µM) | Reference |
| hrUGT1A6 | Hill | 8.5 ± 0.7 | 67.3 ± 17.3 | - | [9] |
| hrUGT1A9 | Substrate Inhibition | 0.19 ± 0.05 | 0.29 ± 0.02 | 911.7 ± 278.4 | [8] |
| Pooled Human Liver Microsomes | Hill | 8.5 ± 0.7 | 67.3 ± 17.3 | - | [9] |
| Pooled Human Kidney Microsomes | Substrate Inhibition | 0.19 ± 0.05 | 0.29 ± 0.02 | 911.7 ± 278.4 | [8] |
hrUGT: human recombinant UDP-glucuronosyltransferase; Vmax: maximum reaction velocity; Km: Michaelis constant; S50: substrate concentration at half-maximal velocity; Ksi: substrate inhibition constant.
Signaling and Regulation
The expression and activity of UGT enzymes are subject to regulation by various factors, which can influence the rate of p-cresol glucuronidation.
Transcriptional Regulation of UGT1A6 and UGT1A9
The expression of UGT1A6 and UGT1A9 is regulated by several transcription factors and nuclear receptors, including[10]:
-
Aryl hydrocarbon receptor (AhR)
-
Pregnane X receptor (PXR)
-
Constitutive androstane receptor (CAR)
-
Nuclear factor erythroid 2-related factor 2 (Nrf2)
Genetic polymorphisms in the UGT1A6 and UGT1A9 genes can also lead to interindividual variability in p-cresol glucuronidation capacity[11]. Furthermore, microRNAs, such as miR-491-3p, have been shown to regulate the expression of UGT1A isoforms, with an inverse correlation observed between miR-491-3p expression and UGT1A6 mRNA levels in human liver samples[12].
Experimental Protocols
p-Cresol Glucuronidation Assay in Human Liver Microsomes
This protocol describes a typical in vitro assay to measure the formation of this compound by human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
p-Cresol
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., p-cresol-d7 glucuronide)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of p-cresol in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL), MgCl2 (final concentration, e.g., 5 mM), and Tris-HCl buffer.
-
Add p-cresol to achieve the desired final concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration, e.g., 2 mM).
-
Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of this compound in biological matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]- → Product ion
-
Internal Standard (p-cresol-d7 glucuronide): Precursor ion [M-H]- → Product ion
-
-
Optimize collision energy and other MS parameters for each analyte.
Quantification:
-
Generate a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for p-Cresol Glucuronidation Assay
Caption: Experimental workflow for in vitro p-cresol glucuronidation assay.
Conclusion
The biosynthesis of this compound is a multi-step process involving both the gut microbiota and host metabolic enzymes. The formation of p-cresol from tyrosine by bacterial p-hydroxyphenylacetate decarboxylase is the initial step, followed by glucuronidation in the host, primarily by UGT1A6 and UGT1A9. The kinetic parameters of these enzymes have been characterized, providing a quantitative understanding of this pathway. The provided experimental protocols offer a foundation for researchers to investigate the formation and quantification of this compound. Further research into the regulation of this pathway and the biological activities of this compound will be crucial for understanding its role in health and disease.
References
- 1. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the L-tyrosine-derived bacterial metabolite p-cresol on colonic and peripheral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
- 4. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Hydroxyphenylacetate decarboxylase from Clostridium difficile. A novel glycyl radical enzyme catalysing the formation of p-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subunit composition of the glycyl radical enzyme p-hydroxyphenylacetate decarboxylase. A small subunit, HpdC, is essential for catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. UDP-glucuronosyltransferase 1A6: structural, functional, and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UGT1A6 UDP glucuronosyltransferase family 1 member A6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Regulation of UDP-Glucuronosyltransferase 1A1 Expression and Activity by MicroRNA 491-3p - PMC [pmc.ncbi.nlm.nih.gov]
The Gut Microbiota's Crucial Role in the Formation of p-Cresol Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the intricate relationship between the gut microbiota and the formation of p-cresol glucuronide, a significant uremic toxin. It details the microbial biotransformation of dietary amino acids into p-cresol, the subsequent host-mediated glucuronidation, and the analytical methodologies used to quantify these compounds. Furthermore, this guide elucidates the signaling pathways impacted by p-cresol and its metabolites, offering a comprehensive resource for researchers in drug development and nephrology.
Introduction
p-Cresol, a phenolic compound originating from the microbial fermentation of tyrosine and phenylalanine in the colon, is a well-documented uremic toxin.[1][2] Following its absorption, p-cresol undergoes extensive phase II metabolism in the intestinal wall and liver, leading to the formation of p-cresol sulfate (pCS) and this compound (pCG).[2][3] While pCS is the major metabolite, pCG also accumulates to toxic levels in patients with chronic kidney disease (CKD), contributing to the pathophysiology of uremia.[4] Understanding the microbial and host factors that govern the production of p-cresol and its subsequent glucuronidation is paramount for the development of therapeutic strategies to mitigate uremic toxicity.
The Microbial Origin of p-Cresol
The initial and rate-limiting step in the formation of p-cresol is the deamination and subsequent decarboxylation of dietary tyrosine and phenylalanine by specific gut bacteria.[1][2]
p-Cresol-Producing Bacteria
Several bacterial species, predominantly from the Firmicutes and Bacteroidetes phyla, have been identified as key producers of p-cresol. Notably, species such as Clostridium difficile, Bacteroides fragilis, and certain species within the Coriobacteriaceae family possess the enzymatic machinery required for this conversion.[5]
Enzymatic Pathways of p-Cresol Formation
The bacterial conversion of tyrosine to p-cresol primarily occurs through the action of p-hydroxyphenylacetate decarboxylase.[5] This enzyme catalyzes the final step in a pathway that involves the conversion of tyrosine to p-hydroxyphenylacetate.
Host Metabolism: The Glucuronidation of p-Cresol
Once absorbed from the colon, p-cresol enters the portal circulation and is transported to the liver, where it undergoes extensive glucuronidation. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).
Key UGT Enzymes in p-Cresol Glucuronidation
Research has identified UGT1A6 and UGT1A9 as the primary enzymes responsible for the glucuronidation of p-cresol in the human liver.[5][6] UGT1A6 exhibits a higher capacity for this reaction.[7]
Quantitative Data
The following tables summarize key quantitative data related to p-cresol and this compound.
Table 1: Concentrations of p-Cresol and this compound in Human Biological Fluids
| Analyte | Matrix | Population | Concentration Range | Reference |
| p-Cresol | Feces | Healthy Adults | 1.2 - 173.4 µg/g | [1] |
| Total p-Cresol | Plasma | Healthy Controls | 0.34 - 5.3 µg/mL | [8] |
| Total p-Cresol | Plasma | Hemodialysis Patients | Significantly elevated vs. healthy | [8] |
| This compound | Serum | Healthy Subjects | 0.035 ± 0.003 mg/dL | [9] |
| This compound | Serum | CKD Stage 5D | Significantly elevated vs. healthy | [9] |
Table 2: Enzyme Kinetics of p-Cresol Glucuronidation by Human UGTs
| UGT Isoform | Substrate | Vmax | Km | Kinetic Model | Reference |
| UGT1A6 | p-Cresol | 8.5 ± 0.7 nmol/mg/min | 67.3 ± 17.3 µM | Hill Equation | [7] |
| UGT1A9 | p-Cresol | - | - | Substrate Inhibition | [6] |
Table 3: Inhibition of p-Cresol Glucuronidation
| Inhibitor | UGT Isoform | Inhibition Constant (Ki) | Mechanism | Reference |
| Acetaminophen | UGT1A6 | - | - | [6] |
| Niflumic Acid | UGT1A9 | - | - | [6] |
| p-Cresol | UGT1A9 (MPA glucuronidation) | 5.2 µM | Competitive |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of p-cresol and this compound.
Quantification of p-Cresol and this compound by LC-MS/MS
This protocol is adapted for the analysis of total p-cresol in human plasma.
5.1.1. Sample Preparation
-
To 50 µL of plasma, add 10 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 1 hour to hydrolyze the conjugated forms.
-
Add 200 µL of cold acetonitrile containing an internal standard (e.g., p-cresol-d7) to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
5.1.2. LC-MS/MS Conditions
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used.
Human Liver Microsome Incubation Assay for p-Cresol Glucuronidation
This protocol outlines a typical in vitro assay to determine the kinetics of p-cresol glucuronidation.
5.2.1. Incubation Mixture
-
100 mM Phosphate buffer (pH 7.4)
-
Human liver microsomes (e.g., 0.5 mg/mL)
-
p-Cresol (at various concentrations)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
MgCl₂
-
Alamethicin (to activate UGTs)
5.2.2. Procedure
-
Pre-incubate all components except UDPGA at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS for this compound formation.
Culturing of p-Cresol-Producing Bacteria
This protocol is for the cultivation of Clostridium difficile, a known p-cresol producer.
5.3.1. Media
-
Brain Heart Infusion (BHI) agar or broth, supplemented with yeast extract and L-cysteine.
-
To enhance p-cresol production, the medium can be supplemented with p-hydroxyphenylacetic acid (p-HPA).[3]
5.3.2. Culture Conditions
-
Strict anaerobic conditions are required (e.g., in an anaerobic chamber).
-
Incubate at 37°C.
Signaling Pathways and Logical Relationships
The accumulation of p-cresol and its metabolites has been shown to impact several cellular signaling pathways, contributing to their toxicity.
p-Cresol Formation and Glucuronidation Pathway
Caption: Metabolic pathway of p-cresol formation by gut microbiota and subsequent glucuronidation in the liver.
Experimental Workflow for p-Cresol Quantification
Caption: A typical experimental workflow for the quantification of total p-cresol in plasma samples.
Signaling Pathways Affected by p-Cresol and this compound
Caption: Simplified overview of signaling pathways affected by p-cresol and this compound.
Conclusion
The formation of this compound is a complex interplay between the gut microbiota and host metabolism. As a significant uremic toxin, understanding the factors that influence its production is critical for the development of novel therapeutic interventions for patients with chronic kidney disease. This technical guide provides a foundational resource for researchers, offering detailed data, experimental protocols, and visual representations of the key pathways involved. Further research into the modulation of gut microbial activity and the inhibition of specific UGT enzymes may hold promise for reducing the burden of this compound and improving patient outcomes.
References
- 1. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A host-gut microbial amino acid co-metabolite, this compound, promotes blood-brain barrier integrity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage [frontiersin.org]
- 9. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]
P-cresol glucuronide's mechanism of action in uremia
An In-depth Technical Guide to the Mechanism of Action of p-Cresol Glucuronide in Uremia
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (pCG) is a gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD). A metabolite of p-cresol, its role in uremic pathophysiology has been a subject of considerable debate, with evidence suggesting it can act as both a detoxification product and a biologically active molecule with context-dependent effects. While often overshadowed by its more abundant counterpart, p-cresyl sulfate (pCS), studies have linked elevated serum concentrations of pCG to adverse cardiovascular outcomes and overall mortality in the CKD population. This guide provides a comprehensive technical overview of the current understanding of pCG's mechanism of action, summarizing key experimental findings, detailing methodologies, and illustrating the complex signaling pathways involved.
Introduction: The p-Cresol Axis in Uremia
P-cresol, a phenolic compound, is generated by the proteolytic fermentation of dietary amino acids tyrosine and phenylalanine by gut microbiota.[1][2] After absorption from the colon, p-cresol undergoes extensive first-pass metabolism in enterocytes and hepatocytes, where it is conjugated into two main metabolites: p-cresyl sulfate (pCS) and this compound (pCG).[1][3] In healthy individuals, these water-soluble conjugates are efficiently eliminated by the kidneys. However, in uremia, impaired renal clearance leads to their systemic accumulation.
While pCS is the predominant metabolite, the balance can shift towards glucuronidation in advanced kidney disease.[1][4] Furthermore, due to differences in protein binding, the free, biologically active concentration of pCG can be comparable to or even exceed that of pCS.[1] Although early research focused primarily on pCS, emerging evidence has demonstrated that pCG is not an inert bystander but an active participant in uremic toxicity, with a complex and sometimes paradoxical mechanism of action.[5][6]
Biosynthesis and Pharmacokinetics of this compound
The generation of pCG is a phase II detoxification process catalyzed primarily by UDP-glucuronosyltransferases (UGTs), with UGT1A6 and UGT1A9 being key enzymes in the liver.[1] This process attaches a glucuronic acid moiety to p-cresol, increasing its water solubility to facilitate renal excretion. In CKD, the accumulation of pCG is not only due to decreased glomerular filtration but also to reduced tubular secretion, which is handled by organic anion transporters (OATs) like OAT1 and OAT3.[2]
Mechanisms of Action in Uremic Pathophysiology
The biological effects of pCG are multifaceted and highly dependent on the cellular context and the presence of other uremic toxins, particularly pCS.
Effects on the Immune System and Inflammation
One of the most well-documented actions of pCG is its synergistic effect with pCS on leukocytes. While pCG alone does not appear to stimulate an oxidative burst from immune cells, it significantly enhances the pro-oxidant effects of pCS.[4][5][7]
-
Synergistic Leukocyte Activation: In ex vivo models using leukocytes from healthy subjects, pCG (at 48 mg/L) was shown to enhance the oxidative burst activities initiated by pCS.[1][7] This suggests that pCG can amplify the pro-inflammatory state in uremia by potentiating the effects of other toxins.[8]
Effects on the Vascular Endothelium
The vascular endothelium is a primary target of uremic toxins. The effects of pCG on endothelial cells appear to be protective in some contexts, contrasting with the detrimental effects of its parent compound, p-cresol.
-
Blood-Brain Barrier (BBB) Integrity: In a mouse model, pCG was found to strengthen the integrity of the BBB.[2][9] Further investigation using human brain microvascular endothelial cells revealed that pCG had little direct effect on its own. However, it was able to prevent the increase in barrier permeability caused by bacterial lipopolysaccharide (LPS).[2][9][10]
-
Toll-Like Receptor 4 (TLR4) Antagonism: The protective mechanism at the BBB is believed to involve functional antagonism at the TLR4 receptor complex, the principal receptor for LPS.[2][9] By blocking LPS-mediated signaling, pCG mitigates a key pathway of endotoxin-induced inflammation and vascular damage.
Effects on Renal and Hepatic Cells
Studies on direct cellular toxicity have generally found pCG to be less harmful than its precursor, p-cresol, or its sulfated counterpart, pCS, supporting the view that glucuronidation is a detoxification pathway.
-
Renal Tubular Cells: The effects of pCG on human proximal tubular cells have been described as "equivocal," with most studies observing no significant biological actions.[4][11] However, one study noted that a very high concentration of pCG (2 mM) could induce mitochondrial toxicity in renal proximal tubule epithelial cells.[1]
-
Hepatic Cells: In HepaRG liver cells, exogenously added pCG (1 mM) was significantly less toxic than equimolar concentrations of p-cresol and pCS, causing less oxidative stress (DCF formation), glutathione depletion, and cellular necrosis (LDH release).[1][6] This reinforces the role of hepatic glucuronidation as a mechanism to detoxify p-cresol.[2]
Metabolic Effects
Unlike pCS, which has been linked to insulin resistance, pCG does not appear to adversely affect glucose metabolism. In both muscle cell lines and mouse models, pCG failed to promote insulin resistance, distinguishing its metabolic profile from that of pCS.[12][13]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro studies on the effects of this compound.
Table 1: Effects of this compound on Various Cell Types
| Cell Type | pCG Concentration | Exposure Time | Observed Effect | Citation |
| Human Leukocytes | 48 mg/L | 10 min | Enhanced pCS-associated oxidative burst | [1][7] |
| Human Hepatocytes | 0.5 mM | 96 h | Reduced viability, ATP, and mitochondrial membrane potential | [1] |
| HepaRG (Liver) Cells | 1 mM | 24 h | Less toxic than p-cresol and pCS; minor increase in LDH release | [1][6] |
| Renal Proximal Tubule Cells | 2 mM | Not specified | Generated mitochondrial toxicity | [1] |
| HK-2 (Renal Tubular) Cells | Not specified | Up to 7 days | No observed biological actions (apoptosis or inflammation) | [11] |
| hCMEC/D3 (Brain Endothelial) | Up to 100 µM | 24 h | No effect on cell survival; prevented LPS-induced permeability | [9][10] |
Appendix: Detailed Experimental Protocols
Protocol: Cellular Toxicity Assessment in HepaRG Cells
This protocol is based on the methodology described by Zhu et al. (2021).[1][6]
-
Cell Culture: Human-derived HepaRG cells are cultured in Williams' E Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin-streptomycin, 5 µg/mL insulin, and 2 mM L-glutamine. Cells are maintained at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in multi-well plates (e.g., 0.4 million cells/well). After reaching confluence, the culture medium is replaced with a serum-free medium containing this compound at the desired final concentration (e.g., 1 mM). A vehicle control (medium only) is run in parallel. The exposure is typically carried out for 24 hours.
-
Oxidative Stress Measurement (DCF Assay): After treatment, cells are washed and incubated with 2′,7′-dichlorofluorescin diacetate (DCF-DA). DCF-DA is deacetylated by cellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF. Fluorescence is measured using a microplate reader to quantify ROS levels.
-
Total Glutathione (GSH) Measurement: Cells are lysed, and the total GSH concentration is determined using a glutathione assay kit, often based on the enzymatic recycling method where GSH reacts with DTNB (Ellman's reagent) to produce a colored product measured spectrophotometrically.
-
Cell Necrosis Measurement (LDH Release): Cell necrosis is quantified by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant, using a commercially available cytotoxicity detection kit.
Protocol: Blood-Brain Barrier Permeability Assay (In Vitro)
This protocol is adapted from the methodology used with hCMEC/D3 cells.[9][10]
-
Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are cultured on collagen-coated flasks. For permeability assays, cells are seeded onto semi-permeable filter inserts (transwells) and grown to form a confluent monolayer, which models the BBB.
-
Barrier Integrity Confirmation: The integrity of the cell monolayer is confirmed by measuring Transendothelial Electrical Resistance (TEER) using a voltmeter. High TEER values indicate tight barrier formation.
-
Treatment: The cell monolayers are pre-treated with pCG (e.g., 1 µM) for 30 minutes, followed by the addition of an inflammatory stimulus like LPS (e.g., 10 ng/mL) to the apical (upper) chamber. Controls include cells treated with vehicle, pCG alone, and LPS alone. The incubation period is typically 24 hours.
-
Permeability Measurement: A fluorescent tracer molecule of a specific size (e.g., 70 kDa FITC-dextran) is added to the apical chamber. Over a set period, samples are taken from the basolateral (lower) chamber. The amount of tracer that has passed through the cell monolayer is quantified by measuring its fluorescence. An increase in fluorescence in the basolateral chamber corresponds to an increase in barrier permeability.
-
Data Analysis: The permeability coefficients are calculated and compared across the different treatment groups to determine the effect of pCG on LPS-induced barrier disruption.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Comparative Biological Activity of p-Cresol Glucuronide versus p-Cresol Sulfate
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides a detailed comparison of the biological activities of p-cresol sulfate (pCS) and p-cresol glucuronide (pCG), two major metabolites of the gut-derived microbial product, p-cresol. Special emphasis is placed on their roles as uremic toxins and their differential impacts on cellular and systemic pathophysiology.
Introduction
p-Cresol, a phenolic compound produced by the gut microbial fermentation of aromatic amino acids like tyrosine and phenylalanine, is a precursor to two significant uremic toxins.[1][2] Following its absorption from the colon, p-cresol undergoes extensive phase II metabolism, primarily in the colonic mucosa and liver, to form p-cresol sulfate (pCS) and this compound (pCG).[3][4] In healthy individuals, these water-soluble conjugates are efficiently cleared by the kidneys. However, in patients with chronic kidney disease (CKD), impaired renal function leads to their systemic accumulation.[1][5] Both pCS and pCG are strongly implicated in the pathophysiology of uremia, contributing to systemic toxicity, inflammation, and cardiovascular disease.[4][6] While pCS is the predominant metabolite in humans and has been extensively studied for its toxic effects, emerging research on pCG reveals a more complex and sometimes contrasting biological profile.[7][8] This guide provides a technical overview of their comparative activities, supported by quantitative data, experimental methodologies, and pathway visualizations.
Metabolism and Disposition
The biotransformation of p-cresol is a critical determinant of its biological activity. The parent compound, p-cresol, is rarely detected in systemic circulation due to its rapid and efficient conjugation.[7]
-
Sulfation: This is the primary metabolic pathway in humans, catalyzed by sulfotransferase enzymes, leading to the formation of pCS.[9]
-
Glucuronidation: This pathway, mediated by UDP-glucuronosyltransferases, produces pCG. While a minor pathway in humans compared to sulfation, the unbound, biologically active concentrations of pCG can be comparable to those of pCS due to differences in protein binding.[9] In rodent models, glucuronidation can be a major metabolic route.[8][10][11]
The accumulation of both metabolites is a hallmark of CKD, and their poor clearance by conventional dialysis, owing to strong protein binding (especially for pCS), makes them therapeutic targets of significant interest.[4][5]
Comparative Biological Activities
Oxidative Stress and Cytotoxicity
A primary mechanism of pCS toxicity is the induction of oxidative stress. In contrast, pCG is significantly less potent in this regard and may be considered a detoxification product in certain contexts.
-
p-Cresol Sulfate (pCS): Numerous studies demonstrate that pCS is a potent inducer of reactive oxygen species (ROS) in various cell types, including renal tubular cells, endothelial cells, and smooth muscle cells.[12][13][14] A key mechanism involves the activation of NADPH oxidase, a major source of cellular ROS.[12][15] This oxidative stress leads to cellular damage, apoptosis, and necrosis.[12][16]
-
This compound (pCG): In direct comparisons, pCG exhibits minimal to no effect on ROS production.[9] Studies on human proximal tubular cells (HK-2) and liver cells (HepaRG) show that pCG is substantially less toxic than pCS at equimolar concentrations.[9][16] In HepaRG cells, the glucuronidation of p-cresol is associated with detoxification, as inhibiting this pathway increases p-cresol-induced cell death.[9][17] However, at high concentrations, pCG has been shown to potentiate the oxidative burst in leukocytes when combined with pCS.[4]
Inflammation
pCS is a well-established pro-inflammatory molecule, whereas pCG has a more neutral or even context-dependent anti-inflammatory profile.
-
p-Cresol Sulfate (pCS): pCS promotes an inflammatory phenotype in renal tubular cells, leukocytes, and endothelial cells.[5][16][18] It upregulates the expression of pro-inflammatory cytokines and adhesion molecules and activates inflammatory signaling pathways like JNK and p38 MAPK.[12][15]
-
This compound (pCG): In renal tubular cells, pCG does not induce an inflammatory response, either alone or in combination with pCS.[16][18] Remarkably, pCG has been shown to exert protective effects on the blood-brain barrier (BBB) by preventing lipopolysaccharide (LPS)-induced permeability, a mechanism suggested to involve antagonism at the Toll-like receptor 4 (TLR4).[7][19]
Endothelial and Cardiovascular Effects
The differential effects of pCS and pCG extend to the cardiovascular system, a major site of uremic toxicity.
-
p-Cresol Sulfate (pCS): pCS is strongly associated with cardiovascular disease in CKD patients.[6][20] It causes endothelial dysfunction by inhibiting endothelial cell proliferation and wound repair[21], inducing the shedding of pro-coagulant endothelial microparticles[22], and promoting vascular smooth muscle cell calcification.[23] Furthermore, it can directly induce apoptosis in cardiomyocytes.[20]
-
This compound (pCG): While clinical studies have associated elevated pCG levels with cardiovascular mortality, similar to pCS[4][7], direct cellular effects appear less detrimental. It does not inhibit endothelial proliferation or repair to the same extent as pCS. Its association with mortality may reflect its status as a marker of declining renal function rather than a direct causative agent of vascular damage.
Systemic Metabolic Effects
-
p-Cresol Sulfate (pCS): In both animal and cellular models, pCS has been shown to induce insulin resistance, a common complication in CKD.[7][8]
-
This compound (pCG): In stark contrast, pCG does not promote insulin resistance and does not interfere with insulin signaling pathways in muscle cells.[8][24] This represents a key functional divergence between the two metabolites.
Quantitative Data Presentation
The following tables summarize quantitative data from key comparative studies.
Table 1: Comparative Cytotoxicity of p-Cresol and its Metabolites
| Compound | Cell Line | Assay | Concentration | Result | Reference |
|---|---|---|---|---|---|
| p-Cresol | HepaRG (Liver) | LDH Release (Necrosis) | EC50 = 0.85 mM | Potent cytotoxicity | [9] |
| p-Cresol Sulfate (pCS) | HepaRG (Liver) | LDH Release (Necrosis) | 1 mM | 23.4% less LDH release than p-Cresol | [9] |
| This compound (pCG) | HepaRG (Liver) | LDH Release (Necrosis) | 1 mM | 24.3% less LDH release than p-Cresol; slightly less toxic than pCS | [9] |
| p-Cresol Sulfate (pCS) | HK-2 (Kidney) | Apoptosis (Flow Cytometry) | 25-100 µg/mL (7 days) | Concentration-dependent increase in apoptosis | [16][18] |
| this compound (pCG) | HK-2 (Kidney) | Apoptosis (Flow Cytometry) | Up to 100 µg/mL (7 days) | No significant effect on apoptosis |[16][18] |
Table 2: Comparative Effects on Cellular Functions
| Function | Cell Line / Model | Compound | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Oxidative Stress | HepaRG (Liver) | pCS | 1 mM | 31.9% less DCF formation than p-Cresol | [9] |
| HepaRG (Liver) | pCG | 1 mM | 71.8% less DCF formation than p-Cresol | [9] | |
| Inflammation | HK-2 (Kidney) | pCS | 50 µg/mL (3 hours) | Increased inflammatory gene expression | [16][18] |
| HK-2 (Kidney) | pCG | Up to 100 µg/mL | No effect on inflammatory gene expression | [16][18] | |
| Insulin Resistance | C2C12 (Muscle) | pCS | 25 µg/mL | Inhibited insulin-stimulated glucose uptake | [8] |
| C2C12 (Muscle) | pCG | 25 µg/mL | No effect on insulin-stimulated glucose uptake | [8] |
| BBB Permeability | hCMEC/D3 (Brain Endo.) | pCG + LPS | 5 µM pCG | Prevented LPS-induced barrier permeability |[19][25] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human proximal tubular epithelial cells (HK-2), human hepatoma cells (HepaRG), and human umbilical vein endothelial cells (HUVECs) are commonly used models.
-
Culture Conditions: Cells are typically maintained in their respective recommended media (e.g., DMEM, Williams' E Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: pCS and pCG (synthesized or commercially purchased) are dissolved in culture medium. As pCS is highly protein-bound in vivo, experiments are often conducted in both the presence and absence of physiological concentrations of albumin to mimic biological conditions.[26] Treatment durations range from short-term (e.g., 3 hours for gene expression) to long-term (e.g., 7 days for apoptosis studies).[16]
Key Assays
-
Cytotoxicity (Necrosis): Lactate Dehydrogenase (LDH) Assay. LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage. Its activity is measured spectrophotometrically and is proportional to the percentage of necrotic cells.[9]
-
Apoptosis: Annexin V/Propidium Iodide (PI) Staining. Assessed via flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. This allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[16]
-
Oxidative Stress: 2',7'-Dichlorofluorescin Diacetate (DCF-DA) Assay. DCF-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence intensity, measured by a plate reader or flow cytometry, is proportional to the level of intracellular ROS.[9]
-
Gene Expression: Real-Time Quantitative PCR (RT-qPCR). Used to measure mRNA levels of target genes (e.g., inflammatory cytokines like MCP-1, TWEAK receptor Fn14).[12][16] RNA is extracted, reverse-transcribed to cDNA, and then amplified with gene-specific primers.
-
Insulin-Stimulated Glucose Uptake: C2C12 myotubes are incubated with pCS or pCG, followed by stimulation with insulin. The uptake of a fluorescent glucose analog (e.g., 2-NBDG) is then measured to assess insulin sensitivity.[8][24]
Signaling Pathways and Experimental Workflows
Conclusion
The biological activities of this compound and p-cresol sulfate are markedly different. pCS is a well-characterized uremic toxin that actively contributes to pathophysiology through the induction of oxidative stress, inflammation, and cellular damage across multiple organ systems, including the kidneys and the cardiovascular system. In contrast, pCG appears to be significantly less toxic. In many cellular systems, it behaves as a detoxification product of p-cresol metabolism. While not entirely inert, and associated with mortality in CKD, its direct pathogenic contributions are far less pronounced than those of pCS. Furthermore, emerging evidence suggests pCG may have context-dependent protective roles, such as preserving blood-brain barrier integrity. These findings underscore the critical importance of studying individual uremic metabolites, as conjugation pathways can dramatically alter the biological and toxicological profile of a parent compound. For drug development professionals, targeting the production or enhancing the clearance of pCS remains a high-priority strategy, while the role of pCG warrants further investigation to fully elucidate its function as a biomarker versus a bioactive molecule.
References
- 1. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 8. p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Urinary excretion of the uraemic toxin p-cresol in the rat: contribution of glucuronidation to its metabolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p-Cresol and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. ahajournals.org [ahajournals.org]
- 21. The uremic solutes p-cresol and indoxyl sulfate inhibit endothelial proliferation and wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The uremic retention solute p-cresyl sulfate and markers of endothelial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 24. academic.oup.com [academic.oup.com]
- 25. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
P-Cresol Glucuronide: A Gut-Derived Uremic Toxin Under Scrutiny
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
P-cresol, a product of gut microbial fermentation of dietary tyrosine, is a well-recognized uremic toxin that accumulates in patients with chronic kidney disease (CKD). Following its absorption, p-cresol undergoes extensive metabolism in the colonic mucosa and liver, leading to the formation of p-cresol sulfate (pCS) and p-cresol glucuronide (pCG). While pCS has been extensively studied and implicated in various pathophysiological processes in CKD, the role of pCG remains a subject of intense investigation and debate. This technical guide provides a comprehensive overview of this compound, summarizing its metabolic pathway, its debated role as a uremic toxin, key experimental findings, and detailed methodologies for its study.
Introduction: The Genesis of a Uremic Toxin
The gut microbiome plays a critical role in host metabolism and health. However, dysbiosis of the gut microbiota, often observed in CKD, can lead to an increased production of potentially harmful metabolites. One such metabolite is p-cresol, derived from the bacterial fermentation of tyrosine.[1][2] Once formed, p-cresol is absorbed into the bloodstream and rapidly conjugated in the liver to form pCS and pCG.[1][3] In healthy individuals, these conjugates are efficiently cleared by the kidneys. However, in CKD patients, impaired renal function leads to their accumulation, contributing to the uremic state.[1][4] While historically research has focused on pCS, emerging evidence suggests that pCG, despite being the minor metabolite, may also contribute to uremic toxicity.[3][4]
Metabolic Pathway of p-Cresol
The generation of this compound is a multi-step process involving both the gut microbiota and host metabolism.
Caption: Metabolic pathway of p-cresol to this compound.
Dietary tyrosine is metabolized by gut bacteria, such as those from the Clostridium and Coriobacteriaceae genera, to produce p-cresol.[5] This unconjugated form is then absorbed and undergoes phase II detoxification in the colonic mucosa and liver.[3][6] The primary metabolic pathway is sulfation, leading to the formation of p-cresol sulfate (pCS), while a smaller portion undergoes glucuronidation to form this compound (pCG).[1][3] These conjugation reactions, catalyzed by sulfotransferases and UDP-glucuronosyltransferases respectively, increase the water solubility of p-cresol, facilitating its renal excretion.[1]
This compound: Toxin or Detoxification Product?
The precise role of pCG in uremic toxicity is a complex and evolving area of research. While glucuronidation is generally considered a detoxification pathway, several studies have associated elevated pCG levels with adverse outcomes in CKD patients.
Evidence for Toxicity:
-
Association with Mortality: Studies have shown a correlation between high serum levels of both total and free pCG and overall and cardiovascular mortality in CKD patients, independent of other risk factors.[3][4][7] The predictive power of free pCG for mortality has been reported to be similar to that of free pCS.[3]
-
Pro-inflammatory Effects: In vitro studies have suggested that pCG may have pro-inflammatory effects. For instance, while pCG alone had no effect on leukocyte oxidative burst activity, it exhibited a synergistic, cumulative activating effect when combined with pCS.
-
Epithelial-to-Mesenchymal Transition (EMT): One study indicated that pCG, but not pCS, promoted phenotypical changes associated with EMT in human conditionally immortalized renal proximal tubule epithelial cells.[8] EMT is a key process in the development of renal fibrosis.
Evidence for a Benign Role:
-
Lower Cytotoxicity: Several in vitro studies have demonstrated that pCG is less cytotoxic than its parent compound, p-cresol, and its sulfated counterpart, pCS.[1][9] In HepaRG liver cells, p-cresol induced significant oxidative stress and necrosis, whereas pCG showed minimal cytotoxicity.[1][9]
-
Lack of Effect on Insulin Resistance: In a mouse model, pCS was shown to induce insulin resistance, a common complication of CKD. In contrast, pCG had no effect on insulin sensitivity, either in vivo or in vitro.[10][11][12]
-
Blood-Brain Barrier Integrity: Interestingly, one study found that pCG strengthened blood-brain barrier integrity in mice and antagonized the permeabilizing effects of lipopolysaccharide (LPS) in a human brain microvascular endothelial cell line, suggesting a potentially protective role at the neurovascular unit.[1][13]
This conflicting evidence highlights the need for further research to fully elucidate the biological activities of pCG and its contribution to the uremic syndrome.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Serum Concentrations of this compound in CKD Patients
| CKD Stage | Free pCG (mg/dL) | Total pCG (mg/dL) | Reference |
| Healthy Subjects | 0.035 ± 0.003 | - | [14] |
| Stages 2-3 | Increased vs. Healthy | Increased vs. Healthy | [3] |
| Stages 4-5 | Significantly Higher | Significantly Higher | [3] |
| Stage 5D (Hemodialysis) | Highest Levels | Highest Levels | [3] |
Table 2: Comparative Toxicity of p-Cresol and its Metabolites in HepaRG Cells [9][15]
| Compound (1 mM, 24h) | DCF Formation (% of p-cresol) | Total GSH Depletion (% of p-cresol) | LDH Release (% of p-cresol) |
| p-Cresol | 100% | 100% | 100% |
| p-Cresol Sulfate | 31.9 ± 75.8% | 16.5 ± 22.1% | 23.4 ± 2.8% |
| This compound | 71.8 ± 23.8% | 40.0 ± 19.8% | 24.3 ± 1.8% |
DCF: 2′,7′-dichlorofluorescein (marker of oxidative stress); GSH: glutathione; LDH: lactate dehydrogenase (marker of necrosis).
Table 3: EC50 Values of p-Cresol in HepaRG Cells (24h exposure) [9][15]
| Toxicity Marker | EC50 (mM) |
| DCF Formation | 0.64 ± 0.37 |
| GSH Depletion | 1.00 ± 0.07 |
| LDH Release | 0.85 ± 0.14 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Quantification of this compound in Plasma/Serum
Caption: Workflow for this compound quantification.
Objective: To measure the concentration of free or total this compound in biological samples.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurate quantification.[9][16]
-
Sample Preparation (for total pCG):
-
Plasma or serum samples are subjected to hydrolysis to convert conjugated forms (pCS and pCG) to free p-cresol. This can be achieved through acidic hydrolysis or enzymatic hydrolysis using β-glucuronidase/sulfatase.[16][17]
-
Proteins are then precipitated using a solvent like acetonitrile.[17]
-
The sample is centrifuged, and the supernatant containing the analyte is collected for analysis.[17]
-
-
Sample Preparation (for free pCG):
-
Protein precipitation is performed directly on the plasma or serum sample without the initial hydrolysis step.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18) for chromatographic separation.
-
The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of pCG and an internal standard (e.g., p-cresol-d7).[16]
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[16]
-
In Vitro Toxicity Assessment in HepaRG Cells
Objective: To evaluate the cytotoxic effects of this compound.
Methodology: The human hepatoma cell line HepaRG is a suitable model as it retains many characteristics of primary human hepatocytes, including drug-metabolizing enzymes.[9][15]
-
Cell Culture: HepaRG cells are cultured according to standard protocols.
-
Treatment: Differentiated HepaRG cells are exposed to varying concentrations of p-cresol, pCS, and pCG for different time points (e.g., 24 hours).[9][15]
-
Toxicity Assays:
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) production is measured using the 2′,7′-dichlorofluorescein diacetate (DCF-DA) assay.[9][15]
-
Glutathione Depletion: Total cellular glutathione (GSH) levels are quantified using a commercially available kit.[9][15]
-
Cell Viability/Necrosis: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage and necrosis.[9][15]
-
In Vivo Assessment of Insulin Resistance in Mice
Objective: To determine the effect of this compound on insulin sensitivity.
Methodology: A 5/6 nephrectomized mouse model is often used to mimic chronic kidney disease.[10][12][18]
-
Animal Model: Male C57BL/6J mice undergo a two-step 5/6 nephrectomy or a sham operation.
-
Treatment: Mice are administered p-cresol, pCS, or pCG via intraperitoneal injection or in their drinking water for a specified period.[10][18]
-
Insulin Tolerance Test (ITT):
Signaling Pathways
The precise signaling pathways through which pCG exerts its biological effects are still being elucidated. However, some studies have pointed to potential mechanisms.
Caption: Postulated signaling pathways involving this compound.
One proposed mechanism of action for pCG is its interaction with the Toll-like Receptor 4 (TLR4) signaling pathway. In human brain microvascular endothelial cells, pCG was shown to act as a functional antagonist at TLR4, preventing the LPS-induced increase in blood-brain barrier permeability.[1][13]
In the context of renal fibrosis, it has been suggested that pCG may promote EMT in proximal tubule epithelial cells.[8] While the specific receptor and downstream signaling cascade have not been fully identified, this could potentially involve pathways such as the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of fibrosis.
Conclusion and Future Directions
This compound is a significant gut-derived uremic solute that accumulates in CKD. While traditionally viewed as a less toxic metabolite of p-cresol, a growing body of evidence suggests that pCG may be biologically active and contribute to the pathophysiology of uremia. Its association with mortality in CKD patients warrants further investigation.
Future research should focus on:
-
Elucidating the specific molecular mechanisms by which pCG exerts its effects, including the identification of its cellular receptors and downstream signaling pathways.
-
Conducting further in vivo studies to clarify the role of pCG in cardiovascular disease, renal fibrosis, and other complications of CKD.
-
Investigating the potential therapeutic strategies to lower circulating levels of pCG, such as modulation of the gut microbiota or development of specific adsorbents.
A deeper understanding of the biological role of this compound will be crucial for the development of novel therapeutic interventions to improve the outcomes of patients with chronic kidney disease.
References
- 1. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 2. Gut-Derived Protein-Bound Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 6. Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism, Protein Binding, and Renal Clearance of Microbiota-Derived p-Cresol in Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Kidney Disease and Fibrosis: The Role of Uremic Retention Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In vitro toxicity assessment of p-cresol glucuronide
An In-Depth Technical Guide to the In Vitro Toxicity Assessment of p-Cresol Glucuronide
Introduction
p-Cresol, a phenolic compound originating from the gut microbial metabolism of the amino acid tyrosine, is a well-documented uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] Following its production in the colon, p-cresol undergoes extensive phase II metabolism, primarily in the colonic mucosa and liver, to form its main circulating conjugates: p-cresol sulfate (pCS) and this compound (pCG).[1][2] While pCS is typically the more abundant metabolite, pCG concentrations also rise significantly with declining renal function and have been associated with overall and cardiovascular mortality in CKD patients.[1][3] Historically, much of the research on p-cresol-related toxicity focused on the parent compound or pCS. However, the distinct biological activities and toxicological profile of pCG are now receiving greater attention. This guide provides a comprehensive overview of the in vitro toxicity assessment of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Metabolic Pathway of p-Cresol
The formation of this compound is a critical detoxification step. Gut bacteria metabolize dietary tyrosine to p-cresol, which is then absorbed and enters portal circulation. In the liver and colon, UDP-glucuronosyltransferase (UGT) enzymes catalyze the conjugation of p-cresol with glucuronic acid to form pCG, a more water-soluble compound intended for renal excretion.[1]
Quantitative Toxicity Data
The in vitro toxicity of pCG has been evaluated in various cell models. Generally, pCG demonstrates lower cytotoxicity compared to its parent compound, p-cresol, and its sulfated counterpart, pCS. However, its effects are context-dependent, varying with cell type, concentration, and exposure duration.
Table 1: Comparative Toxicity in HepaRG Cells
This table summarizes the relative effects of equimolar concentrations (1 mM) of p-cresol, p-cresol sulfate, and this compound after 24 hours of exposure in the human liver cell line, HepaRG. The data indicates that p-cresol is the most potent of the three in inducing oxidative stress, glutathione depletion, and necrosis, with pCG being the least toxic.[4]
| Compound (1 mM) | Oxidative Stress (DCF Formation) | GSH Depletion | Necrosis (LDH Release) |
| p-Cresol | Baseline Toxicity | Baseline Toxicity | Baseline Toxicity |
| p-Cresol Sulfate | ↓ 31.9% vs. p-Cresol | ↓ 16.5% vs. p-Cresol | ↓ 23.4% vs. p-Cresol |
| This compound | ↓ 71.8% vs. p-Cresol | ↓ 40.0% vs. p-Cresol | ↓ 24.3% vs. p-Cresol |
Data sourced from Zhu et al. (2021).[4]
Table 2: Effects of this compound on Various Cell Types
This table compiles findings from different studies on the direct effects of exogenously administered pCG.
| Cell Type | Concentration | Exposure Time | Key Findings | Reference |
| Primary Human Hepatocytes | 0.5 mM | 96 h | Significantly reduced cell viability, cellular ATP, and mitochondrial membrane potential. | [4] |
| Human Leukocytes (ex vivo) | 48 mg/L | 10 min | Enhanced p-cresol sulfate-associated oxidative burst activities. | [4] |
| hCMEC/D3 (Brain Endothelial) | Up to 100 µM | 24 h | No effect on cell survival (MTT assay).[5] A slight reduction in BCRP transporter expression at 100 µM.[5][6] | [5][6] |
| C2C12 (Muscle Cells) | Not specified | Not specified | Did not induce insulin resistance, unlike pCS. | [7] |
Experimental Protocols
Standardized protocols are essential for the accurate assessment of pCG toxicity. Below are detailed methodologies for key experiments cited in the literature.
General Experimental Workflow
The in vitro assessment of pCG toxicity typically follows a standardized workflow from cell preparation to endpoint analysis.
Cell Culture and Treatment
-
Cell Lines:
-
HepaRG: A human hepatic progenitor cell line that differentiates into hepatocyte and biliary-like cells, suitable for studying liver toxicity and metabolism.[4]
-
hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line, widely used as a model for the blood-brain barrier (BBB).[5][8]
-
Primary Human Hepatocytes: Provide a highly relevant physiological model but are limited by availability and variability.[4]
-
-
Culture Conditions: Cells are typically cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach 70-80% confluence.[9]
-
Treatment: this compound (and other test compounds like p-cresol and pCS) is dissolved in culture medium to achieve the desired final concentrations for cell exposure.[4]
Toxicity and Viability Assays
-
Lactate Dehydrogenase (LDH) Assay:
-
Principle: Measures the activity of LDH released from the cytosol of damaged cells into the culture supernatant, serving as a marker for cytotoxicity and necrosis.[4]
-
Method: After treatment, aliquots of culture supernatant are collected. LDH activity is quantified using a commercially available colorimetric assay kit, measuring the conversion of a tetrazolium salt into formazan.[4]
-
-
MTT Assay:
-
Principle: Assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Method: Following incubation with pCG, MTT solution is added to the cells. After a further incubation period, the formazan crystals are solubilized, and the absorbance is read using a spectrophotometer.[5]
-
-
Glutathione (GSH) Assay:
Oxidative Stress Measurement
-
Dichlorofluorescein (DCF) Assay:
-
Principle: Uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]
-
Method: Cells are pre-loaded with DCFH-DA before or during treatment with pCG. The fluorescence intensity is measured over time to quantify intracellular ROS production.[4]
-
Endothelial Barrier Function Assessment
-
Transendothelial Electrical Resistance (TEER):
-
Principle: Measures the electrical resistance across a cell monolayer grown on a porous membrane insert. A decrease in TEER indicates a disruption of tight junctions and increased paracellular permeability.
-
Method: hCMEC/D3 cells are cultured on Transwell inserts. TEER is measured using a specialized voltohmmeter before and after exposure to pCG.[5][6]
-
-
Paracellular Permeability Assay:
-
Principle: Quantifies the passage of a fluorescently-labeled, non-metabolizable tracer (e.g., FITC-dextran) across the cell monolayer.
-
Method: After treatment, a high-molecular-weight FITC-dextran is added to the apical chamber of the Transwell insert. The amount of tracer that crosses into the basolateral chamber over time is measured by fluorometry.[5][6]
-
Signaling Pathways and Mechanisms of Action
While often considered less toxic than p-cresol or pCS, pCG is not biologically inert. Recent evidence suggests it can modulate cellular signaling, particularly in the context of inflammation and barrier function.
Antagonism of Toll-Like Receptor 4 (TLR4)
In a model of the blood-brain barrier, pCG demonstrated a protective effect against inflammation-induced permeability. It was found to antagonize the Toll-Like Receptor 4 (TLR4), the principal receptor for bacterial lipopolysaccharide (LPS). By blocking LPS-TLR4 signaling, pCG can prevent the downstream inflammatory cascade that leads to the disruption of endothelial barrier integrity.[5][6][8]
Conclusion
The in vitro toxicological assessment of this compound reveals a complex profile. While it is demonstrably less cytotoxic than its precursor p-cresol and its sulfated conjugate pCS in hepatic models, it is not devoid of biological activity.[1][4] Studies have shown that pCG can impact mitochondrial function in hepatocytes at high concentrations and modulate inflammatory pathways in endothelial cells.[4][5] The finding that pCG can antagonize TLR4 signaling highlights its potential role in the gut-brain axis and suggests a more nuanced function than simply being a detoxification product.[5][6][8] Future research should continue to explore the cell-specific and context-dependent effects of pCG to fully elucidate its role in the pathophysiology of uremia and other conditions. This technical guide provides a foundational framework for researchers and drug development professionals to design and interpret in vitro studies on this important uremic toxin.
References
- 1. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 2. researchgate.net [researchgate.net]
- 3. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A host-gut microbial amino acid co-metabolite, this compound, promotes blood-brain barrier integrity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
A Technical Guide to the Discovery and Historical Perspective of p-Cresol Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, metabolism, and historical significance of p-cresol and its primary metabolites. It traces the evolution of scientific understanding, from early misconceptions to the current paradigm, supported by detailed experimental methodologies, quantitative data, and pathway visualizations.
Introduction: From Gut Microbe to Uremic Toxin
p-Cresol (4-methylphenol) is a phenolic compound generated predominantly by the anaerobic metabolism of the amino acid L-tyrosine by the gut microbiota. While present at low levels in healthy individuals, it accumulates significantly in patients with chronic kidney disease (CKD), where it has been identified as a key uremic toxin. The journey to understanding the true nature of p-cresol's impact on human health is a story of evolving analytical capabilities revealing that its conjugated metabolites, not the parent compound itself, are the primary circulating forms and major contributors to its systemic toxicity.
A Historical Artifact: The Misidentification of Free p-Cresol
The detection of high levels of free p-cresol was largely due to analytical methodologies of the time. Sample preparation techniques, particularly deproteinization using acid or heat, inadvertently caused the hydrolysis of conjugated metabolites back to their parent form. This artificially inflated the measured concentrations of free p-cresol, masking the true metabolic state of the compound in the body.
The Modern Paradigm: Discovery of Conjugated Metabolites
With the advent of more sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers were able to analyze serum samples with minimal manipulation. These improved methods revealed a different picture: in circulation, p-cresol is almost entirely present in its conjugated forms.
The two principal metabolites identified are:
-
p-Cresyl Sulfate (pCS): The most abundant metabolite in humans, formed by sulfation.
-
p-Cresyl Glucuronide (pCG): A second, less abundant metabolite formed by glucuronidation.
This discovery shifted the focus of research from free p-cresol to its sulfate and glucuronide conjugates as the key circulating uremic toxins.
Biosynthesis and Metabolism of p-Cresol
The production and metabolism of p-cresol is a two-stage process involving both the gut microbiota and host enzymes.
Microbial Production in the Gut
In the colon, anaerobic bacteria, particularly species of Clostridium, metabolize dietary L-tyrosine to produce p-cresol. This biotransformation can occur via multiple pathways, a common one involving the intermediate 4-hydroxyphenylacetic acid (4-HPA).
Host Conjugation and Excretion
Once produced, p-cresol is absorbed through the colonic mucosa into the portal circulation. During this first pass and subsequently in the liver, it undergoes extensive phase II metabolism. Host enzymes, specifically sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), conjugate p-cresol to form p-cresyl sulfate and p-cresyl glucuronide, respectively. These water-soluble conjugates are then transported to the kidneys for excretion.
Evolution of Analytical Methodologies
The accurate measurement of p-cresol and its metabolites has been central to understanding their pathophysiology. Methodologies have evolved from non-specific colorimetric assays to highly sensitive and specific mass spectrometry-based techniques.
Summary of Analytical Techniques
| Method | Analyte(s) Measured | Principle | Historical Significance & Limitations |
| Colorimetric Assays | Total Phenols | Reaction with a chromogenic agent (e.g., Folin-Ciocalteu reagent). | Early, non-specific method. Incapable of distinguishing between different phenolic compounds. |
| Gas Chromatography (GC) | Free p-cresol | Separation of volatile compounds followed by detection (e.g., FID, MS). Requires derivatization. | Provided higher specificity for p-cresol but still prone to artifacts from sample prep hydrolysis. |
| HPLC with UV/Fluorescence | Free and Conjugated forms | Separation by liquid chromatography. UV or fluorescence detection. | Allowed for direct measurement of conjugates, revealing pCS and pCG as major forms. |
| LC-Tandem Mass Spectrometry (LC-MS/MS) | Free and Conjugated forms | HPLC separation coupled with highly specific mass-based detection. | The current gold standard. Offers exceptional sensitivity and specificity for precise quantification. |
Detailed Experimental Protocol: Quantification of Total p-Cresol by LC-MS/MS
This protocol outlines a robust method for measuring total p-cresol (free + conjugated) in human plasma, which involves an enzymatic hydrolysis step to convert pCS and pCG back to p-cresol prior to analysis.
1. Reagents and Materials:
-
p-cresol and p-cresol-d7 (internal standard) reference standards.
-
Human plasma (blank).
-
β-glucuronidase/sulfatase from Helix pomatia.
-
Acetate buffer (pH 5.0).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid.
2. Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of β-glucuronidase/sulfatase solution (e.g., 1000 U/mL in acetate buffer).
-
Vortex briefly and incubate the mixture at 37°C for 1 hour to ensure complete hydrolysis of conjugates.
-
To precipitate proteins, add 200 µL of cold acetonitrile containing the internal standard (p-cresol-d7, e.g., at 5 µg/mL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient runs from 10% B to 90% B over several minutes to elute the analyte.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for p-cresol and p-cresol-d7.
Quantitative Data: Metabolite Levels in Health and Disease
The accumulation of p-cresol metabolites is a hallmark of CKD progression. As glomerular filtration rate (GFR) declines, serum concentrations of both pCS and pCG rise significantly.
| Analyte | Healthy Controls (mg/L) | CKD Stage 3 (mg/L) | CKD Stage 4 (mg/L) | CKD Stage 5 (mg/L) | Hemodialysis (mg/L) |
| Total p-Cresyl Sulfate (pCS) | ~0.5 - 2.5 | 5.8 ± 3.9 | 12.3 ± 8.1 | 18.0 ± 10.1 | 22.1 ± 10.9 |
| Total p-Cresyl Glucuronide (pCG) | ~0.03 - 0.04 | 0.23 ± 0.18 | 0.58 ± 0.44 | 1.15 ± 0.81 | 2.56 ± 1.55 |
| Free (unconjugated) p-Cresol | Undetectable or <0.02 | Often below limit of quantification | ~0.05 ± 0.04 | ~0.09 ± 0.07 | ~0.11 ± 0.09 |
Data compiled and approximated from multiple sources for illustrative purposes. Actual values may vary between studies.
Toxicological Impact and Cellular Signaling Pathways
The accumulation of p-cresol metabolites, particularly pCS, is linked to a range of pathophysiological effects, including endothelial dysfunction, cardiovascular disease, and progression of renal damage. A primary mechanism underlying this toxicity is the induction of oxidative stress and inflammation.
pCS has been shown to trigger the production of reactive oxygen species (ROS) and activate pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.
This activation leads to the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules, contributing to the systemic inflammation and vascular damage observed in CKD patients.
Conclusion and Future Directions
The scientific community's understanding of p-cresol has evolved dramatically, from viewing the parent molecule as a primary toxin to recognizing its conjugated metabolites, p-cresyl sulfate and p-cresyl glucuronide, as the key players in uremic toxicity. This shift was driven by advancements in analytical chemistry that overcame the methodological artifacts of early studies.
Current research continues to unravel the complex signaling pathways through which these metabolites exert their toxic effects. For drug development professionals, targeting the production of p-cresol by modulating the gut microbiome or developing agents that can effectively bind and remove its conjugated metabolites from circulation represent promising therapeutic strategies for mitigating the burden of cardiovascular and renal disease in CKD patients.
Technical Guide: Enzymatic Formation of p-Cresol Glucuronide by UDP-Glucuronosyltransferase (UGT) Enzymes
This guide provides a comprehensive technical overview of the formation of p-cresol glucuronide, a significant metabolite of the uremic toxin p-cresol. It is intended for researchers, scientists, and professionals in drug development and toxicology.
Introduction
p-Cresol (4-methylphenol) is a toxic compound produced by the fermentation of aromatic amino acids, such as tyrosine and phenylalanine, by the intestinal microbiota.[1][2] After absorption from the colon, p-cresol undergoes extensive first-pass metabolism, primarily in the liver, enterocytes, and kidneys.[3] This biotransformation is a critical detoxification process, converting lipophilic p-cresol into more water-soluble metabolites that can be readily excreted. The two main conjugation pathways are sulfation, yielding p-cresol sulfate (pCS), and glucuronidation, which produces this compound (pCG).[3]
The accumulation of p-cresol and its conjugates is strongly associated with adverse cardiovascular and renal outcomes, particularly in patients with chronic kidney disease (CKD).[4][5] Understanding the enzymatic basis of p-cresol glucuronidation is therefore essential for developing therapeutic strategies to mitigate its toxicity. This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[3]
UGT Isoforms in p-Cresol Glucuronidation
Multiple UGT isoforms have been screened for their ability to conjugate p-cresol. Studies utilizing human recombinant UGTs have demonstrated that UGT1A6 and UGT1A9 exhibit the highest catalytic activities towards the formation of this compound.[4][5]
While both enzymes are involved, their relative contributions vary significantly between tissues.
-
In human liver microsomes , UGT1A6 is the predominant enzyme, responsible for approximately 78-81% of this compound formation.[4][5] UGT1A9 plays a minor role in the liver, contributing only about 2.8% to 5.7%.[4][5]
-
In human kidney microsomes , both enzymes make substantial contributions. UGT1A6 is responsible for 54-63% of glucuronidation, while UGT1A9's contribution is significantly higher than in the liver, at around 35.5%.[4][5]
Interestingly, a high degree of interindividual variability has been observed in the relative contributions of these enzymes in human liver microsomes.[5] An inverse association has been noted between the contribution of UGT1A6 and the activity of UGT1A9, suggesting that individuals with lower UGT1A9 activity may rely more heavily on UGT1A6 for p-cresol detoxification.[4][5]
Quantitative Enzyme Kinetics
The kinetics of this compound formation differ between the two key UGT isoforms. For recombinant human UGT1A6 (hrUGT1A6) and pooled human liver microsomes, the kinetics are best described by the Hill equation, suggesting cooperative binding.[4][5] In contrast, the kinetics for recombinant UGT1A9 (hrUGT1A9) and pooled human kidney microsomes follow a substrate inhibition model.[4][5]
Table 1: Summary of Enzyme Kinetic Parameters for p-Cresol Glucuronidation
| Enzyme Source | Primary UGT Isoform | Kinetic Model | Apparent Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Vmax/Km) |
| Human Liver Microsomes (HLM) | UGT1A6 | Hill Equation | Data not available | Data not available | Data not available |
| Human Kidney Microsomes (HKM) | UGT1A6 & UGT1A9 | Substrate Inhibition | Data not available | Data not available | Data not available |
| Recombinant UGT1A6 | UGT1A6 | Hill Equation | Data not available | Data not available | Data not available |
| Recombinant UGT1A9 | UGT1A9 | Substrate Inhibition | Data not available | Data not available | Data not available |
Visualized Pathways and Workflows
Visual diagrams are provided below to illustrate the core enzymatic reaction, a typical experimental workflow, and the regulatory pathways governing the key UGT enzymes.
Experimental Protocol: In Vitro p-Cresol Glucuronidation Assay
This protocol describes a typical procedure for determining the kinetics of p-cresol glucuronidation using human liver microsomes (HLM) or recombinant UGT enzymes.
5.1 Materials and Reagents
-
p-Cresol (substrate)
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLM) or recombinant hrUGT1A6/hrUGT1A9
-
UDPGA (cofactor), Tris-HCl buffer, Magnesium Chloride (MgCl₂)
-
Internal Standard (e.g., deuterated this compound)
-
Acetonitrile (ACN), ice-cold (for reaction termination)
-
Water bath or incubator set to 37°C
-
Centrifuge
-
HPLC-MS/MS system
5.2 Procedure
-
Preparation of Reagents : Prepare stock solutions of p-cresol, UDPGA, and the internal standard in an appropriate solvent. Prepare the incubation buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing MgCl₂.
-
Reaction Mixture Preparation : In a microcentrifuge tube on ice, combine the buffer, HLM or recombinant enzyme, and water to the desired pre-incubation volume. The final protein concentration will need to be optimized but is typically in the range of 0.2-0.8 mg/mL.[6]
-
Pre-incubation : Transfer the tubes to a 37°C water bath and pre-incubate for 3-5 minutes to equilibrate the temperature.[1]
-
Reaction Initiation : Start the reaction by adding a mixture of p-cresol (at various concentrations to determine kinetics) and UDPGA.[1] The final volume should be consistent for all samples (e.g., 100-200 µL).
-
Incubation : Incubate the reaction at 37°C. The incubation time must be within the linear range of product formation, which should be determined in preliminary experiments (typically 10-30 minutes).[6]
-
Reaction Termination : Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[1] This step precipitates the proteins and quenches the enzymatic activity.
-
Sample Processing : Vortex the tubes vigorously for 30 seconds, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[1]
-
Analysis : Carefully transfer the supernatant to an HPLC vial. Analyze the sample using a validated LC-MS/MS method to separate and quantify the amount of this compound formed relative to the internal standard.[1][7]
5.3 Controls
-
No Cofactor Control : An incubation mixture without UDPGA to check for non-enzymatic degradation or interfering peaks.
-
No Substrate Control : An incubation mixture without p-cresol to establish a baseline.
-
No Enzyme Control : An incubation mixture with heat-inactivated microsomes or without any enzyme source.
Regulation of Key UGT Enzymes
The expression and activity of UGT enzymes are controlled by complex regulatory networks, leading to significant interindividual variability.[8][9] The expression of UGT1A6, a key enzyme in p-cresol glucuronidation, is known to be controlled by multiple environmental and genetic factors.[10] Transcription factors and nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR) , Pregnane X Receptor (PXR) , Constitutive Androstane Receptor (CAR) , and Nrf2 can induce the expression of the UGT1A6 gene.[10] This indicates that exposure to certain drugs, xenobiotics, or endogenous molecules that activate these receptors can modulate the rate of p-cresol glucuronidation. Additionally, microRNAs, such as miR-491-3p, have been shown to regulate UGT1A6 expression, adding another layer of complexity.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Detoxification Studies of p-Cresol by Intestinal Bacteria Isolated from Human Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, this compound, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-glucuronosyltransferase 1A6: structural, functional, and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of UDP-Glucuronosyltransferase 1A1 Expression and Activity by MicroRNA 491-3p - PMC [pmc.ncbi.nlm.nih.gov]
Formation of p-cresol glucuronide from dietary tyrosine
An In-depth Technical Guide on the Formation of p-Cresol Glucuronide from Dietary Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Cresol, a prominent uremic toxin, originates from the microbial fermentation of dietary tyrosine in the colon. Following absorption, it undergoes extensive first-pass metabolism in the host, primarily through glucuronidation and sulfation, to form this compound (pCG) and p-cresol sulfate (pCS). The accumulation of these metabolites, particularly in individuals with compromised renal function, is associated with adverse cardiovascular and renal outcomes. This technical guide provides a comprehensive overview of the metabolic pathway from dietary tyrosine to this compound, presents quantitative data on metabolite concentrations and enzyme contributions, details relevant experimental protocols, and visualizes key processes.
The Metabolic Pathway: From Tyrosine to this compound
The formation of this compound is a multi-step process involving both the gut microbiota and host enzymes.
Microbial Formation of p-Cresol from Tyrosine
Dietary proteins that escape digestion in the upper gastrointestinal tract reach the colon, where anaerobic bacteria metabolize aromatic amino acids like tyrosine and phenylalanine.[1][2] The conversion of tyrosine to p-cresol is a key microbial activity undertaken by various bacterial species, notably from the Clostridium and Coriobacteriaceae families.[3][4]
The primary pathway involves the following enzymatic steps[5][6]:
-
Transamination: L-tyrosine is converted to 4-hydroxyphenylpyruvate by tyrosine transaminase.
-
Oxidative Decarboxylation: 4-hydroxyphenylpyruvate is then converted to 4-hydroxyphenylacetate by p-hydroxyphenylpyruvate oxidase.
-
Decarboxylation: Finally, 4-hydroxyphenylacetate is decarboxylated by p-hydroxyphenylacetate decarboxylase to yield p-cresol.
Phenylalanine can also serve as a precursor through its conversion to tyrosine.[1][5]
Caption: Microbial conversion of dietary tyrosine to p-cresol in the gut.
Host-Mediated Glucuronidation of p-Cresol
Once formed, p-cresol is absorbed from the colon into the portal circulation.[7] It then undergoes extensive first-pass metabolism in the intestinal mucosa and the liver.[7][8][9] The primary routes of detoxification are sulfation and glucuronidation.
Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[10][11] These enzymes transfer a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to p-cresol, forming the more water-soluble and excretable this compound.
The key UGT isoforms responsible for p-cresol glucuronidation are UGT1A6 and UGT1A9.[10][11][12][13] UGT1A6 is the predominant enzyme in the liver, while UGT1A9 plays a more significant role in the kidneys.[10][11][13] A parallel and major pathway involves sulfotransferases (SULTs), which convert p-cresol to p-cresol sulfate.
Caption: Host metabolism of p-cresol into its glucuronide and sulfate conjugates.
Quantitative Data
Contribution of UGT Isoforms to p-Cresol Glucuronidation
Studies using human liver and kidney microsomes with selective inhibitors have quantified the relative contributions of UGT1A6 and UGT1A9.
| Tissue Microsomes | UGT Isoform | Contribution (%) | Reference(s) |
| Human Liver (Pooled) | UGT1A6 | 78.4 - 81.3% | [10][11][12][13] |
| UGT1A9 | ~2.8% | [10][11][12][13] | |
| Human Kidney (Pooled) | UGT1A6 | 54.3 - 62.9% | [10][11][12][13] |
| UGT1A9 | ~35.5% | [10][11][12][13] | |
| Human Liver (Individual Donors) | UGT1A6 | 72.6 ± 11.3% (Mean ± SD) | [11][13] |
| UGT1A9 | 5.7 ± 4.1% (Mean ± SD) | [11][13] |
Table 1: Relative contribution of UGT1A6 and UGT1A9 to this compound formation.
Serum Concentrations of p-Cresol Metabolites
Serum levels of p-cresol conjugates are significantly elevated in patients with chronic kidney disease (CKD) compared to healthy individuals.
| Analyte | Healthy Subjects | CKD Stage 2-3 | CKD Stage 4-5 | CKD Stage 5D (Dialysis) | Reference(s) |
| Total this compound (mg/dL) | 0.035 ± 0.003 | Increased | Further Increased | Significantly Increased | [10][14] |
| Total p-Cresol Sulfate (mg/dL) | 0.275 ± 0.160 | Increased | Further Increased | Significantly Increased | [14] |
| Free this compound (mg/dL) | At detection limit | >0.041 (in high-level group) | >0.041 (in high-level group) | >0.041 (in high-level group) | [14] |
| Free p-Cresol Sulfate (mg/dL) | 0.008 ± 0.009 | Increased | Further Increased | Significantly Increased | [14] |
Table 2: Serum concentrations of this compound and p-cresol sulfate in healthy individuals and patients with varying stages of Chronic Kidney Disease (CKD). Absolute values vary between studies, but the trend of accumulation with CKD progression is consistent.[1][14]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the analysis of p-cresol and its conjugates in plasma or serum.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog).
-
For total p-cresol measurement, enzymatic hydrolysis is required to convert conjugated forms back to free p-cresol.[9]
-
For direct measurement of conjugates, proceed to protein precipitation.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically used.[15]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection. The specific parent-to-fragment ion transitions for this compound would be optimized.
-
In Vitro UGT Enzyme Kinetics Assay
This protocol describes how to determine the kinetic parameters of p-cresol glucuronidation using human liver microsomes (HLM).
-
Incubation Mixture Preparation (in a 96-well plate):
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add pooled HLM (final concentration typically 0.1-0.5 mg/mL).
-
To activate the latent UGT enzyme activity, add a pore-forming agent like alamethicin (e.g., 50 µg/mg of microsomal protein).[8]
-
Add a range of p-cresol concentrations (substrate).
-
Include magnesium chloride (MgCl₂), which can enhance UGT activity.[8]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the cofactor UDPGA (e.g., final concentration 2-5 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed to pellet the precipitated protein.
-
Transfer the supernatant for analysis by LC-MS/MS as described in Protocol 4.1 to quantify the formation of this compound.
-
-
Data Analysis:
Caption: Experimental workflow for an in vitro UGT kinetics assay.
Conclusion
The formation of this compound is a critical metabolic pathway that modulates the systemic exposure to the microbially-derived toxin, p-cresol. The process is a collaborative effort between the gut microbiota and host UGT enzymes, primarily UGT1A6 and UGT1A9. Understanding the quantitative aspects of this pathway and the methodologies to study it is essential for researchers in toxicology, drug development, and clinical science, particularly in the context of diseases like CKD where these metabolites accumulate to toxic levels. The protocols and data presented herein serve as a foundational guide for further investigation into the biological impact of this compound and the development of therapeutic strategies to mitigate its associated toxicities.
References
- 1. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Identification of phenol- and p-cresol-producing intestinal bacteria by using media supplemented with tyrosine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted metabolomics for the analysis of p-Cresol in mouse brain by HPLC-ESI-MS/MS: a new tool for drug discovery [iris.unimore.it]
- 12. researchgate.net [researchgate.net]
- 13. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
The Accumulation and Impact of p-Cresol Glucuronide in Chronic Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-cresol, a gut microbiota-derived metabolite of tyrosine and phenylalanine, is a recognized uremic toxin that accumulates in patients with chronic kidney disease (CKD). Following its absorption, p-cresol undergoes extensive metabolism in the liver and colonic mucosa, primarily forming p-cresyl sulfate (pCS) and, to a lesser extent, p-cresol glucuronide (pCG). While pCS has been the focus of much research, emerging evidence indicates that pCG also accumulates significantly as renal function declines and is associated with adverse clinical outcomes, including cardiovascular disease and mortality. This technical guide provides an in-depth overview of the accumulation of pCG in CKD, its metabolic pathways, and its purported toxic effects. Detailed experimental protocols for the quantification of pCG are provided, alongside a summary of its impact on key cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target uremic toxicity in CKD.
Introduction
Chronic kidney disease (CKD) is characterized by a progressive loss of kidney function, leading to the accumulation of a wide range of solutes that are normally cleared by the kidneys. These retained substances, collectively known as uremic toxins, contribute to the pathophysiology of the uremic syndrome, a complex clinical condition affecting multiple organ systems. Among these toxins, protein-bound uremic toxins (PBUTs) have garnered significant attention due to their inefficient removal by conventional dialysis techniques and their association with adverse outcomes.
P-cresol is a prominent PBUT that originates from the bacterial fermentation of aromatic amino acids in the colon. After absorption, it is rapidly conjugated to form p-cresyl sulfate (pCS) and this compound (pCG)[1][2]. While pCS is the major metabolite in individuals with normal kidney function, the metabolic balance can shift towards glucuronidation in advanced CKD[1]. Consequently, pCG levels rise significantly with declining renal function and have been independently associated with mortality and cardiovascular events in CKD patients[3]. This guide focuses specifically on the accumulation and biological impact of this compound in the context of CKD.
Metabolism and Accumulation of this compound in CKD
The metabolic fate of p-cresol is primarily hepatic and involves two major phase II conjugation reactions: sulfation and glucuronidation. Sulfation, catalyzed by sulfotransferases, is the predominant pathway, leading to the formation of pCS. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), results in the formation of pCG.
In healthy individuals, both pCS and pCG are efficiently eliminated by the kidneys through glomerular filtration and active tubular secretion. However, as CKD progresses, the decline in glomerular filtration rate (GFR) and tubular function leads to the marked accumulation of both conjugates in the bloodstream. Several studies have demonstrated a strong inverse correlation between GFR and the serum concentrations of total and free pCG[4].
Quantitative Data on this compound Accumulation
The following tables summarize the serum concentrations of total and free this compound across different stages of chronic kidney disease, based on data from various clinical studies.
Table 1: Serum Concentrations of Total this compound in Different Stages of CKD
| CKD Stage | Mean ± SD (mg/dL) | Reference |
| Healthy Controls | 0.035 ± 0.003 | [4] |
| Stage 2-3 | 0.041 (median) | [4] |
| Stage 4-5 | 0.082 (median) | [4] |
| Hemodialysis | 0.137 (median) | [4] |
Table 2: Serum Concentrations of Free this compound in Different Stages of CKD
| CKD Stage | Mean ± SD (mg/dL) | Reference |
| Healthy Controls | At detection limit | [4] |
| Stage 2-3 | 0.021 (median) | [4] |
| Stage 4-5 | 0.041 (median) | [4] |
| Hemodialysis | 0.073 (median) | [4] |
Experimental Protocols for the Quantification of this compound
Accurate quantification of pCG in biological matrices is crucial for research and clinical monitoring. The following sections detail two common methodologies: direct quantification by LC-MS/MS and an indirect method involving enzymatic hydrolysis followed by measurement of total p-cresol.
Direct Quantification of this compound by LC-MS/MS (without Hydrolysis)
This method allows for the simultaneous quantification of pCG and pCS.
3.1.1. Sample Preparation
-
To 100 µL of serum or plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.1.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B and a 1-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: precursor ion (m/z) 283.1 → product ion (m/z) 107.1
-
Internal Standard (d7-p-cresol glucuronide): precursor ion (m/z) 290.1 → product ion (m/z) 114.1
-
-
Quantification of Total p-Cresol (including pCG and pCS) after Enzymatic Hydrolysis
This method measures the total amount of p-cresol after enzymatic conversion of its conjugates.
3.2.1. Sample Preparation
-
Pipette 50 µL of plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of β-glucuronidase/sulfatase solution (from Helix pomatia, ~1000 U/mL in acetate buffer, pH 5.0).
-
Vortex briefly and incubate the mixture at 37°C for 1 hour to ensure complete hydrolysis of the conjugates.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., p-cresol-d7 at 5 µg/mL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 2.5 minutes, followed by a 0.5-minute hold at 90% B and a 1-minute re-equilibration at 10% B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
p-Cresol: precursor ion (m/z) 109.1 → product ion (m/z) 91.1
-
Internal Standard (p-cresol-d7): precursor ion (m/z) 116.1 → product ion (m/z) 98.1
-
-
Biological Effects and Signaling Pathways
The direct toxicity of pCG is a subject of ongoing research, with some studies suggesting it is less toxic than its sulfated counterpart, pCS, while others indicate synergistic toxic effects when both are present[5]. The parent compound, p-cresol, has been shown to induce endothelial dysfunction, inflammation, and oxidative stress through the activation of several signaling pathways. While direct evidence for pCG's action on these pathways is still emerging, it is plausible that it contributes to the overall uremic toxicity by similar mechanisms or by potentiating the effects of other uremic toxins.
p-Cresol-Induced Endothelial Dysfunction
P-cresol has been demonstrated to impair endothelial barrier function, a critical aspect of vascular health. This is mediated, at least in part, through the activation of the Rho/Rho kinase signaling pathway, which leads to the reorganization of the actin cytoskeleton and disruption of adherens junctions.
Caption: p-Cresol induced endothelial dysfunction pathway.
p-Cresol and Inflammatory Signaling
P-cresol and its metabolites are implicated in the chronic inflammatory state observed in CKD. P-cresyl sulfate has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation. This leads to the production of pro-inflammatory cytokines and the expression of adhesion molecules, contributing to vascular inflammation and injury. While the direct role of pCG in NF-kB activation is less clear, its accumulation likely contributes to the overall pro-inflammatory milieu in uremia.
Caption: p-Cresyl sulfate and NF-κB inflammatory pathway.
p-Cresol and Oxidative Stress
The accumulation of p-cresol and its conjugates is associated with increased oxidative stress in CKD. P-cresol has been shown to stimulate the production of reactive oxygen species (ROS) in various cell types, including endothelial cells and leukocytes. This can lead to cellular damage and contribute to the progression of cardiovascular and renal disease. The activation of MAPK/ERK signaling pathways has been implicated in p-cresol-induced ROS production.
Caption: p-Cresol induced oxidative stress pathway.
Conclusion
This compound is a significant uremic toxin that accumulates in parallel with the decline in renal function in patients with chronic kidney disease. Its association with adverse clinical outcomes underscores the importance of understanding its biological effects and developing strategies to mitigate its accumulation. This technical guide has provided a comprehensive overview of the current knowledge on pCG in CKD, including its metabolism, accumulation, methods for its quantification, and its potential role in pathological signaling pathways. Further research is warranted to fully elucidate the specific toxic mechanisms of pCG and to evaluate the therapeutic potential of targeting its production and accumulation in the management of CKD.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the analysis of this compound in clinical research.
References
- 1. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of p-Cresol Glucuronide's Free Fraction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
p-Cresol, a microbial metabolite of tyrosine and phenylalanine, undergoes extensive phase II metabolism in the gut and liver, leading to the formation of p-cresol sulfate (pCS) and p-cresol glucuronide (pCG). While historically overshadowed by pCS, recent evidence highlights the biological significance of pCG, particularly its unbound, or free, fraction. In chronic kidney disease (CKD), circulating levels of pCG are significantly elevated and have been independently associated with mortality and cardiovascular disease.[1][2][3][4][5] This guide provides a comprehensive overview of the current understanding of the biological importance of the free fraction of pCG. It delves into its comparative toxicity, impact on cellular signaling pathways, and its emerging role as a key uremic toxin. This document synthesizes quantitative data from pivotal studies, outlines detailed experimental protocols for its investigation, and provides visual representations of its metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Emergence of this compound as a Significant Uremic Toxin
p-Cresol is a well-established gut-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD).[6] Its metabolism primarily yields p-cresol sulfate (pCS) and, to a lesser extent in healthy individuals, this compound (pCG).[1][7] Historically, research has focused on pCS due to its higher total plasma concentrations.[4][8] However, the biological activity of these toxins is attributed to their unbound, or free, fraction. pCG exhibits significantly lower protein binding compared to pCS, resulting in comparable or even higher free concentrations in the plasma of CKD patients.[4][8] This has led to a paradigm shift, with a growing body of evidence suggesting that the free fraction of pCG is a critical, and perhaps underestimated, contributor to uremic toxicity.
In advanced CKD, a metabolic shift from sulfation to glucuronidation of p-cresol is observed, further elevating pCG levels.[2][4][8][9] This shift, coupled with the high free fraction of pCG, has been independently associated with increased mortality and cardiovascular events in CKD patients.[1][2][3][5] This technical guide will explore the multifaceted biological significance of the free fraction of pCG, providing a detailed examination of its effects on various physiological systems and the experimental approaches used to elucidate these actions.
Quantitative Data on the Biological Effects of this compound
The following tables summarize key quantitative findings from various studies on this compound, focusing on its concentration in disease states, protein binding, and its effects in in vitro and in vivo models.
Table 1: Serum Concentrations and Protein Binding of this compound in Chronic Kidney Disease (CKD)
| Parameter | Healthy Controls | CKD Stage 2-3 | CKD Stage 4-5 | Hemodialysis Patients | Reference |
| Total pCG (mg/L) | - | - | - | Significantly higher than other stages | [3] |
| Free pCG (mg/L) | - | Progressively increases with CKD severity | Progressively increases with CKD severity | Significantly higher than other stages | [3] |
| pCG Protein Binding (%) | 12-25% | - | - | Varies among individuals | [10] |
| pCS Protein Binding (%) | >95% | >95% | >95% | >95% | [10][11] |
| Ratio of pCS/pCG | High | Decreases with declining eGFR | Decreases with declining eGFR | Low | [2][5] |
Table 2: In Vitro Effects of this compound on Cellular Models
| Cell Type | pCG Concentration | Exposure Time | Observed Effect | Comparative Effect of pCS | Reference |
| HepaRG (Human Hepatocytes) | 1 mM | 24 h | Less toxic than p-cresol; increased LDH release compared to control. | More toxic than pCG; reduced total cellular GSH. | [4][8] |
| HepaRG (Human Hepatocytes) | 0.5 mM | 96 h | Reduced viability, cellular ATP, and mitochondrial membrane potential. | Not specified | [8] |
| Human Leukocytes | 48 mg/L | 10 min | No effect alone; synergistic enhancement of oxidative burst with pCS. | Induced oxidative burst. | [3][8] |
| HK-2 (Human Proximal Tubular Epithelial Cells) | Not specified | - | No observed biological actions, alone or with pCS. | Pro-apoptotic and pro-inflammatory effects. | [12][13] |
| hCMEC/D3 (Human Cerebral Microvascular Endothelial Cells) | Up to 100 µM | 24 h | No effect on cell survival. Prevented LPS-induced permeability. | Not specified | [14][15] |
| C2C12 (Mouse Muscle Cells) | Not specified | - | No effect on insulin-stimulated glucose uptake or insulin signaling. | Promoted insulin resistance. | [11] |
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Administration Route & Dose | Duration | Key Findings | Reference |
| Male C57Bl/6J Mice | i.p. injection, 1 mg/kg | 2 h or 6 h | Reduced blood-brain barrier permeability. | [14] |
| CKD Mice | Chronic p-cresol administration | - | Accumulation of both pCS and pCG. pCG did not affect insulin sensitivity. | [11] |
| Rats with normal renal function | i.v. injection | 4 h | Extensive and immediate metabolization of p-cresol to pCG (64% of injected dose excreted as glucuronide). | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.
Quantification of this compound in Biological Samples
A common method for the determination of pCG in serum and urine is high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (MS).[3][5][11]
-
Sample Preparation:
-
Serum or urine samples are deproteinized, often using heat or acid precipitation. It is crucial to note that harsh deproteinization methods can lead to the hydrolysis of pCG, artificially inflating the levels of free p-cresol.[1]
-
The supernatant is collected after centrifugation.
-
-
Chromatographic Separation:
-
A C18 reverse-phase column is typically used for separation.
-
The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Detection:
-
Fluorescence Detection: Excitation and emission wavelengths are set to detect pCG.
-
Mass Spectrometry (LC-MS/MS): This provides higher specificity and sensitivity. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for pCG.
-
In Vitro Assessment of pCG Cytotoxicity
-
Cell Culture:
-
Toxicity Assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of necrosis.[8][17]
-
MTT Assay: Assesses cell viability by measuring the metabolic activity of mitochondria.[15]
-
Glutathione (GSH) Assay: Quantifies the total cellular GSH levels as a marker of oxidative stress.[8][17]
-
2'-7'-Dichlorofluorescein (DCF) Assay: Measures the formation of reactive oxygen species (ROS) as an indicator of oxidative stress.[8][17]
-
In Vivo Assessment of Blood-Brain Barrier (BBB) Permeability
This protocol is based on the study by Stachulski et al. (2023).[14]
-
Animal Model: Male C57Bl/6J mice.
-
Procedure:
-
Mice are injected intraperitoneally (i.p.) with pCG (e.g., 1 mg/kg body weight).
-
After a specified time (2 or 6 hours), Evans blue dye (2% w/v solution) is injected i.p.
-
The dye is allowed to circulate for 1 hour.
-
Animals are transcardially perfused with saline to remove intravascular dye.
-
The brain is harvested, and the extravasated Evans blue is extracted and quantified spectrophotometrically to assess BBB permeability.
-
Signaling Pathways and Molecular Mechanisms
The free fraction of pCG has been shown to interact with and modulate several key signaling pathways.
Antagonism of Toll-Like Receptor 4 (TLR4)
Recent studies have revealed a novel role for pCG in modulating the inflammatory response at the blood-brain barrier (BBB). pCG has been shown to act as a functional antagonist at the Toll-like receptor 4 (TLR4), the principal receptor for bacterial lipopolysaccharide (LPS).[1][14] This is significant as it suggests that pCG can counteract the pro-inflammatory effects of circulating endotoxins.
Caption: pCG antagonizes LPS-induced TLR4 signaling, promoting BBB integrity.
Metabolism and Transport of p-Cresol
p-Cresol, produced by gut microbiota from dietary amino acids, is absorbed and undergoes extensive first-pass metabolism in the intestinal wall and liver. The two main metabolic pathways are sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting metabolites, pCS and pCG, are then transported into the systemic circulation and subsequently cleared by the kidneys via organic anion transporters (OATs).[1][18]
Caption: Metabolism and transport of p-cresol from the gut to systemic circulation and renal excretion.
Experimental Workflow for Investigating pCG Toxicity
A typical experimental workflow to assess the toxicity of pCG involves a multi-step process, from initial in vitro screening to more complex in vivo studies.
Caption: A logical workflow for the investigation of this compound toxicity.
Discussion and Future Directions
The accumulating evidence strongly supports the biological significance of the free fraction of this compound as a uremic toxin. While often found to be less directly cytotoxic than its sulfated counterpart in some in vitro models, its association with mortality and cardiovascular disease in CKD patients is compelling.[1][2][3][4][5] The lower protein binding of pCG leads to a substantial free concentration that can exert biological effects.[4][8]
The discovery of pCG's ability to antagonize TLR4 signaling at the BBB opens up new avenues of research into its role in neuroinflammation and the gut-brain axis in the context of uremia.[1][14] This finding suggests a more complex, context-dependent role for pCG than previously appreciated, where it may have both detrimental and potentially protective effects.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms by which the free fraction of pCG contributes to cardiovascular pathology in CKD.
-
Investigating the interplay between pCG and other uremic toxins , as synergistic effects have been observed.[3][8]
-
Exploring the therapeutic potential of targeting pCG production or enhancing its clearance. This could involve dietary interventions to modulate the gut microbiota or the development of novel therapeutic agents.[1]
-
Further characterization of the role of pCG in other organ systems beyond the cardiovascular and central nervous systems.
Conclusion
The free fraction of this compound is a biologically significant uremic toxin that is independently associated with adverse outcomes in chronic kidney disease. Its low protein binding, coupled with its accumulation in renal failure, makes it a key player in the pathophysiology of uremia. While it may be less directly cytotoxic than p-cresol sulfate in certain experimental settings, its unique interactions with signaling pathways, such as TLR4, highlight its complex and important role. A thorough understanding of the biological effects of the free fraction of pCG is crucial for the development of effective therapeutic strategies to mitigate the burden of uremic toxicity in patients with chronic kidney disease. This guide provides a foundational resource for researchers and drug development professionals to navigate this evolving field of study.
References
- 1. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 2. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
- 8. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Urinary excretion of the uraemic toxin p-cresol in the rat: contribution of glucuronidation to its metabolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of p-Cresol Glucuronide in Human Plasma using LC-MS/MS
Introduction
p-Cresol, a phenolic compound produced by the metabolism of tyrosine by gut bacteria, is a significant uremic toxin.[1] In healthy individuals, p-cresol is detoxified in the liver and colon into conjugates, primarily p-cresol sulfate (pCS) and p-cresol glucuronide (pCG), which are then excreted.[2] this compound is formed from its parent compound primarily by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A6 and UGT1A9.[3] However, in patients with chronic kidney disease (CKD), the accumulation of these conjugates is observed and is associated with cardiovascular complications and overall mortality.[1][4] Therefore, the accurate and sensitive quantification of this compound in plasma is crucial for clinical research into uremic toxicity and the development of new therapeutic strategies.
This application note provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method utilizes a simple protein precipitation step for sample preparation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Metabolic Pathway of p-Cresol
p-Cresol is derived from the bacterial fermentation of the amino acid tyrosine in the intestine. It is then absorbed and undergoes conjugation in the enterocytes and hepatocytes, primarily forming p-cresol sulfate and this compound.[5]
Caption: Metabolic conversion of Tyrosine to this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound (analyte)
-
p-Cresol-d7 Glucuronide (Internal Standard, IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Blank Human Plasma (K2-EDTA)
2. Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and p-Cresol-d7 Glucuronide (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the primary stock solutions with a 50:50 (v/v) methanol:water mixture to create calibration and quality control (QC) standards.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS stock solution in acetonitrile.
3. Calibration Standards and Quality Controls
-
Calibration Standards: Spike the appropriate working solutions into blank human plasma to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL.
-
Quality Controls (QCs): Prepare QCs in blank human plasma at low, medium, and high concentrations (e.g., 30, 300, and 4000 ng/mL).
4. Sample Preparation
-
Pipette 50 µL of the plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard (p-Cresol-d7 Glucuronide at 1 µg/mL) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
1. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table Below |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 10% |
| 0.5 - 3.0 | 10% → 90% |
| 3.0 - 3.5 | 90% |
| 3.5 - 4.0 | 90% → 10% |
| 4.0 - 5.0 | 10% (Equilibration) |
2. Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[5] |
| MRM Transitions | See Table Below |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 282.85 | 106.95[5] | 100 | -25 |
| p-Cresol-d7 Glucuronide (IS) | 290.00 | 114.00[5] | 100 | -25 |
Experimental Workflow
The overall process from sample collection to data analysis involves several key stages, including sample preparation, chromatographic separation, mass spectrometric detection, and data processing.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the HPLC Separation of p-Cresol Glucuronide and p-Cresol Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation and quantification of p-cresol glucuronide and p-cresol sulfate in biological matrices using High-Performance Liquid Chromatography (HPLC). These compounds are significant uremic toxins that accumulate in patients with chronic kidney disease.[1] Accurate measurement of these metabolites is crucial for clinical research and the development of therapeutic interventions.
Principle of Separation
The separation of this compound and p-cresol sulfate is typically achieved using reversed-phase HPLC (RP-HPLC). This technique separates analytes based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds from the column. Due to the differences in their chemical structures and polarities, this compound and p-cresol sulfate can be effectively resolved. Phenyl and C18 columns are commonly employed, with phenyl columns offering enhanced selectivity for aromatic compounds through π-π interactions.[2] The use of a mass spectrometer (MS) as a detector provides high sensitivity and selectivity.[3]
Experimental Protocol
This protocol outlines a general method for the analysis of this compound and p-cresol sulfate in plasma or serum.
2.1. Materials and Reagents
-
This compound and p-cresol sulfate analytical standards
-
p-Cresol-d7 glucuronide and p-cresol-d7 sulfate (internal standards)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Blank human plasma/serum
2.2. Equipment
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase HPLC column (e.g., C18 or Phenyl, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
2.3. Sample Preparation
-
Thaw Samples : Thaw plasma/serum samples on ice.
-
Protein Precipitation : To 50 µL of plasma/serum, add 150 µL of ice-cold acetonitrile containing the internal standards (e.g., p-cresol-d7 glucuronide and p-cresol-d7 sulfate at a suitable concentration).
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant : Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.4. HPLC-MS/MS Conditions
-
HPLC Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm) is a common choice.
-
Mobile Phase A : 0.1% Formic acid in water
-
Mobile Phase B : 0.1% Formic acid in acetonitrile
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40°C
-
Gradient Elution :
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Mass Spectrometer : Triple quadrupole
-
Ionization Mode : Electrospray Ionization (ESI), Negative
-
Detection Mode : Multiple Reaction Monitoring (MRM)
2.5. Data Analysis
Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and its corresponding internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Quantitative Data Summary
The following table summarizes typical HPLC-MS/MS parameters for the analysis of this compound and p-cresol sulfate.
| Parameter | This compound | p-Cresol Sulfate | Reference |
| Precursor Ion (m/z) | 283.1 | 187.0 | [4] |
| Product Ion (m/z) | 107.1 | 107.0 | [4] |
| Typical Retention Time (min) | ~3.5 | ~4.2 | Varies with exact conditions |
| Linearity Range | 0.08 - 80 µg/mL | 0.001 - 80 µg/mL | [5] |
| Lower Limit of Quantification (LLOQ) | ~0.08 µg/mL | ~0.001 µg/mL | [5] |
Diagrams
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of p-cresol metabolites.
Signaling Pathway of p-Cresol Metabolism
Caption: Metabolic pathway of p-cresol in the body.
References
- 1. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of p-Cresol Glucuronide in Mouse Models of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresol, a uremic toxin produced by gut microbial metabolism of tyrosine, is conjugated in the liver to form p-cresyl sulfate (p-CS) and p-cresol glucuronide (p-CG). In humans with chronic kidney disease (CKD), p-CS is the major metabolite, and its accumulation is associated with cardiovascular disease and mortality.[1] However, studies in mouse models of CKD have revealed a key metabolic difference: mice produce p-CS and p-CG in roughly equal proportions.[2][3] This distinction makes the mouse a valuable model for specifically investigating the biological effects of p-CG, which are less understood than those of p-CS.
These application notes provide a comprehensive guide to utilizing this compound in mouse models of CKD, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Data Presentation
Table 1: Serum Concentrations of p-Cresol Metabolites in Control and CKD Mice
| Metabolite | Control Mice | CKD Mice (5/6 Nephrectomy) | Reference |
| p-Cresyl Sulfate (p-CS) | 42% of total p-cresol metabolites | 53% of total p-cresol metabolites | [2] |
| This compound (p-CG) | 52% of total p-cresol metabolites | 47% of total p-cresol metabolites | [2] |
Table 2: Effects of this compound on Insulin Sensitivity in Mice
| Parameter | Vehicle Control | p-CG (10 mg/kg, i.p., twice daily for 4 weeks) | Outcome | Reference |
| Insulin Tolerance Test | Normal glucose clearance | No significant difference from control | p-CG does not induce insulin resistance | [2][3] |
| Akt Phosphorylation (in C2C12 myotubes) | Basal | No significant change with p-CG treatment | p-CG does not impair the insulin signaling pathway | [2][3] |
Experimental Protocols
Induction of Chronic Kidney Disease in Mice
Two primary models are commonly used to induce CKD in mice for studying uremic toxins: 5/6 nephrectomy and adenine-induced nephropathy.
a) 5/6 Nephrectomy Model (Two-Step Surgical Procedure) [4]
This model reduces the renal mass, leading to hypertension, proteinuria, and progressive kidney fibrosis.
-
Step 1: Left Kidney Pole Resection
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a flank incision to expose the left kidney.
-
Ligate the upper and lower poles of the left kidney with a non-absorbable suture or surgically resect the poles.
-
Apply a microfibrillar collagen hemostat to control bleeding.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia.
-
-
Step 2: Right Nephrectomy (One Week Later)
-
Anesthetize the mouse.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the entire right kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia.
-
b) Adenine-Induced Nephropathy Model [2][5]
This is a non-surgical model that causes tubulointerstitial inflammation and fibrosis due to the precipitation of 2,8-dihydroxyadenine crystals in the renal tubules.
-
Dietary Administration:
-
Acclimate mice to a casein-based control diet for one week.[6]
-
Switch to a diet supplemented with 0.2% (w/w) adenine for one week.[5][6]
-
Reduce the adenine concentration to 0.15% (w/w) for the remainder of the study (can be several weeks).[6]
-
A washout period with the control diet for two weeks before euthanasia is recommended.[6]
-
-
Oral Gavage:
-
Prepare a suspension of adenine in a vehicle such as 0.5% carboxymethyl cellulose (CMC).
-
Administer adenine daily by oral gavage at a dose of 50 mg/kg body weight for 28 days to induce severe CKD and anemia.[2]
-
Administration of this compound
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective method.[2]
-
Dosage: A dose of 10 mg/kg body weight, administered twice daily for 4 weeks, has been used to study the chronic effects of p-CG on insulin sensitivity.[2][3]
-
Vehicle: this compound can be dissolved in a suitable vehicle such as sterile saline.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolism of p-cresol in the host.
Caption: Experimental workflow for studying p-CG in CKD mice.
Caption: Logical relationship of p-CG in the context of CKD.
References
- 1. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 3. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.3. Induction of Chronic Kidney Disease (CKD) [bio-protocol.org]
p-Cresol Glucuronide: A Potential Biomarker for Gut Dysbiosis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gut dysbiosis, an imbalance in the intestinal microbial community, is increasingly implicated in a range of pathologies, extending beyond the gastrointestinal tract to influence systemic health. The metabolic products of the gut microbiota are key mediators of this influence. Among these, p-cresol, a product of bacterial fermentation of dietary tyrosine and phenylalanine, and its subsequent host-derived conjugate, p-cresol glucuronide (pCG), are emerging as significant players.[1][2] This document provides detailed application notes and experimental protocols for the study of pCG as a potential biomarker for gut dysbiosis and its functional consequences.
p-Cresol is produced in the colon by various bacterial species, including those from the Clostridioides genus.[3][4] After absorption, p-cresol undergoes extensive phase II metabolism in the intestinal epithelium and liver, where it is conjugated to form p-cresol sulfate (pCS) and pCG.[1][5] While pCS has been extensively studied as a uremic toxin, the biological activities of pCG are now gaining attention, suggesting it is more than just a metabolic waste product.[1][5]
Application Notes
This compound as a Biomarker:
-
Indicator of Gut Microbial Metabolism: Elevated levels of pCG in circulation and urine can reflect increased proteolytic fermentation by gut bacteria, a hallmark of dysbiosis.
-
Correlation with Disease States: Altered pCG levels have been associated with conditions such as chronic kidney disease and cardiovascular issues.[6] Recent studies also point to a potential role in the gut-brain axis, where pCG has been shown to promote blood-brain barrier integrity.[1][7][8]
-
Monitoring Therapeutic Interventions: Measuring pCG levels can be a valuable tool to assess the efficacy of interventions aimed at modulating the gut microbiota, such as probiotics, prebiotics, or dietary changes.
Biological Activity of this compound:
Recent research has demonstrated that pCG can actively participate in host signaling pathways. A notable finding is its ability to antagonize the lipopolysaccharide (LPS) receptor, Toll-like receptor 4 (TLR4).[1][7] This suggests a protective role for pCG in mitigating inflammation triggered by bacterial endotoxins.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on pCG, providing a reference for experimental design.
Table 1: In Vitro Experimental Concentrations of this compound
| Cell Line | Concentration Range | Observed Effect | Reference |
| hCMEC/D3 (human brain endothelial cells) | 0.1 - 100 µM | No cytotoxicity observed.[1] Prevented LPS-induced permeability.[1] | [1] |
| C2C12 (mouse muscle cells) | Not specified | No effect on insulin sensitivity.[9][10] | [9][10] |
| HepaRG (human hepatic cells) | 1 mM | Less toxic than p-cresol at equimolar concentrations.[6] | [6] |
| Human Keratinocytes | 20 nmol/ml (of p-cresol) | Reduced expression of differentiation marker K10.[11] | [11] |
Table 2: In Vivo Experimental Dosing of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| C57Bl/6J Mice | 1 mg/kg | Intraperitoneal (i.p.) | Reduced blood-brain barrier permeability.[1] | [1] |
| Mice | Not specified | Drinking water (p-cresol) | Reduced transcript levels of gut hormones.[12][13] | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of pCG.
Protocol 1: Quantification of this compound in Serum/Plasma
This protocol is based on High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
1. Sample Preparation: a. To measure total pCG (free and protein-bound), an initial hydrolysis step is required to convert all forms to free p-cresol. b. Acid Hydrolysis: Mix 100 µL of plasma/serum with an equal volume of concentrated hydrochloric acid and heat at 95°C for 30 minutes. c. Protein Precipitation: Add 200 µL of acetonitrile to the hydrolyzed sample, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. d. Extraction: Transfer the supernatant to a clean tube. Add a salting-out agent like saturated NaCl to enhance the extraction of p-cresol into the organic phase. e. Collect the acetonitrile layer for HPLC analysis.
2. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector. b. Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). d. Flow Rate: 1.0 mL/min. e. Fluorescence Detection: Excitation at 280 nm and emission at 310 nm. f. Standard Curve: Prepare a standard curve using known concentrations of p-cresol to quantify the amount in the samples.
For direct measurement of pCG without hydrolysis, a similar HPLC method can be used, but a standard for pCG is required for quantification.[10]
Protocol 2: In Vitro Assessment of pCG Effect on Blood-Brain Barrier Integrity
This protocol utilizes the human cerebral microvascular endothelial cell line, hCMEC/D3.
1. Cell Culture: a. Culture hCMEC/D3 cells in a suitable endothelial cell growth medium, supplemented with growth factors, at 37°C in a 5% CO2 humidified incubator. b. For permeability assays, seed cells on Transwell inserts (e.g., 0.4 µm pore size).
2. Treatment: a. Once the cells form a confluent monolayer with high transendothelial electrical resistance (TEER), treat the cells with pCG at desired concentrations (e.g., 1-100 µM) for 24 hours. b. To investigate the protective effect against inflammation, co-administer pCG with bacterial lipopolysaccharide (LPS).
3. Permeability Assay: a. After treatment, add a fluorescent tracer (e.g., FITC-dextran, 70 kDa) to the apical (upper) chamber of the Transwell insert. b. At various time points, collect samples from the basolateral (lower) chamber. c. Measure the fluorescence of the samples using a plate reader. d. An increase in fluorescence in the basolateral chamber indicates increased paracellular permeability.
4. Transendothelial Electrical Resistance (TEER) Measurement: a. Use a voltohmmeter to measure the electrical resistance across the cell monolayer before and after treatment. b. A decrease in TEER indicates a disruption of the barrier integrity.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of pCG on cultured cells.
1. Cell Seeding: a. Seed cells (e.g., hCMEC/D3) in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Treatment: a. Treat the cells with a range of pCG concentrations (e.g., 0.1, 1, 10, 100 µM) for 24 hours.[1]
3. MTT Assay: a. After the incubation period, add MTT solution (500 µg/mL) to each well and incubate at 37°C for 2-4 hours.[1] b. The MTT is reduced by metabolically active cells to form purple formazan crystals. c. Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO). d. Read the absorbance at 540 nm using a microplate reader. e. A decrease in absorbance indicates reduced cell viability.
Visualizations
The following diagrams illustrate key pathways and workflows related to pCG research.
Caption: Metabolic pathway of this compound formation.
Caption: pCG antagonizes LPS-induced TLR4 signaling.
Caption: Workflow for pCG analysis and functional assays.
References
- 1. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Production of p-cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage [frontiersin.org]
- 5. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A host-gut microbial amino acid co-metabolite, this compound, promotes blood-brain barrier integrity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of p-Cresol Glucuronide Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresol, a gut microbiota-derived metabolite, is predominantly metabolized in the liver into p-cresol sulfate (pCS) and p-cresol glucuronide (pCG). As uremic toxins, these metabolites accumulate in patients with chronic kidney disease (CKD) and are associated with cardiovascular complications and overall mortality. While the toxicity of pCS is well-documented, the biological effects of pCG are less clear, with some studies suggesting it is a less toxic detoxification product and others implicating it in adverse outcomes in CKD.[1]
These application notes provide detailed protocols for a panel of cell-based assays to screen for and characterize the potential toxicity of this compound. The described methods are designed to assess key indicators of cellular health, including cell viability, membrane integrity (cytotoxicity), and oxidative stress.
Cell Models for Screening
The selection of an appropriate cell model is critical for obtaining relevant toxicological data. Based on the known accumulation and potential target organs of uremic toxins, the following human cell lines are recommended:
-
HepaRG: A human hepatic progenitor cell line that differentiates into hepatocyte-like and biliary-like cells. This model is suitable for studying the metabolism and hepatotoxicity of compounds.
-
HK-2: A human proximal tubule epithelial cell line. These cells are a key target for nephrotoxic agents and are relevant for studying the renal effects of uremic toxins.[2]
-
Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell model for studying endothelial dysfunction, a key event in the pathogenesis of cardiovascular complications associated with uremia.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Selected cell line (HepaRG, HK-2, or HUVECs)
-
Complete cell culture medium
-
This compound (pCG)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of pCG in serum-free culture medium. Remove the complete medium from the wells and replace it with 100 µL of the medium containing different concentrations of pCG. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound (pCG)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Oxidative Stress Assessment: DCF Assay
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay measures the intracellular generation of reactive oxygen species (ROS). DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound (pCG)
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using black-walled plates suitable for fluorescence measurements.
-
Incubation: Incubate the plate for the desired exposure time.
-
DCFDA Loading: Remove the treatment medium and wash the cells once with pre-warmed HBSS. Add 100 µL of working DCFDA solution (e.g., 10 µM in HBSS) to each well.
-
Incubation with DCFDA: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
Data Analysis: Express ROS production as a percentage of the vehicle-treated control.
Data Presentation
Summary of this compound Cytotoxicity Data
| Cell Line | Assay | Concentration (µM) | Exposure Time | Observed Effect | Reference |
| HK-2 | Apoptosis/Pro-inflammatory markers | Not specified | Up to 7 days | No biological actions observed. | [2] |
| HepaRG | LDH Release | 1000 | 24 hours | Slightly increased LDH release compared to vehicle control, but significantly less toxic than p-cresol. | [3] |
| hCMEC/D3 | MTT Assay | Up to 100 | 24 hours | No effect on cell survival. | [4][5] |
| HEK293 | Cell Viability | 100 | 7 days | Modest reductions in cell viability. | [1] |
| Human Hepatocytes | Cell Viability, ATP, Mitochondrial Membrane Potential | 500 | 96 hours | Significant reductions in viability, ATP, and mitochondrial membrane potential. | [1] |
Signaling Pathways and Visualization
p-Cresol-Induced Endothelial Dysfunction
p-Cresol has been shown to induce endothelial dysfunction by increasing endothelial permeability. This effect is mediated through the activation of the Rho/Rho kinase signaling pathway, which leads to the reorganization of the actin cytoskeleton and disruption of adherens junctions.[6]
Caption: p-Cresol signaling pathway in endothelial cells.
This compound and TLR4 Signaling
In contrast to inducing toxicity, this compound has been shown to have a protective effect on the blood-brain barrier by acting as an antagonist at the Toll-like receptor 4 (TLR4). This action prevents the pro-inflammatory and barrier-disrupting effects of lipopolysaccharide (LPS).[4][5][7]
Caption: pCG's antagonistic effect on TLR4 signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for screening the toxicity of this compound.
Caption: Cell-based toxicity screening workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A host-gut microbial amino acid co-metabolite, this compound, promotes blood-brain barrier integrity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of p-Cresol Glucuronide as a Standard in Metabolomics
Application Note and Protocol
Introduction
p-Cresol, a metabolite produced by the gut microbiota from the breakdown of dietary tyrosine and phenylalanine, is a well-documented uremic toxin. In healthy individuals, p-cresol is efficiently detoxified in the liver and colonic mucosa through conjugation, primarily forming p-cresol sulfate (pCS) and, to a lesser extent, p-cresol glucuronide (pCG).[1][2][3] These conjugated metabolites are then excreted in the urine.[4] However, in patients with chronic kidney disease (CKD), the accumulation of p-cresol and its conjugates is observed, which is associated with endothelial dysfunction, cardiovascular complications, and overall mortality.[5][6][7]
The accurate quantification of this compound in biological samples is crucial for understanding its role in disease pathogenesis and for the development of therapeutic interventions aimed at reducing the burden of uremic toxins. This application note provides a detailed protocol for the use of this compound as a standard in metabolomics, including its synthesis and a validated method for its quantification in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of p-Cresol
Dietary proteins containing tyrosine and phenylalanine are metabolized by gut bacteria to produce p-cresol. This compound is then absorbed and undergoes phase II metabolism in the liver and enterocytes, where it is conjugated with sulfate or glucuronic acid to form p-cresol sulfate and this compound, respectively. These conjugates are then released into the systemic circulation for eventual elimination by the kidneys.
Caption: Metabolic pathway of p-cresol.
Experimental Protocols
Synthesis of this compound Standard
A certified this compound standard is essential for accurate quantification. The following is a summarized synthesis protocol based on established methods.[1]
Materials:
-
p-Cresol (4-methylphenol)
-
1,2,3,4-tetra-O-acetyl-β-D-glucuronate
-
Dichloromethane (CH2Cl2)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Sodium Carbonate (Na2CO3)
-
Methanol (MeOH)
Procedure:
-
Conjugation: React p-cresol with 1,2,3,4-tetra-O-acetyl-β-D-glucuronate in dichloromethane, promoted by trimethylsilyl trifluoromethanesulfonate. This reaction yields the protected conjugate as a single β-anomer.
-
Hydrolysis: Hydrolyze the protected conjugate under mild conditions using aqueous sodium carbonate in methanol.
-
Neutralization and Recrystallization: Partially neutralize the reaction mixture to a pH of 6 to afford the desired glucuronide sodium salt. Recrystallization will yield material of high purity.
The purity of the synthesized standard should be confirmed by 1H NMR spectroscopy and HPLC. Commercial standards are also available from various suppliers.[4][8]
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a robust and sensitive method for the quantification of total p-cresol (including the glucuronide conjugate) in human plasma. To measure this compound specifically, the enzymatic hydrolysis step can be omitted, and the chromatography adapted to separate the conjugate.
1. Sample Preparation
-
Materials:
-
Human plasma samples
-
This compound standard
-
p-Cresol-d7 (Internal Standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Acetate buffer (pH 5.0)
-
Acetonitrile
-
-
Procedure:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
To determine total p-cresol, add 10 µL of β-glucuronidase/sulfatase solution (1000 U/mL in acetate buffer, pH 5.0). For this compound quantification, omit this step.
-
Vortex briefly and incubate at 37°C for 1 hour to ensure complete hydrolysis of the conjugates (for total p-cresol).
-
Add 200 µL of acetonitrile containing the internal standard (p-cresol-d7 at 5 µg/mL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 mm × 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
p-Cresol: m/z 107 -> 77
-
p-Cresol-d7 (IS): m/z 114 -> 83
-
This compound: m/z 283 -> 107
-
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: A linear range is typically observed from 0.1 to 50 µg/mL.
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15%.
-
Limit of Quantification (LOQ): The LOQ is typically around 0.1 µg/mL.[5]
-
Recovery: Extraction recovery should be consistent and reproducible.
Caption: Experimental workflow for p-cresol quantification.
Data Presentation
The use of a this compound standard allows for the accurate determination of its concentration in various biological matrices. The following tables summarize representative quantitative data from studies on patients with chronic kidney disease.
Table 1: Serum Concentrations of p-Cresol and its Conjugates in CKD Patients and Healthy Controls.
| Analyte | CKD Stage 2-3 (mg/dL) | CKD Stage 4-5 (mg/dL) | Hemodialysis (mg/dL) | Healthy Controls (mg/dL) |
| Total p-Cresol Sulfate (PCS) | 0.90 ± 0.60 | 2.50 ± 1.50 | 3.80 ± 1.80 | 0.275 ± 0.160 |
| Free p-Cresol Sulfate (PCS) | 0.03 ± 0.02 | 0.10 ± 0.07 | 0.15 ± 0.09 | 0.008 ± 0.009 |
| Total this compound (PCG) | 0.05 ± 0.03 | 0.15 ± 0.10 | 0.25 ± 0.15 | 0.035 ± 0.003 |
| Free this compound (PCG) | 0.01 ± 0.01 | 0.04 ± 0.03 | 0.07 ± 0.05 | At detection limit |
Data adapted from Liabeuf S, et al. (2013).[9]
Table 2: Performance Characteristics of the LC-MS/MS Method for Total p-Cresol Quantification.
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 7% |
| Accuracy | 95 - 105% |
| Recovery | > 90% |
Data based on a typical validated LC-MS/MS method.[5]
Signaling Pathway Involvement
Recent research has indicated that this compound is not merely an inert detoxification product but possesses biological activity. One notable mechanism is its interaction with the innate immune system. This compound has been shown to act as a functional antagonist at Toll-like receptor 4 (TLR4), thereby preventing the pro-inflammatory effects of lipopolysaccharide (LPS).[1][2] This finding suggests a complex role for pCG in modulating inflammatory responses, particularly at the blood-brain barrier.[1][2]
Caption: this compound antagonism of TLR4.
Conclusion
The use of a well-characterized this compound standard is indispensable for accurate and reliable quantification in metabolomics research. The detailed LC-MS/MS protocol presented here provides a robust framework for researchers and drug development professionals to investigate the role of this uremic toxin in health and disease. The emerging evidence of this compound's biological activity, particularly its interaction with inflammatory pathways, underscores the importance of its precise measurement in clinical and preclinical studies. These tools and protocols will facilitate a deeper understanding of the gut-kidney axis and may lead to the development of novel therapeutic strategies for managing the complications associated with chronic kidney disease.
References
- 1. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. p -Cresol glucuronide, 17680-99-8, SMB01394, Sigma Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Influence of p-Cresol Glucuronide on Drug Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresol, a gut microbial metabolite of tyrosine and phenylalanine, undergoes extensive phase II metabolism in the liver and intestinal wall to form p-cresol sulfate (PCS) and p-cresol glucuronide (pCG). While PCS has been widely studied as a uremic toxin, the biological activities of pCG are less understood. Emerging evidence suggests that pCG is not an inert metabolite and may influence drug metabolism and disposition, making it a molecule of interest in drug development and clinical pharmacology, particularly in populations with altered gut microbiome or renal function.
These application notes provide a summary of the current understanding of pCG's influence on major drug metabolism pathways, including quantitative data where available, and detailed protocols for in vitro assessment of its effects on key enzymes and transporters.
Data Presentation: Quantitative Effects of this compound on Drug Metabolizing Enzymes and Transporters
The following tables summarize the known quantitative effects of this compound on key players in drug metabolism. It is important to note that publicly available data on the direct inhibitory effects of pCG is limited.
Table 1: Effect of this compound on Drug Metabolizing Enzymes
| Enzyme Family | Specific Enzyme | Substrate | pCG Concentration | Observed Effect | IC50 / Ki Value | Citation(s) |
| UDP-Glucuronosyltransferases (UGTs) | UGT1A9 | Mycophenolic Acid | Not specified | Less potent inhibitor than p-cresol | Not Reported | [1] |
| Cytochrome P450 (CYPs) | CYP3A4 | Not Reported | Not Reported | No data available | Not Reported | |
| CYP2C9 | Not Reported | Not Reported | No data available | Not Reported |
Table 2: Effect of this compound on Drug Transporters
| Transporter Family | Specific Transporter | Substrate | pCG Concentration | Observed Effect | IC50 / Ki Value | Citation(s) |
| ATP-binding cassette (ABC) Transporters | P-glycoprotein (P-gp, ABCB1) | Not specified | Up to 100 µM | No inhibition or activation observed | > 100 µM | [2] |
| Breast Cancer Resistance Protein (BCRP, ABCG2) | Not specified | Up to 100 µM | No inhibition or activation observed | > 100 µM | [2] | |
| Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2) | Not Reported | Not Reported | No data available | Not Reported | ||
| Multidrug Resistance-Associated Protein 4 (MRP4, ABCC4) | Not specified | Not specified | 75% reduction in activity | Not Reported | [3] | |
| Solute Carrier (SLC) Transporters | Organic Anion Transporting Polypeptide 1B1 (OATP1B1, SLCO1B1) | Not Reported | Not Reported | No data available | Not Reported | |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3, SLCO1B3) | Not Reported | Not Reported | No data available | Not Reported |
Signaling Pathways and Metabolic Fate
The formation of this compound is a key step in the detoxification and elimination of p-cresol. This process is primarily mediated by UGT enzymes in the liver.
References
- 1. bioivt.com [bioivt.com]
- 2. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximal tubular efflux transporters involved in renal excretion of p-cresyl sulfate and p-cresyl glucuronide: Implications for chronic kidney disease pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of p-Cresol Glucuronide Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresol is a gut microbiota-derived uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] It is produced from the bacterial fermentation of tyrosine and is subsequently absorbed into circulation.[1] In the liver and enterocytes, p-cresol undergoes phase II metabolism to form p-cresol sulfate (pCS) and p-cresol glucuronide (pCG).[3] The formation of pCG is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A6 and, to a lesser extent, UGT1A9.[1] While historically considered a detoxification product, elevated levels of pCG have been associated with adverse cardiovascular outcomes and mortality in CKD patients.[4]
Therefore, identifying small molecules that can modulate the formation or transport of pCG is a key area of interest for developing novel therapeutics to mitigate uremic toxicity. These application notes provide a comprehensive framework for a high-throughput screening (HTS) campaign to discover and characterize modulators of p-cresol glucuronidation. The workflow includes a primary screen to identify inhibitors of the key UGT enzymes, a secondary screen to confirm specific inhibition of pCG formation, and a tertiary counter-screen to assess effects on relevant renal transporters.
Biological Pathway for p-Cresol Glucuronidation
The metabolic conversion of p-cresol to this compound is a crucial pathway in the detoxification and subsequent excretion of this uremic toxin. The reaction is catalyzed by specific UGT isoforms in the liver and kidneys.
Caption: Metabolic pathway of p-cresol glucuronidation.
High-Throughput Screening Workflow
A tiered approach is recommended to efficiently screen large compound libraries and identify specific modulators of p-cresol glucuronidation. This workflow maximizes throughput in the primary screen while ensuring high-quality, specific hits are advanced through secondary and counter-screens.
Caption: Tiered high-throughput screening workflow.
Data Summary Tables
Table 1: Enzyme Kinetics of p-Cresol Glucuronidation
This table summarizes the kinetic parameters for the formation of this compound by the primary human UGT isoforms.[1] These values are essential for designing enzyme inhibition assays with appropriate substrate concentrations.
| UGT Isoform | Tissue Source | Kinetic Model | Km (μM) | Vmax (nmol/min/mg) |
| UGT1A6 | Human Liver Microsomes | Hill | 67.3 ± 17.3 | 8.5 ± 0.7 |
| UGT1A9 | Human Kidney Microsomes | Substrate Inhibition | 2.0 ± 1.0 | 0.23 ± 0.02 |
Km: Michaelis constant; Vmax: Maximum reaction velocity.
Table 2: HTS Assay Parameters and Known Inhibitors
This table provides typical parameters for assessing the quality of an HTS assay and lists known inhibitors that can be used as positive controls.
| Parameter | Description | Typical Value | Reference |
| Z'-Factor | A statistical measure of assay quality. A value > 0.5 is considered excellent for HTS. | ≥ 0.5 | N/A |
| Signal-to-Background | Ratio of the signal from an uninhibited reaction to the background noise. | > 3 | N/A |
| Inhibitor | Target | Mechanism/Use | Working Concentration |
| Amentoflavone | UGT1A6 | Selective Inhibitor | 75 µM |
| Diclofenac | UGT1A6 | Non-selective Inhibitor | 100 µM |
| Niflumic Acid | UGT1A9 | Selective Inhibitor | N/A |
| L-Borneol | UDPGA Cofactor | Depleting Agent | 0.75 mM |
Experimental Protocols
Protocol 1: Primary HTS - Fluorescence-Based UGT1A6 Inhibition Assay
This protocol describes a robust, high-throughput assay using a fluorogenic probe to identify potential inhibitors of UGT1A6, the primary enzyme responsible for p-cresol glucuronidation.
Objective: To identify compounds that inhibit UGT1A6 activity from a large chemical library.
Materials:
-
Recombinant human UGT1A6 (e.g., from insect cells)
-
1-Naphthol (fluorogenic substrate)
-
UDPGA (cofactor), Tris-HCl buffer (pH 7.4), MgCl2
-
Alamethicin (pore-forming peptide to permeabilize microsomes if used)
-
Test compounds dissolved in DMSO
-
Amentoflavone (positive control inhibitor)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 295 nm, Emission: 335 nm)
Procedure:
-
Reagent Preparation:
-
Prepare UGT1A6 enzyme solution in Tris-HCl buffer containing MgCl2 and alamethicin.
-
Prepare a 2X substrate/cofactor mix containing 1-naphthol (final concentration ~5 µM) and UDPGA in Tris-HCl buffer.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds, DMSO (negative control), and amentoflavone (positive control) into respective wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add 10 µL of the UGT1A6 enzyme solution to all wells.
-
Incubate for 15 minutes at 37°C to allow compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the 2X substrate/cofactor mix to all wells to start the reaction.
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Monitor the increase in fluorescence in real-time (kinetic mode) for 30-60 minutes at 37°C. The product, 1-naphthylglucuronide, is highly fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence increase over time) for each well.
-
Normalize the data: set the average rate of the DMSO wells to 100% activity and the amentoflavone wells to 0% activity.
-
Identify "hits" as compounds that inhibit the reaction rate by >50% (or 3 standard deviations from the mean of the negative controls).
-
Calculate the Z'-factor for each plate to ensure data quality.
-
Protocol 2: Secondary Screen - LC-MS/MS Assay for this compound Formation
This protocol provides a specific and sensitive method to confirm that hits from the primary screen directly inhibit the glucuronidation of p-cresol.
Objective: To quantify the inhibition of pCG formation by primary hits.
Materials:
-
Human Liver Microsomes (HLM) or recombinant UGT1A6
-
p-Cresol (substrate)
-
UDPGA, Tris-HCl buffer (pH 7.4), MgCl2
-
p-Cresol-d7 (internal standard)
-
Acetonitrile (for protein precipitation)
-
96-well plates
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of test compound at various concentrations (for dose-response).
-
Add 85 µL of a master mix containing HLM (or recombinant UGT1A6), p-cresol (at a concentration near its Km, e.g., 70 µM), buffer, and MgCl2.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Add 10 µL of UDPGA to start the reaction.
-
Incubate for 30 minutes at 37°C with shaking.
-
-
Reaction Termination & Sample Preparation:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard (p-cresol-d7).
-
Seal the plate and vortex to precipitate proteins.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Inject an aliquot onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Monitor the parent-to-product ion transitions for pCG and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of pCG to the internal standard.
-
Determine the percent inhibition for each compound concentration relative to DMSO controls.
-
Fit the dose-response data to a four-parameter logistic model to calculate the IC50 value for each confirmed hit.
-
Protocol 3: Tertiary Counter-Screen - MRP4/BCRP Transporter Inhibition Assay
This protocol is designed as a counter-screen to identify compounds that may non-specifically inhibit key renal transporters involved in the efflux of pCG and other uremic toxins.
Objective: To assess whether confirmed hits inhibit the activity of the efflux transporters MRP4 and BCRP.
Materials:
-
HEK293 cells stably overexpressing human MRP4 or BCRP (and a parental control cell line).
-
A known fluorescent substrate for MRP4/BCRP (e.g., fluorescein).
-
Known inhibitors of MRP4 (e.g., MK-571) and BCRP (e.g., Ko143) as positive controls.
-
Hank's Balanced Salt Solution (HBSS) or similar assay buffer.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Seed the MRP4-expressing, BCRP-expressing, and parental HEK293 cells into a 96-well plate and grow to confluence.
-
-
Assay Execution:
-
Wash the cell monolayers twice with warm HBSS.
-
Add 100 µL of HBSS containing the test compound or a known inhibitor (MK-571 or Ko143).
-
Add the fluorescent substrate (e.g., fluorescein) to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Detection:
-
Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader. Inhibition of the efflux transporter will result in an accumulation of the fluorescent substrate and a higher signal.
-
-
Data Analysis:
-
Subtract the background fluorescence from the parental cell line.
-
Calculate the percent inhibition of transport for each compound relative to DMSO controls.
-
Compounds that significantly inhibit MRP4 or BCRP activity may have off-target effects and should be flagged for further investigation.
-
Potential Signaling and Transport Interactions
While the primary focus is on the formation of pCG, its interaction with cellular transport and signaling pathways is also of interest. pCG is cleared by the kidneys, and this process involves active transport. Furthermore, recent evidence suggests pCG may not be biologically inert.
Caption: Renal transport and potential signaling of pCG.
References
- 1. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
- 3. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
Quantifying p-Cresol Glucuronide in Urine Samples Using an Indirect Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Cresol, a phenolic compound produced by the gut microbiota from the amino acid tyrosine, is metabolized in the host primarily into p-cresol sulfate (pCS) and p-cresol glucuronide (pCG).[1] These metabolites are subsequently excreted in the urine. Elevated levels of p-cresol and its conjugates have been associated with several pathological conditions, including chronic kidney disease (CKD) and certain cancers, making their quantification in biological fluids a critical area of research.[1][2] While direct immunoassays for this compound are not widely available, an indirect ELISA method offers a robust and sensitive approach for its quantification in urine samples. This method involves the enzymatic hydrolysis of this compound to p-cresol, followed by the quantification of total p-cresol using a competitive ELISA. This application note provides a detailed protocol for the quantification of this compound in human urine samples.
Principle of the Method
The quantification of this compound is achieved through a two-step process. First, urine samples are treated with β-glucuronidase, an enzyme that specifically cleaves the glucuronic acid moiety from this compound, liberating free p-cresol. Subsequently, the total p-cresol concentration (pre-existing free p-cresol and p-cresol from hydrolysis) is determined using a competitive ELISA. In this assay, p-cresol in the sample competes with a fixed amount of enzyme-labeled p-cresol for binding to a limited number of anti-p-cresol antibody-coated microplate wells. The resulting color intensity is inversely proportional to the amount of p-cresol in the sample. By comparing the optical density of the samples to a standard curve, the concentration of p-cresol can be accurately determined. The concentration of this compound is then calculated by subtracting the concentration of free p-cresol (measured in a non-hydrolyzed sample) from the total p-cresol concentration (measured in the hydrolyzed sample).
Data Summary
The following table summarizes representative data on the urinary excretion of this compound in a cohort of patients with chronic kidney disease (CKD). This data is provided for illustrative purposes and actual values may vary depending on the study population and methodology.
| Analyte | Patient Population | Sample Type | Median 24-hour Urinary Excretion (µM) | Interquartile Range (IQR) | Reference |
| This compound | CKD Stages 1-5 | 24-hour Urine | 50.7 | 27.0 - 77.5 | [3] |
Signaling Pathway and Experimental Workflow
To visualize the metabolic pathway of p-cresol and the experimental procedure, the following diagrams are provided.
Caption: Metabolic pathway of p-cresol and its downstream signaling effects.
Caption: Experimental workflow for quantifying this compound in urine.
Experimental Protocols
1. Urine Sample Preparation
-
Collect mid-stream urine samples in sterile containers.
-
Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove any particulate matter.[4]
-
Transfer the supernatant to a clean tube.
-
For each urine sample, prepare two aliquots: one for the determination of total p-cresol (after hydrolysis) and one for the determination of free p-cresol (without hydrolysis).
-
Samples can be stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. Enzymatic Hydrolysis of this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Thaw the urine aliquot designated for total p-cresol measurement on ice.
-
In a microcentrifuge tube, combine:
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 37°C for 4 hours.[5]
-
Stop the reaction by adding a solvent that will precipitate the enzyme, such as methanol, or by heat inactivation (e.g., 95°C for 5 minutes). Centrifuge to pellet the precipitated protein.
-
The resulting supernatant contains the total p-cresol and is ready for analysis by ELISA. The sample may need to be diluted to fall within the dynamic range of the ELISA kit.
3. p-Cresol Competitive ELISA Protocol
This is a generalized protocol based on commercially available p-cresol ELISA kits.[4][7] Refer to the specific manufacturer's instructions for the kit you are using.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's manual. Create a standard curve by performing serial dilutions of the p-cresol standard provided with the kit.
-
Assay Procedure:
-
Add 50 µL of the prepared standards, the hydrolyzed urine samples (for total p-cresol), and the non-hydrolyzed urine samples (for free p-cresol) to the appropriate wells of the anti-p-cresol antibody-coated microplate.
-
Add 50 µL of HRP-conjugated p-cresol to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Wash the plate 4-5 times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
4. Data Analysis
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of total p-cresol in the hydrolyzed samples and free p-cresol in the non-hydrolyzed samples by interpolating their absorbance values from the standard curve.
-
Calculate the concentration of this compound using the following formula:
-
Concentration of this compound = [Total p-Cresol] - [Free p-Cresol]
-
Conclusion
The indirect ELISA method, incorporating an enzymatic hydrolysis step with β-glucuronidase, provides a reliable and sensitive approach for the quantification of this compound in urine samples. This method is valuable for researchers investigating the role of this uremic toxin in various physiological and pathological processes. Careful optimization of the hydrolysis step and adherence to the ELISA kit protocol are crucial for obtaining accurate and reproducible results.
References
- 1. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imcstips.com [imcstips.com]
- 7. Human p-Cresol (P-CRESOL ) Elisa Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols: The Effect of p-Cresol Glucuronide on Blood-Brain Barrier Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-cresol glucuronide (pCG) is a gut microbial and host co-metabolite derived from the dietary amino acids tyrosine and phenylalanine.[1][2] Initially, these amino acids are metabolized to p-cresol by gut bacteria, which is then conjugated in the liver and enterocytes to form p-cresol sulfate (pCS) and, to a lesser extent, pCG.[1][2] While glucuronidation is traditionally viewed as a detoxification pathway to facilitate renal excretion, emerging evidence suggests that glucuronide conjugates like pCG can be biologically active.[1][3] This document outlines the effects of pCG on the integrity of the blood-brain barrier (BBB), providing detailed experimental protocols and summarizing key quantitative findings. Recent studies indicate that pCG, contrary to its parent compound p-cresol, can enhance BBB integrity, particularly by counteracting inflammatory challenges.[1]
Mechanism of Action: Antagonism of TLR4 Signaling
This compound has been shown to protect the BBB from inflammatory insults by acting as a functional antagonist at the Toll-like receptor 4 (TLR4) complex.[1][3][4] Bacterial lipopolysaccharide (LPS), a potent inflammatory agent, activates TLR4, leading to a signaling cascade that compromises BBB integrity, increasing its permeability. This compound can prevent these LPS-induced permeability changes.[1][2][3] This suggests that pCG may play a neuroprotective role by mitigating the effects of circulating endotoxins on the cerebral vasculature.[1][5]
References
- 1. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A host-gut microbial amino acid co-metabolite, this compound, promotes blood-brain barrier integrity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
Troubleshooting & Optimization
Challenges in measuring p-cresol glucuronide in serum samples
Welcome to the Technical Support Center for p-Cresol Glucuronide Analysis. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions for the accurate measurement of this compound and related metabolites in serum samples.
Frequently Asked Questions (FAQs)
Q1: What is p-cresol and why is its analysis in biological samples important?
A1: p-Cresol (4-methylphenol) is a phenolic compound produced by the bacterial fermentation of aromatic amino acids, such as tyrosine, in the large intestine.[1][2] It is considered a uremic toxin, and its accumulation in the body is linked to the progression of chronic kidney disease (CKD) and cardiovascular complications.[1][3] Therefore, accurately measuring its concentration in biological samples like serum is crucial for clinical research, monitoring disease progression, and assessing the effectiveness of therapeutic strategies.[1]
Q2: What are the different forms of p-cresol in the body?
A2: In the body, p-cresol exists in three main forms:
-
Free p-cresol: The unconjugated, biologically active form, which is highly bound to proteins, primarily albumin.[1]
-
p-Cresyl sulfate (pCS): The major circulating form (about 95%), produced in the liver and colon through sulfonation.[1][3]
-
p-Cresyl glucuronide (pCG): A minor form produced through glucuronidation.[1][3]
The term "total p-cresol" refers to the sum of all three forms after the hydrolysis of the conjugates back to free p-cresol.[1]
Q3: What are the primary challenges in measuring this compound (pCG) and other p-cresol forms in serum?
A3: Researchers face several key challenges:
-
Distinguishing Conjugated Forms: Sensitive methods are needed to separate and accurately quantify pCG from the much more abundant pCS and the low-concentration free p-cresol.[1]
-
Strong Protein Binding: Over 90% of p-cresol and its conjugates are bound to proteins like albumin, which complicates extraction and necessitates a robust protein precipitation or dissociation step for accurate measurement.[1]
-
Analyte Stability: Inappropriate sample handling, such as using heat and acid for deproteinization, can inadvertently hydrolyze the sulfate and glucuronide conjugates, leading to an overestimation of free p-cresol.[2][4][5]
-
Matrix Effects: Co-eluting substances in serum can interfere with the ionization of the analyte in mass spectrometry-based methods, causing ion suppression or enhancement and affecting accuracy.[1][6]
-
Low Concentrations: The concentration of free p-cresol is particularly low, requiring highly sensitive analytical techniques for detection.[7]
Q4: Which analytical technique is best for this compound quantification?
A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantifying p-cresol and its conjugates, including pCG.[8][9] It offers high sensitivity and selectivity, allowing for the accurate measurement of each form. Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection have also been used, but may lack the sensitivity and specificity of LC-MS/MS.[2][3][4]
Q5: How can I measure total p-cresol versus the individual conjugated forms?
A5: To measure total p-cresol , the serum sample must first undergo a hydrolysis step to convert pCG and pCS back into free p-cresol. This can be achieved through acidic hydrolysis (heating in the presence of acid) or, more commonly, enzymatic hydrolysis using a mixture of β-glucuronidase and sulfatase.[3][8][10] To measure the individual forms (free p-cresol, pCS, and pCG), the hydrolysis step is omitted, and the different compounds are separated chromatographically before detection.
Q6: How can I improve the sensitivity of my assay for very low concentrations of p-cresol?
A6: For quantifying very low levels of unconjugated p-cresol, chemical derivatization can significantly enhance sensitivity in LC-MS/MS analysis.[7][8] Derivatizing agents like dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) react with the phenolic group of p-cresol, improving its ionization efficiency and leading to a much stronger signal.[7][11] Derivatization with 5-DMISC has been shown to increase sensitivity up to 40-fold compared to traditional dansyl derivatization.[11]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Signal / Poor Sensitivity | • Inefficient extraction or protein precipitation. • Suboptimal ionization in MS source. • Low concentration of the target analyte (especially free p-cresol). • Analyte adsorption to labware. | • Optimize protein precipitation and extraction methods (e.g., solvent choice, pH). • Tune MS parameters for this compound. • Employ chemical derivatization (e.g., with dansyl chloride or 5-DMISC) to increase signal intensity.[7][11] • Use low-adsorption tubes and vials.[1] |
| High Variability / Inconsistent Results | • Incomplete or variable hydrolysis (for total p-cresol measurement). • Inconsistent sample preparation. • Analyte instability (degradation or unintended hydrolysis). | • Ensure complete enzymatic hydrolysis by optimizing incubation time (e.g., 1 hour at 37°C) and enzyme concentration.[8] • Use a standardized and validated sample preparation protocol. • Keep samples on ice or at 4°C during preparation and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Poor Peak Shape (e.g., Tailing) | • Analyte interaction with the analytical column. • Inappropriate mobile phase composition. | • Use a high-quality analytical column suitable for polar compounds. • Optimize the mobile phase pH and organic solvent gradient to ensure sharp, symmetrical peaks. • Check for and prevent analyte adsorption to labware.[1] |
| Matrix Effects (Ion Suppression or Enhancement) | • Co-elution of interfering substances from the serum matrix. • Inefficient sample cleanup. | • Optimize the chromatographic method to separate this compound from interfering matrix components. • Use a stable isotope-labeled internal standard (e.g., p-cresol-d7) to compensate for matrix effects.[8] • Evaluate matrix effects by comparing the analyte response in neat solvent versus a matrix-matched sample.[6] |
| Low and Inconsistent Recovery | • Inefficient protein precipitation leading to loss of protein-bound analyte. • Suboptimal pH for extraction. • Incomplete hydrolysis (for total p-cresol). • Adsorption of analyte to plasticware. | • Test different protein precipitation agents (e.g., acetonitrile, methanol).[3][8] • Adjust sample pH before extraction to optimize analyte recovery. • Validate the hydrolysis step to confirm complete conversion of conjugates.[4] • Use polypropylene or other low-adsorption labware.[1] |
Data Presentation
Table 1: Performance of Various Analytical Methods for p-Cresol Quantification
| Analytical Method | Matrix | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) | Reference |
| Fluorescence Spectroscopy | Plasma | 0.5 µg/mL | 0.2 µg/mL | [3] |
| HPLC-MS/MS (for pCS) | Serum | 50 ng/mL | - | [7] |
| LC-MS/MS (Total p-cresol) | Plasma | 0.1 µg/mL | - | [8] |
| GC-MS | Serum | 0.30 mg/L | 0.15 mg/L | [4] |
| LC-MS/MS (Derivatized) | Plasma | 20 pg/mL | - | [11] |
| HPLC/MS | Urine | 50 ng/mL | 20 ng/mL | [12] |
Table 2: Typical Concentrations of p-Cresol and its Conjugates
| Analyte | Condition | Matrix | Concentration Range | Reference |
| Total p-Cresol | Healthy Individuals | Serum/Plasma | 0.34 to 5.3 µg/mL (3.65 to 56.06 µM) | [3][13] |
| Unbound p-Cresol | Hemodialysis Patients | Serum | 2.01-5.65 mg/L (Median: 3.22 mg/L) | [4] |
| p-Cresyl Sulfate (pCS) | CKD Patients (PD) | Serum | 16 to 41 µg/mL | [7] |
Experimental Protocols & Visualizations
Metabolic Pathway of p-Cresol
p-Cresol, produced by gut microbiota from tyrosine, undergoes detoxification in the colon and liver. It is primarily conjugated into p-cresyl sulfate (pCS) and, to a lesser extent, p-cresyl glucuronide (pCG), which are then excreted by the kidneys.
Detailed Protocol: Quantification of Total p-Cresol in Human Serum by LC-MS/MS
This protocol describes a method for measuring total p-cresol, which involves an enzymatic hydrolysis step to convert this compound and p-cresol sulfate into free p-cresol.
1. Materials and Reagents
-
p-Cresol and p-cresol-d7 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Acetate buffer (pH 5.0)
-
Human serum (blank, for calibration standards)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of p-cresol and p-cresol-d7 (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions of p-cresol by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture.
-
Calibration Standards (0.1 to 50 µg/mL): Spike the appropriate working solutions into blank human serum to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a solution of p-cresol-d7 in acetonitrile at a concentration of 5 µg/mL.
-
Enzyme Solution: Prepare a β-glucuronidase/sulfatase solution of 1000 U/mL in acetate buffer (pH 5.0).
3. Sample Preparation Protocol
-
Pipette 50 µL of serum sample, calibration standard, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the β-glucuronidase/sulfatase solution.
-
Vortex briefly and incubate at 37°C for 1 hour to ensure complete hydrolysis of p-cresol conjugates.[8]
-
After incubation, add 200 µL of the acetonitrile solution containing the internal standard (p-cresol-d7) to precipitate proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 mm × 100 mm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear gradient from 10% to 90% B
-
3.0-3.5 min: Hold at 90% B
-
3.5-4.0 min: Return to 10% B
-
4.0-5.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (must be optimized).
Troubleshooting Logic for Low Recovery
When encountering low and inconsistent recovery, a systematic approach is needed to identify the source of the analyte loss. The following diagram outlines the key steps to investigate.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum. | Semantic Scholar [semanticscholar.org]
- 3. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum - ProQuest [proquest.com]
- 5. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.brieflands.com [repository.brieflands.com]
- 11. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of p-Cresol Glucuronide by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of p-cresol glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound (pCG) is a major metabolite of p-cresol, a toxic compound produced by the gut microbiota from the breakdown of dietary amino acids like tyrosine and phenylalanine.[1] In healthy individuals, p-cresol is detoxified in the liver into p-cresol sulfate (pCS) and pCG before being excreted by the kidneys.[2] However, in patients with chronic kidney disease (CKD), these uremic toxins accumulate in the bloodstream and are associated with cardiovascular complications and overall mortality.[3] Therefore, the accurate quantification of pCG is crucial for clinical research and for monitoring the progression of CKD and the effectiveness of therapeutic interventions.
Q2: What are the main challenges in the LC-MS/MS analysis of this compound?
A2: The primary challenges in analyzing pCG include:
-
Matrix Effects: Biological samples like plasma and urine are complex matrices containing numerous endogenous compounds that can interfere with the ionization of pCG in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of the results.
-
Analyte Stability: p-Cresol conjugates can be susceptible to degradation depending on sample handling and storage conditions.
-
Chromatographic Resolution: Achieving good chromatographic separation of pCG from its isomers and other matrix components is essential to minimize interference.
-
Sensitivity: For some applications, detecting low concentrations of pCG may require highly sensitive instrumentation and optimized methods.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The matrix effect can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A constant flow of a pCG standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation (dip or peak) in the baseline signal at the retention time of pCG indicates the presence of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): The response of pCG in a neat solution is compared to its response when spiked into a blank matrix extract. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. This should be assessed in multiple lots of the biological matrix.[4]
Q4: What is the best internal standard for this compound analysis?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as p-cresol-d7 glucuronide. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and leading to higher accuracy and precision. If a SIL-IS for the glucuronide is unavailable, a deuterated version of the parent compound, such as p-cresol-d7, can be used, although it may not perfectly mimic the behavior of the glucuronide conjugate.[3]
Troubleshooting Guide
Issue 1: High variability and poor accuracy in this compound quantification.
-
Possible Cause: Significant and variable matrix effects between individual samples.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing interfering matrix components like phospholipids. Consider more rigorous sample cleanup methods.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to optimize the extraction of pCG while minimizing interferences.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts. Mixed-mode or polymeric SPE cartridges can be effective in removing a broad range of interferences.
-
-
Optimize Chromatography:
-
Gradient Elution: Ensure your gradient is optimized to separate pCG from the regions of significant ion suppression identified through post-column infusion.
-
Column Chemistry: If co-elution with interfering compounds persists, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[5]
-
Issue 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Identify the Source of Suppression: Use the post-column infusion technique to determine if ion suppression is occurring at the retention time of your analyte.
-
Improve Sample Cleanup: As mentioned above, switching from PPT to LLE or SPE can significantly reduce the concentration of interfering compounds.
-
Chromatographic Separation: Adjust the mobile phase gradient to shift the elution of pCG away from the zone of ion suppression.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. This is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ).
-
Optimize MS Source Parameters: Ensure that the ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for pCG to maximize its signal.
-
Issue 3: Inconsistent recovery of this compound.
-
Possible Cause: Inefficient extraction or analyte degradation.
-
Troubleshooting Steps:
-
Optimize Extraction pH: The recovery of pCG during LLE or SPE can be pH-dependent. Experiment with different pH values of the sample before extraction to ensure optimal recovery.
-
Check for Analyte Stability: Evaluate the stability of pCG in the biological matrix at different storage temperatures and during the sample preparation process (e.g., freeze-thaw cycles, bench-top stability).
-
Use a SIL-IS: An appropriate internal standard can help to normalize for variability in recovery during sample processing.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS analysis of this compound and related compounds.
Table 1: Example LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm | [2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | [2] |
| Mobile Phase B | Acetonitrile | [2] |
| Gradient | 10% B to 90% B over 2.5 min | [3] |
| Flow Rate | 0.4 mL/min | [3] |
| Injection Volume | 5 µL | [6] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [6] |
| MS/MS Transition | m/z 283.1 -> 107.1 | [6] |
Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | p-Cresol | 85-95 | 10-20 (Suppression) | |
| Liquid-Liquid Extraction (Ethyl Acetate) | p-Cresol | 70-85 | 5-15 (Suppression) | General Knowledge |
| Solid-Phase Extraction (Mixed-Mode) | p-Cresol | >90 | <5 | General Knowledge |
Note: Data for p-cresol is often used as a proxy in the absence of specific comparative data for this compound. The trend of cleaner extracts leading to reduced matrix effects is generally applicable.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound certified reference standard.
-
Stable isotope-labeled internal standard (e.g., p-cresol-d7 glucuronide).
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike pCG and IS into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike pCG and IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike pCG and IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An MF or IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effect.
-
Values below 0.85 indicate ion suppression, while values above 1.15 indicate ion enhancement.
-
Visualizations
Caption: Metabolic pathway of p-cresol from dietary amino acids to its conjugation and excretion.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, this compound, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of p-cresol glucuronide from biological matrices
Welcome to the Technical Support Center for p-Cresol Glucuronide Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and address frequently asked questions regarding the quantification of this compound and related compounds in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is p-cresol and why is its analysis in biological samples important?
A1: p-Cresol (4-methylphenol) is a phenolic compound produced by the bacterial fermentation of aromatic amino acids, such as tyrosine and phenylalanine, in the large intestine.[1] It is considered a uremic toxin, and its accumulation in the body is associated with the progression of chronic kidney disease (CKD), cardiovascular complications, and other pathologies.[1][2][3] Therefore, accurately measuring its concentration in biological samples like plasma, serum, urine, and feces is crucial for clinical research, disease monitoring, and evaluating the efficacy of therapeutic interventions.[1]
Q2: What are the different forms of p-cresol in the body?
A2: In the body, p-cresol exists in three main forms:
-
Free p-cresol: The unconjugated, biologically active form, which is highly bound to proteins, primarily albumin.[1]
-
p-Cresyl sulfate (pCS): The major circulating form (around 95%), produced in the liver and colon through sulfonation.[1][2]
-
p-Cresyl glucuronide (pCG): A minor form produced through glucuronidation.[1][2]
The term "total p-cresol" refers to the sum of all three forms after hydrolysis of the conjugates back to free p-cresol.[1]
Q3: What are the primary challenges in analyzing this compound?
A3: Researchers face several key challenges when analyzing this compound:
-
High Polarity: Glucuronides are highly water-soluble, which can make their extraction from aqueous biological matrices and retention on traditional reversed-phase HPLC columns challenging.[4]
-
Analyte Stability: While generally more stable than acyl glucuronides, the stability of ether glucuronides like this compound should be evaluated during sample processing to prevent conversion back to the parent aglycone (p-cresol).[4][5]
-
Matrix Effects: Complex biological samples contain endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[1][4]
-
Low Concentrations: Detecting trace levels of p-cresol and its conjugates may require highly sensitive analytical techniques.[1]
-
Strong Protein Binding: A significant portion of p-cresol and its conjugates are bound to proteins like albumin, which complicates extraction and necessitates a robust protein precipitation or dissociation step.[1]
-
Availability of Standards: Acquiring certified reference standards for this compound and a stable isotope-labeled internal standard is crucial for accurate quantification.[4]
Q4: Which analytical technique is best for this compound quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and gold-standard method for quantifying this compound. This is due to its high sensitivity and selectivity, which allow for the accurate measurement of both free and total p-cresol and its conjugates.[1][4] Other techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection can also be used, though they may offer less selectivity compared to mass spectrometry.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Causes | Solutions |
| Low or Inconsistent Recovery | 1. Inefficient protein precipitation leading to loss of protein-bound analyte.[1] 2. Suboptimal extraction conditions (e.g., incorrect pH or extraction solvent).[1] 3. Analyte adsorption to plasticware or the analytical column.[1] 4. Incomplete elution from a solid-phase extraction (SPE) column.[4] | 1. Optimize the ratio of precipitation solvent (e.g., acetonitrile) to the sample (e.g., 3:1 or 4:1). Ensure thorough vortexing and centrifugation at low temperatures.[4] 2. Adjust the pH of the sample to optimize the extraction of the analyte. Test different extraction solvents to find the most efficient one. 3. Use low-binding microcentrifuge tubes and pipette tips.[4] 4. If using SPE, ensure the elution solvent is strong enough to completely desorb the analyte.[4] |
| Significant Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS | 1. Co-eluting endogenous compounds (e.g., salts, lipids) from the sample matrix interfering with the ionization process.[1] 2. Insufficient sample cleanup or chromatographic separation.[1] | 1. Implement more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering compounds.[1] 2. Optimize the chromatographic method to better separate the analyte from interfering matrix components. This can include using a different column or modifying the mobile phase gradient. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor Peak Shape (Tailing or Broadening) | 1. Analyte adsorption to the analytical column. 2. Inappropriate mobile phase composition. 3. Column degradation. | 1. Ensure the mobile phase composition is appropriate to prevent loss on the column. 2. Adjust the mobile phase pH or organic solvent content. 3. Replace the column and use a guard column to extend its lifetime.[4] |
| Inconsistent Results or High Variability | 1. Inconsistent sample preparation technique.[4] 2. Analyte instability during storage or processing.[4] 3. Improper use of the internal standard.[4] | 1. Ensure consistent timing, temperatures, and volumes for all sample preparation steps. The use of automated liquid handlers can improve precision.[4] 2. Perform stability studies (e.g., freeze-thaw, bench-top) to assess analyte stability and adjust handling procedures accordingly.[4] 3. Ensure the internal standard is added to all samples at the beginning of the workflow and at a consistent concentration.[4] |
Data Presentation
Table 1: Performance Comparison of LC-MS/MS Methods for p-Cresol Conjugates
| Biological Matrix | Sample Preparation | Analytes | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Serum | Acetonitrile Precipitation | pCS, IS | 50 - 10,000 (pCS) | 50 (pCS) | Intra- and Inter-day < 15% | Not explicitly stated | [6] |
| Saliva | Methanol Precipitation | pCS, IS | Not specified | Not specified | Not specified | Not specified | [6] |
pCS: p-Cresyl Sulfate, IS: Indoxyl Sulfate, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Protocol 1: Protein Precipitation for LC-MS/MS Analysis of this compound
This protocol is a synthesized methodology based on common practices for the analysis of p-cresol and its metabolites.[6]
Materials:
-
Plasma or serum sample
-
Cold acetonitrile or methanol containing an appropriate internal standard (e.g., deuterated this compound)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile or methanol containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of p-Cresol Sulfate and this compound in HepaRG Cell Culture
This protocol is based on a validated assay for quantifying p-cresol metabolites in a cell culture medium.[7]
Materials:
-
Cell culture supernatant or cell lysate
-
Methanol containing internal standards (p-cresol sulfate-d7 and this compound-d7)
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure:
-
Collect 30 µL of culture supernatant or cell lysate.
-
Add 90 µL of methanol containing 1 µg/mL of each internal standard.
-
Protect the mixture from light and allow it to sit at room temperature for 20 minutes for analyte extraction.
-
To precipitate proteins, vortex and sonicate the mixture, each for 30 seconds.
-
Centrifuge the mixture at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for UPLC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of p-cresol from dietary amino acids to renal excretion.
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for addressing low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 3. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability and Analysis of p-Cresol Glucuronide in Urine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of p-cresol glucuronide in frozen urine samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on storage conditions to ensure the integrity of samples for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for urine samples intended for this compound analysis?
A1: For long-term storage, it is highly recommended to store urine samples at -80°C.[1][2][3][4] While some analytes may remain stable at -20°C, storage at -80°C better preserves the integrity of a wider range of biomarkers, including organic ions.[1][2] For short-term storage (up to 48 hours), 4°C is acceptable.[5]
Q2: How many freeze-thaw cycles can urine samples undergo before this compound concentration is affected?
A2: While direct studies on this compound are limited, studies on other urinary biomarkers suggest that multiple freeze-thaw cycles should be avoided. For instance, albumin can start to degrade after three freeze-thaw cycles at -20°C.[1][3] However, a study on urinary biomarkers for acute kidney injury showed only a small, albeit significant, decrease in concentration after three freeze-thaw cycles when stored at -80°C.[5] A general recommendation is to aliquot urine samples into smaller volumes after the first thaw to prevent repeated freezing and thawing of the entire sample.
Q3: Can I use preservatives in urine samples for this compound analysis?
A3: The use of preservatives should be approached with caution as they can interfere with certain analytical methods. While preservatives can inhibit bacterial growth, which may degrade analytes at room temperature, their impact on this compound and the chosen analytical method should be validated. For frozen storage, preservatives are generally not necessary if samples are handled properly and frozen promptly after collection.
Q4: What are the potential issues with long-term frozen storage of urine samples?
A4: One common issue with long-term frozen storage is the formation of precipitates upon thawing.[6] These precipitates, often composed of calcium oxalate and other salts, can entrap proteins and other molecules, potentially affecting the concentration of the analyte of interest if the precipitate is discarded.[6] It is recommended to vortex thawed samples thoroughly to redissolve any precipitates before analysis.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels | Sample degradation due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). | Ensure urine samples are frozen at -80°C as soon as possible after collection. Aliquot samples to avoid multiple freeze-thaw cycles. |
| Incomplete hydrolysis of the glucuronide conjugate during sample preparation. | Optimize the hydrolysis step in your protocol. Ensure the correct enzyme (β-glucuronidase) and incubation conditions (temperature, pH, time) are used.[7] | |
| High variability between replicate measurements | Inconsistent sample handling and thawing procedures. | Standardize the thawing procedure for all samples. Thaw samples on ice and vortex thoroughly before taking an aliquot for analysis. |
| Presence of interfering substances in the urine matrix. | Optimize the sample clean-up and chromatographic separation steps in your analytical method to remove interfering compounds. | |
| Precipitate formation upon thawing | Precipitation of salts and other urinary components during freezing. | Do not discard the precipitate. Vortex the thawed sample vigorously to ensure all components are redissolved before analysis.[6] |
Stability of Analytes in Frozen Urine
The following tables summarize findings on the stability of various analytes in frozen urine, which can provide guidance for the handling of samples for this compound analysis.
Table 1: Effect of Freeze-Thaw Cycles on Urinary Biomarkers
| Analyte | Storage Temperature | Number of Freeze-Thaw Cycles | Observation | Reference |
| Total Protein | -20°C | 6 | Significant decline | [2] |
| Total Protein | -80°C | 6 | Significant decline | [2] |
| Albumin | -20°C | 3 | Started to degrade | [1][3] |
| Albumin | -80°C | 6 | Significant decline | [2] |
| Calcium | -20°C | 6 | Slightly lower levels | [2] |
| Calcium | -80°C | 6 | Comparable to fresh | [2] |
| Potassium | -20°C (direct freeze) | 6 | Comparable to fresh | [2] |
| Potassium | -80°C | 6 | Comparable to fresh | [2] |
| NGAL, KIM-1, IL-18 | -80°C | 3 | Small but significant decrease (0.77%-2.9%) | [5] |
Table 2: Long-Term Stability of Analytes in Frozen Urine
| Analyte | Storage Temperature | Storage Duration | Observation | Reference |
| Various Drugs and Metabolites | -20°C | 6 months | Stable with appropriate preservation | [8] |
| NGAL, KIM-1, IL-18 | -80°C | 5 years | Small but significant decrease (0.84%-3.2%) | [5] |
| Various Clinical Chemistry Parameters | -22°C | >10 years | High stability for many analytes | [9][10] |
| Trace Elements (As, Cd, Pb, Tl, Zn) | -80°C | 11-13 years | No major modification | [4] |
| Psilocin glucuronide | Deep frozen | 6 months | Greater stability than parent compound | [11] |
Experimental Protocols
Protocol: Quantification of this compound in Human Urine using LC-MS/MS
This protocol provides a general workflow for the quantification of this compound. It is essential to validate the method in your laboratory.
1. Materials and Reagents:
-
This compound standard
-
p-Cresol-d7 glucuronide (or other suitable internal standard)
-
β-glucuronidase from Escherichia coli
-
Acetate buffer (pH 5.0)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples thoroughly to ensure homogeneity and redissolve any precipitates.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any remaining particulate matter.
-
To 100 µL of the urine supernatant in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 50 µL of β-glucuronidase solution in acetate buffer.
-
Vortex briefly and incubate at 37°C for 1-2 hours for enzymatic hydrolysis of the glucuronide conjugate to free p-cresol. Note: The exact incubation time should be optimized.
-
Stop the reaction and precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate p-cresol from other urine components.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for p-cresol and the internal standard.
4. Quantification:
-
Prepare a calibration curve using the this compound standard subjected to the same sample preparation procedure.
-
Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in frozen urine samples.
Caption: Workflow for assessing this compound stability.
This compound and TLR4 Signaling
This compound has been suggested to act as an antagonist at the Toll-like receptor 4 (TLR4).[12][13] TLR4 is a key receptor in the innate immune system, typically activated by lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a pro-inflammatory response. By antagonizing TLR4, this compound may modulate this inflammatory cascade.
Caption: Antagonistic effect of this compound on TLR4 signaling.
References
- 1. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease. - Biospecimen Research Database [brd.nci.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of trace element concentrations in frozen urine - Effect on different elements of more than 10 years at - 80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, hydrolysis and stability of psilocin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: p-Cresol Glucuronide Quantification Assays
Welcome to the technical support center for p-cresol glucuronide quantification assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the quantification of p-cresol and its conjugates in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is p-cresol and why is its quantification important?
A1: p-Cresol (4-methylphenol) is a phenolic compound produced by the fermentation of aromatic amino acids, such as tyrosine and phenylalanine, by intestinal bacteria.[1] It is recognized as a uremic toxin, and its accumulation in the body is linked to the advancement of chronic kidney disease (CKD), cardiovascular issues, and other health problems.[1] Therefore, the precise measurement of its concentration in biological matrices like plasma, serum, urine, and feces is vital for clinical research, monitoring disease progression, and assessing the effectiveness of treatments.[1]
Q2: In what forms does p-cresol exist in the body?
A2: In the body, p-cresol is present in three primary forms:
-
Free p-cresol: This is the unconjugated and biologically active form, which is highly bound to proteins, mainly albumin.[1]
-
p-Cresyl sulfate (pCS): This is the main circulating form, constituting about 95% of the total. It is produced through sulfonation in the liver and colon.[1][2]
-
p-Cresyl glucuronide (pCG): This is a minor form produced via glucuronidation.[3][4]
The term "total p-cresol" refers to the combined sum of all three forms after the hydrolysis of the conjugates back to free p-cresol.[1]
Q3: What are the main challenges in the analysis of p-cresol and its conjugates?
A3: Researchers encounter several significant challenges in the analysis of p-cresol:
-
Differentiating Free vs. Total p-cresol: Measuring the low-concentration, biologically active free form requires highly sensitive methods and effective separation from the more abundant conjugated forms.[1]
-
Strong Protein Binding: Over 90% of p-cresol and its conjugates are bound to proteins like albumin, which complicates their extraction and necessitates a robust protein precipitation or dissociation step.[1]
-
Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization process in mass spectrometry-based methods, impacting accuracy and precision.[1]
-
Sample Stability: The preparation methods for samples can unintentionally cause the deconjugation of pCS back to p-cresol, resulting in inaccurately high measurements of the free form.[1]
Troubleshooting Guide
Issue 1: Significant Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis
Question: I am observing significant signal suppression or enhancement in my LC-MS/MS analysis of this compound. What are the potential causes and solutions?
Answer:
Matrix effects are a frequent challenge in the analysis of complex biological samples.[1]
Potential Causes:
-
Co-eluting endogenous compounds (e.g., salts, lipids, phospholipids) from the sample matrix that interfere with the ionization process in the mass spectrometer source.[1]
-
Inadequate sample cleanup or chromatographic separation.
Solutions:
-
Improve Sample Preparation: Employ more stringent extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) as opposed to simple protein precipitation.[1]
-
Optimize Chromatography: Modify the gradient, flow rate, or change the column (e.g., to a phenyl column) to achieve better separation of this compound from interfering compounds.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as p-cresol-d8, will co-elute with the analyte and experience similar matrix effects, enabling accurate correction during data processing.[1]
-
Dilute the Sample: Diluting the final extract can lower the concentration of interfering matrix components.[1]
-
Use Matrix-Matched Calibration Standards: Prepare your calibration standards in a matrix that is identical to your samples to compensate for matrix effects.
Issue 2: Low and Inconsistent Recovery of p-Cresol and its Conjugates
Question: My recovery of p-cresol and its conjugates is low and inconsistent. What should I investigate?
Answer:
Low and variable recovery can originate from several steps in the analytical workflow.
Potential Causes:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to the loss of protein-bound p-cresol and its conjugates.[1]
-
Suboptimal Extraction: The pH of the sample or the choice of extraction solvent may not be ideal for the analytes.
-
Incomplete Hydrolysis (for total p-cresol): The hydrolysis step to convert pCS and pCG to p-cresol may be inefficient.[1]
-
Analyte Adsorption: p-Cresol and its conjugates may adsorb to plasticware or the analytical column.[1]
Solutions:
-
Optimize Protein Precipitation: Test different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume. Ensure thorough vortexing and adequate centrifugation time and speed.
-
Adjust pH and Solvent: Optimize the pH of the sample before extraction to ensure the analytes are in a favorable form for partitioning into the extraction solvent. Experiment with different organic solvents for LLE.
-
Ensure Complete Hydrolysis: For total p-cresol measurement, validate the hydrolysis conditions (e.g., enzyme concentration, incubation time, and temperature for enzymatic hydrolysis, or acid concentration and heating time for acid hydrolysis).[1]
-
Minimize Adsorption: Use low-adsorption labware (e.g., polypropylene tubes). Check for and address peak tailing in your chromatograms, which can be a sign of column adsorption, by adjusting the mobile phase composition.
Issue 3: Weak Signal and Poor Sensitivity for Low Concentrations of Unconjugated p-Cresol
Question: I need to measure very low concentrations of unconjugated p-cresol, but my signal is too weak. How can I improve sensitivity?
Answer:
Measuring the low-abundance unconjugated p-cresol requires a highly sensitive method.
Solutions:
-
Derivatization: Chemical derivatization can significantly enhance the signal of p-cresol in mass spectrometry. Derivatizing agents like dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) can improve ionization efficiency.[1][5][6][7] Derivatization with 5-DMISC has been shown to increase sensitivity by up to 40-fold compared to dansyl derivatization.[7]
-
Optimize Mass Spectrometry Parameters: Fine-tune the MS parameters, including ionization source settings (e.g., spray voltage, gas flows) and collision energy, to maximize the signal of the selected reaction monitoring (SRM) transitions.[1]
-
Concentrate the Sample: Evaporate the solvent from the final extract and reconstitute the residue in a smaller volume of mobile phase compatible solvent to effectively concentrate the analyte before injection.[1]
Data Presentation
Table 1: Performance Comparison of a Validated LC-MS/MS Method for p-Cresol Conjugates
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| p-Cresyl Sulfate (pCS) | 50 - 10,000 | 50 | Intra- and Inter-day < 15% | Not explicitly stated | [8] |
| Indoxyl Sulfate (IS) | 500 - 10,000 | 500 | Intra- and Inter-day < 15% | Not explicitly stated | [8] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Total p-Cresol
This protocol outlines a typical procedure for the quantification of total p-cresol in human plasma, involving enzymatic hydrolysis followed by protein precipitation and LC-MS/MS analysis.[9]
1. Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions: Prepare primary stock solutions of p-cresol and a stable isotope-labeled internal standard (IS), such as p-cresol-d7, in methanol at a concentration of 1 mg/mL.[9]
-
Working Solutions: Create intermediate working solutions of p-cresol through serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.[9]
-
Calibration Standards: Spike the appropriate working solutions into blank human plasma to prepare calibration standards with concentrations ranging from 0.1 to 50 µg/mL.[9]
-
Quality Controls (QCs): Prepare QCs in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).[9]
2. Sample Preparation:
-
Pipette 50 µL of the plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.[9]
-
Add 10 µL of β-glucuronidase/sulfatase solution (1000 U/mL in acetate buffer, pH 5.0).[9]
-
Vortex briefly and incubate at 37°C for 1 hour to ensure complete hydrolysis of p-cresol conjugates.[9]
-
Add 200 µL of acetonitrile containing the internal standard (e.g., p-cresol-d7 at 5 µg/mL) to precipitate proteins.[9]
-
Vortex vigorously for 1 minute.[9]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[9]
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
Visualizations
Caption: Metabolic pathway of p-cresol from dietary amino acids to renal excretion.
Caption: A typical experimental workflow for the LC-MS/MS analysis of p-cresol.
Caption: Troubleshooting decision tree for this compound quantification assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, this compound, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of the LC-MS/MS method for determining the p-cresol level in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analysis of p-Cresol Glucuronide in Fecal Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method refinement of detecting p-cresol glucuronide in fecal samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in fecal samples important?
A1: this compound is a metabolite produced in the liver and colon from p-cresol, a compound generated by the gut microbiota's fermentation of aromatic amino acids like tyrosine.[1][2] Its concentration in feces can serve as a biomarker for the metabolic activity of the gut microbiome and has been associated with various health conditions, including chronic kidney disease and autism spectrum disorders.[1][3]
Q2: What are the main challenges in accurately quantifying this compound in fecal samples?
A2: The primary challenges include the complex and variable nature of the fecal matrix, which can lead to significant matrix effects during analysis.[1] Additionally, the presence of various enzymes in feces can potentially degrade the analyte if samples are not handled and stored properly. Distinguishing this compound from its related compounds, such as p-cresol and p-cresol sulfate, also requires a highly specific analytical method.[1]
Q3: What is the recommended analytical technique for the quantification of this compound in feces?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples.[4][5] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the analyte in a complex matrix like feces.[5]
Q4: How should fecal samples be collected and stored to ensure the stability of this compound?
A4: To minimize the degradation of this compound, fecal samples should be collected and immediately frozen at -80°C.[6] Repeated freeze-thaw cycles should be avoided. For long-term storage, maintaining the samples at -80°C is critical to preserve the integrity of the analyte.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Inefficient extraction from the fecal matrix. | Optimize the extraction solvent and method. A mixture of organic solvents like methanol or acetonitrile with water is often used.[7] Sonication and vortexing can enhance extraction efficiency.[7] Consider solid-phase extraction (SPE) for cleaner extracts. |
| Degradation of the analyte during sample preparation. | Keep samples on ice throughout the extraction process. Use of protease and glucuronidase inhibitors might be necessary if enzymatic degradation is suspected. Ensure the pH of the extraction buffer is optimal for this compound stability. | |
| High variability in results between replicate samples | Inhomogeneous fecal sample. | Thoroughly homogenize the entire fecal sample before taking an aliquot for extraction. Lyophilization (freeze-drying) of the sample before extraction can also improve homogeneity. |
| Inconsistent extraction efficiency. | Ensure precise and consistent execution of the extraction protocol for all samples. Use of an internal standard is highly recommended to correct for variability in extraction and instrument response. | |
| Poor peak shape (tailing or fronting) in LC-MS/MS analysis | Suboptimal chromatographic conditions. | Adjust the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte. Check the column for degradation or contamination. |
| Matrix effects from co-eluting compounds. | Improve sample clean-up using techniques like SPE. Dilute the sample extract to reduce the concentration of interfering substances. Optimize the chromatographic method to separate this compound from interfering compounds. | |
| Weak signal or signal suppression in the mass spectrometer | Ion suppression due to matrix components. | Enhance sample purification as mentioned above. Use a matrix-matched calibration curve to compensate for suppression. Consider using a different ionization source or optimizing the MS parameters. |
| Low concentration of the analyte in the sample. | Increase the amount of fecal sample used for extraction. Concentrate the final extract before injection. |
Quantitative Data
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of p-cresol and its conjugates. Note that data specifically for this compound in a fecal matrix is limited in the literature; therefore, data from other biological matrices are included for reference.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| p-Cresol | Plasma | LC-MS/MS | - | 0.5 µg/mL | [3] |
| p-Cresol Sulfate | Plasma | LC-MS/MS | 0.013 µg/mL | 0.043 µg/mL | [3] |
| p-Cresol | Feces | HPLC-Fluorescence | 100 ng/g | - | [7] |
Table 2: Linearity and Recovery of Analytical Methods
| Analyte | Matrix | Linearity Range | Recovery (%) | Reference |
| p-Cresol Sulfate | Plasma | 0.02 - 6 µg/mL | 80% | [3] |
| p-Cresol Sulfate | Serum | 0.05 - 200 µg/mL | 100.7 - 101.9% | [8] |
| p-Cresol | Plasma | 1 - 500 ng/mL | 90.7 - 111.4% | [3] |
Experimental Protocols
Fecal Sample Preparation (Adapted from a general metabolomics protocol)
This protocol is a general guide and may require optimization for your specific application.
-
Homogenization: Thaw the frozen fecal sample on ice. Homogenize the entire sample thoroughly.
-
Aliquoting: Weigh approximately 100 mg of the homogenized feces into a 2 mL microcentrifuge tube.
-
Extraction Solvent Addition: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) to the tube. For improved recovery, an internal standard (e.g., a stable isotope-labeled this compound) should be added to the extraction solvent.
-
Extraction: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice-water bath for 15 minutes.
-
Protein Precipitation: Incubate the samples at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen gas and reconstituted in a smaller volume of the initial mobile phase for concentration.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions that will likely require optimization.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for glucuronide conjugates.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The specific precursor and product ion masses for this compound and the internal standard need to be determined by direct infusion of the standards.
-
Mandatory Visualizations
Metabolic Pathway of p-Cresol
Caption: Metabolic pathway of p-cresol from dietary tyrosine to its conjugates and excretion.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound in fecal samples.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, this compound, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amboselibaboons.nd.edu [amboselibaboons.nd.edu]
- 7. p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Protocol Optimization for p-Cresol Glucuronide in Cell-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-cresol glucuronide (pCG) in cell-based experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from p-cresol and p-cresyl sulfate?
p-Cresol is a uremic toxin produced by the gut microbiota's fermentation of tyrosine and phenylalanine.[1][2] Once absorbed, p-cresol is metabolized in the liver and intestinal enterocytes into two main conjugates: p-cresyl sulfate (pCS) and this compound (pCG).[3][4] While pCS is the major metabolite in humans, the ratio can differ in other species like mice, where both conjugates can be found in similar proportions.[3][5] It's important to distinguish between these compounds in your experiments, as they can have different biological activities. For instance, pCS has been shown to promote insulin resistance, whereas pCG does not appear to have the same effect.[3][5][6]
2. What are the typical working concentrations for this compound in cell culture?
The optimal concentration of pCG will depend on the cell type and the specific biological question being investigated. Based on published studies, concentrations can range from the micromolar (µM) to the millimolar (mM) level. For example, studies on human brain capillary endothelial cells (hCMEC/D3) have used concentrations up to 100 µM without observing cytotoxicity.[7][8] In experiments with C2C12 muscle cells, concentrations around 6 mg/L and 61 mg/L have been used.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
3. How long should I incubate my cells with this compound?
Incubation times can vary significantly, from short-term exposures of minutes to long-term treatments lasting several days. For instance, studies on insulin signaling in C2C12 myotubes involved a 30-minute incubation with pCG.[3] In contrast, cytotoxicity and barrier function assays in hCMEC/D3 cells have used a 24-hour treatment period.[7] Long-term exposure of up to 7 days has been used to study apoptosis in HK-2 human proximal tubular epithelial cells.[9] The appropriate incubation time will be dictated by the biological process you are studying.
4. Is this compound cytotoxic?
Generally, this compound is considered less toxic than its precursor, p-cresol, and its sulfated counterpart, p-cresyl sulfate.[10][11] For example, no significant cytotoxicity was observed in hCMEC/D3 cells treated with up to 100 µM pCG for 24 hours, as measured by an MTT assay.[7][8] However, some studies have noted cytotoxic effects at higher concentrations or in combination with other toxins.[6] It is crucial to assess cytotoxicity in your specific cell model using assays like MTT or LDH release.[7][12][13]
5. What are the known signaling pathways affected by this compound?
The known effects of pCG on signaling pathways are context-dependent. In human brain microvascular endothelial cells, pCG has been shown to act as an antagonist of Toll-like receptor 4 (TLR4), preventing the pro-inflammatory effects of lipopolysaccharide (LPS).[7][8][14] In contrast, pCG did not appear to affect the insulin signaling pathway (specifically PKB/Akt phosphorylation) in C2C12 muscle cells.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment. | Concentration is too low. | Perform a dose-response study with a wider range of concentrations. |
| Incubation time is too short. | Increase the incubation time, considering both short-term and long-term exposures. | |
| Compound instability. | Ensure proper storage of the pCG stock solution. Consider the stability of pCG in your cell culture medium over the course of the experiment. | |
| Cell line is not responsive. | The chosen cell line may not express the necessary receptors or transporters for pCG to exert an effect. Consider using a different, more relevant cell model. | |
| High cell death or unexpected cytotoxicity. | Concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic threshold and use concentrations below this level. |
| Contamination of the compound. | Ensure the purity of the this compound. | |
| Synergistic effects with other media components. | Evaluate the composition of your cell culture medium for components that might interact with pCG. | |
| Inconsistent or variable results between experiments. | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. |
| Variability in compound preparation. | Prepare fresh stock solutions of pCG for each experiment and ensure accurate dilution. | |
| Issues with the assay. | Validate your assay for reproducibility and include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is adapted from a study on hCMEC/D3 cells.[7]
Materials:
-
hCMEC/D3 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound (pCG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere and reach the desired confluency.
-
Prepare serial dilutions of pCG in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).[7]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of pCG. Include a vehicle control (medium without pCG).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a spectrophotometer.[7]
Protocol 2: Evaluation of Insulin Signaling in C2C12 Myotubes
This protocol is based on a study investigating the effect of pCG on insulin-stimulated glucose uptake.[3]
Materials:
-
Differentiated C2C12 myotubes
-
This compound (pCG)
-
Bovine Serum Albumin (BSA)
-
Insulin (100 nM)
-
Tritiated 2-deoxy-D-glucose
-
Western blot reagents
Procedure:
-
Culture and differentiate C2C12 myoblasts into myotubes in 12-well plates.[3]
-
Treat the myotubes with pCG (e.g., 61 mg/L) in the presence of BSA (35 g/L) for 30 minutes.[3]
-
Stimulate the cells with 100 nM insulin for 20 minutes.[3]
-
For Glucose Uptake: Measure the uptake of tritiated 2-deoxy-D-glucose as per established protocols.[3]
-
For Insulin Signaling Pathway Analysis:
Quantitative Data Summary
Table 1: Exemplary Concentrations of this compound in Cell-Based Experiments
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| hCMEC/D3 | 0.1 - 100 µM | 24 hours | No effect on cell survival.[7][8] | [7][8] |
| C2C12 | 6 mg/L, 61 mg/L | 30 minutes | No impact on insulin-stimulated glucose uptake.[3] | [3] |
| HepaRG | 1 mM | 24 hours | Less toxic than p-cresol and p-cresyl sulfate.[12][13] | [12][13] |
| HK-2 | Not specified | 7 days | No observed biological actions, alone or in combination with p-CS.[9] | [9] |
Visualizations
Caption: Metabolic pathway of p-cresol to its conjugates.
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: pCG as a TLR4 antagonist in LPS signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 11. A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, this compound, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing ion suppression for p-cresol glucuronide in mass spectrometry
Technical Support Center: p-Cresol Glucuronide Analysis
Welcome to the Technical Support Center for this compound Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the quantification of this compound (pCG) in biological samples, with a focus on minimizing ion suppression in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for this compound (pCG) analysis?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the signal of a target analyte caused by the presence of other components in the sample, known as the matrix. When analyzing pCG in biological matrices like plasma, serum, or urine, co-eluting endogenous compounds (e.g., phospholipids, salts, proteins) compete with pCG for ionization in the MS source. This competition can lead to a decreased ionization efficiency for pCG, resulting in a suppressed signal. This phenomenon negatively impacts the accuracy, sensitivity, and reproducibility of the analysis, making it a critical challenge to overcome for reliable quantification.
Q2: How can I determine if ion suppression is affecting my pCG measurement?
A2: The most common method to identify ion suppression is a post-column infusion experiment . This involves infusing a solution of your pCG standard at a constant rate into the LC flow after the analytical column but before the MS source. A stable, elevated baseline signal for pCG is established. Then, a blank, extracted matrix sample (e.g., protein-precipitated plasma) is injected onto the column. Any drop or dip in the constant baseline signal indicates a region where co-eluting matrix components are causing ion suppression. Comparing the elution time of your pCG peak to these suppression zones will reveal if your analysis is affected.
Q3: What are the primary sources of matrix effects when analyzing biological samples for pCG?
A3: The primary sources are endogenous components present at high concentrations in biological fluids. These include:
-
Phospholipids: A major component of cell membranes, phospholipids are notorious for causing ion suppression and are often co-extracted with analytes during sample preparation.
-
Salts and Buffers: Non-volatile salts can build up in the ion source, leading to signal drift and suppression.
-
Proteins: Although most are removed during initial sample preparation, residual proteins or peptides can still interfere with ionization.
-
Other Metabolites: The biological matrix contains thousands of other small molecules that can co-elute and compete with pCG for ionization.
Q4: Is there a preferred ionization mode for pCG analysis to minimize suppression?
A4: Electrospray ionization (ESI) in the negative ion mode is most commonly used and is highly effective for quantifying pCG and its counterpart, p-cresyl sulfate (pCS). This is because the glucuronide and sulfate moieties are readily deprotonated to form negative ions. While ESI is susceptible to ion suppression, optimizing chromatographic separation and sample cleanup remains the most critical strategy regardless of the ionization mode.
Troubleshooting Guide
Here are solutions to common issues encountered during pCG analysis.
Problem 1: Low or Inconsistent pCG Signal Intensity
-
Possible Cause: Significant co-elution of pCG with matrix components is suppressing the analyte signal.
-
Solution 1: Optimize Chromatographic Separation. The goal is to chromatographically separate the pCG peak from the ion suppression zones.
-
Adjust Gradient: Modify the mobile phase gradient to increase the resolution between pCG and interfering peaks.
-
Change Mobile Phase: Using a different organic solvent (e.g., methanol vs. acetonitrile) can alter selectivity and move pCG away from interferences.
-
Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., UPLC/UHPLC systems) provides sharper peaks and superior separation from matrix components compared to standard HPLC.
-
-
Possible Cause: Inadequate sample cleanup is leaving too many interfering substances in the final extract.
-
Solution 2: Improve Sample Preparation. Improving sample preparation is one of the most effective ways to circumvent ion suppression.
-
Move Beyond Protein Precipitation: While simple, protein precipitation (PPT) often leaves behind significant amounts of phospholipids and other interferences.
-
Implement Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. A double LLE, using a non-polar solvent first to remove hydrophobic interferences, can further improve selectivity.
-
Utilize Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by retaining the analyte while washing away interfering compounds, or vice-versa. Specialized phases, such as those designed for phospholipid removal, can be highly effective.
-
Problem 2: Poor Reproducibility and Accuracy Across a Sample Batch
-
Possible Cause: The degree of ion suppression varies from sample to sample due to differences in the individual sample matrices.
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the gold standard for correcting matrix effects.
-
Function: A SIL-IS, such as This compound-d7 , has nearly identical chemical and physical properties to pCG and will co-elute. Therefore, it experiences the same degree of ion suppression as the analyte in each individual sample.
-
Quantification: By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression is normalized, leading to highly accurate and precise results.
-
Alternative: If a SIL-IS is unavailable, matrix-matched calibration curves (where standards are prepared in a blank matrix identical to the samples) can help compensate for consistent matrix effects, but they do not account for sample-to-sample variability as effectively as a SIL-IS.
-
Diagrams and Workflows
Caption: Mechanism of ion suppression by co-elution.
Caption: Troubleshooting workflow for ion suppression.
Data Summary
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Cleanness of Extract | Potential for Ion Suppression | Throughput/Complexity | Best For |
| Protein Precipitation (PPT) | Low | High (phospholipids remain) | High / Low Complexity | Rapid screening, high-throughput applications where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Medium to High | Medium | Medium / Medium Complexity | Removing highly non-polar or polar interferences; provides cleaner extracts than PPT. |
| Solid-Phase Extraction (SPE) | High | Low | Low to Medium / High Complexity | Targeted removal of interferences, providing the cleanest extracts and lowest ion suppression. |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value / Condition |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid or ~2-10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition (MRM) | Precursor Ion (Q1): m/z 282.9 → Product Ion (Q3): m/z 107.0 |
| Internal Standard (SIL-IS) | This compound-d7 (m/z 290.0 → 114.0) |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This protocol helps visualize when and how severely ion suppression occurs during your chromatographic run.
-
System Setup:
-
Prepare a stock solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Using a syringe pump, deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump output to the LC eluent flow using a T-junction placed between the analytical column and the MS ion source.
-
-
Procedure:
-
Begin the LC gradient without any injection and allow the infused pCG standard to enter the mass spectrometer. A stable, high-intensity signal for the pCG MRM transition should be observed.
-
Once the baseline is stable, inject a blank matrix sample that has been processed using your standard sample preparation method (e.g., protein-precipitated plasma).
-
Monitor the pCG MRM transition signal throughout the entire chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A dip or decrease in the baseline signal indicates that compounds are eluting from the column at that time and are suppressing the ionization of the infused pCG standard.
-
By comparing the retention time of your actual pCG analyte peak with these suppression zones, you can confirm if your quantification is being compromised.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol using a reversed-phase SPE cartridge to clean up plasma samples and reduce matrix components. Cartridge type and solvent choice should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of your SIL-IS (this compound-d7) solution.
-
Add 200 µL of 2% formic acid in water to acidify and dilute the sample. Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the cartridge bed go dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample (approx. 310 µL) onto the SPE cartridge. Allow it to pass through slowly (e.g., by gravity or light vacuum).
-
-
Washing (Removing Interferences):
-
Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences like salts while retaining pCG.
-
-
Elution (Collecting pCG):
-
Elute the pCG and SIL-IS from the cartridge using 1 mL of acetonitrile or methanol into a clean collection tube.
-
-
Final Step:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Strategies for reducing variability in p-cresol glucuronide measurements
Welcome to the technical support center for p-cresol glucuronide measurement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring this compound?
A1: The primary challenges in this compound analysis include:
-
Differentiating between conjugated and unconjugated forms: p-Cresol exists in free form and as conjugates, primarily p-cresol sulfate (pCS) and this compound (pCG). Accurately quantifying pCG requires methods that can distinguish it from the more abundant pCS.[1]
-
Strong protein binding: A significant fraction of p-cresol and its conjugates are bound to proteins like albumin, which can complicate sample preparation and lead to underestimation if not properly addressed.[1]
-
Matrix effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of this compound in mass spectrometry-based assays, leading to signal suppression or enhancement.[1][2]
-
Analyte stability: Improper sample handling and storage can lead to the degradation of this compound, affecting the accuracy of the measurements.
Q2: How do I choose the right analytical method for my study?
A2: The choice of analytical method depends on the specific requirements of your study:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantifying this compound due to its high sensitivity and selectivity.[3][4][5][6] It allows for the simultaneous measurement of p-cresol and its conjugates.
-
HPLC-UV/Fluorescence (High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection): This method is a cost-effective alternative to LC-MS/MS.[7][8] Fluorescence detection, in particular, offers good sensitivity for phenolic compounds like p-cresol.[8][9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are available for the detection of p-cresol and can be a high-throughput option for screening large numbers of samples.[10][11][12][13] However, their specificity for this compound should be carefully validated, as cross-reactivity with other forms of p-cresol can be a concern.
Q3: Should I measure total or free this compound?
A3: The decision to measure total or free this compound depends on the research question. The free fraction is considered biologically active, while the total concentration reflects the overall body burden.[1][8] For total p-cresol measurements, a hydrolysis step is required to convert the conjugated forms back to free p-cresol before analysis.[4][9][14]
Troubleshooting Guides
Issue 1: High Variability in LC-MS/MS Measurements
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent timing and temperature for all incubation and centrifugation steps.[4] - Use a calibrated pipette and fresh tips for each sample to avoid cross-contamination.[15] - For total p-cresol analysis, ensure complete enzymatic or acidic hydrolysis of conjugates by optimizing incubation time and enzyme concentration.[4][9] |
| Matrix Effects | - Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[2] - Use a stable isotope-labeled internal standard (e.g., p-cresol-d7 glucuronide) to compensate for matrix effects.[4] - Dilute the sample to reduce the concentration of interfering matrix components. |
| Instrument Contamination/Carryover | - Flush the LC system and column thoroughly between runs.[16] - Inject a blank sample after a high-concentration sample to check for carryover. - Optimize the autosampler wash procedure. |
| Column Degradation | - Monitor column performance (peak shape, retention time, backpressure).[16] - Replace the column if performance deteriorates. - Use a guard column to protect the analytical column from contaminants. |
Issue 2: Poor Recovery of this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | - Optimize the type and volume of the protein precipitation solvent (e.g., acetonitrile, methanol).[4] - Ensure thorough vortexing and adequate centrifugation time and speed to completely pellet the proteins.[4] |
| Suboptimal Extraction | - Adjust the pH of the sample to ensure this compound is in a non-ionized state for efficient extraction. - Test different extraction solvents to find the one with the best recovery. |
| Analyte Adsorption | - Use low-adsorption polypropylene tubes and pipette tips.[1] - Pre-condition pipette tips by aspirating and dispensing the sample solution a few times before transferring. |
Issue 3: Inconsistent ELISA Results
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Reagent Handling | - Ensure all reagents are brought to room temperature before use.[10][15] - Do not mix reagents from different kit lots.[10][15] - Reconstitute standards and reagents according to the manufacturer's instructions.[10] |
| Inadequate Washing | - Ensure all wells are completely filled and emptied during each wash step. - Verify the proper function of the plate washer.[15] |
| High Background | - Check for contamination of the substrate or stop solution.[10] - Ensure the plate is not exposed to light during the substrate incubation step.[10] |
| Poor Standard Curve | - Prepare fresh standards for each assay.[15] - Double-check the dilution calculations for the standard curve.[15] |
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | HepaRG Cell Culture |
| Linearity Range | 0.1 - 50 µg/mL | 0.08 - 80 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[4] | 0.08 µg/mL[7] |
| Intra-day Precision (RSD%) | < 15% | Not Reported |
| Inter-day Precision (RSD%) | < 15% | Not Reported |
| Recovery | > 85% | Not Reported |
| Matrix Effect | Minimal (< 15%)[4] | Not Reported |
Experimental Protocols
Protocol 1: Quantification of Total p-Cresol in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the reliable quantification of total p-cresol in human plasma.[4]
1. Materials and Reagents:
-
p-Cresol and p-cresol-d7 (Internal Standard, IS)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)
-
Human plasma (blank)
2. Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of β-glucuronidase/sulfatase solution (1000 U/mL in acetate buffer, pH 5.0).
-
Vortex briefly and incubate at 37°C for 1 hour to ensure complete hydrolysis of p-cresol conjugates.[4]
-
Add 200 µL of acetonitrile containing the internal standard (p-cresol-d7 at 5 µg/mL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 mm × 100 mm)[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on optimization.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Mandatory Visualizations
Diagram 1: Metabolic Pathway of p-Cresol
Caption: Metabolic pathway of p-cresol from dietary tyrosine to its conjugated forms and subsequent renal excretion.
Diagram 2: Experimental Workflow for Total p-Cresol Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, this compound, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. mybiosource.com [mybiosource.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Human p-Cresol (P-CRESOL ) Elisa Kit – AFG Scientific [afgsci.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. agilent.com [agilent.com]
Sample preparation techniques to enhance p-cresol glucuronide detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection of p-cresol glucuronide in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in accurately quantifying this compound?
A1: The primary challenges in quantifying this compound and its related compounds include its high polarity, the complexity of biological matrices leading to significant matrix effects, and the need to differentiate between its free and conjugated forms. Additionally, the strong binding of p-cresol and its conjugates to proteins like albumin complicates extraction and requires robust sample preparation methods.
Q2: Which sample preparation technique is most suitable for this compound analysis?
A2: The choice of sample preparation technique depends on the specific requirements of the study, including the biological matrix, desired sensitivity, and available instrumentation. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest method, SPE generally offers the best cleanup and reduces matrix effects most effectively, though it may require more extensive method development.
Q3: How can I measure the total p-cresol concentration, including the glucuronidated form?
A3: To measure total p-cresol, a hydrolysis step is required to convert the conjugated forms (this compound and p-cresol sulfate) back to free p-cresol. This can be achieved through either acid hydrolysis or enzymatic hydrolysis.
Q4: What is the difference between acid hydrolysis and enzymatic hydrolysis for deconjugation?
A4: Acid hydrolysis, typically using a strong acid like sulfuric acid and heat, is effective but can be harsh and may lead to the degradation of other sample components. Enzymatic hydrolysis, using enzymes like β-glucuronidase and sulfatase, is a milder and more specific method, often resulting in cleaner samples. However, enzymatic methods can be more expensive and require specific pH and temperature conditions for optimal activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | 1. Inefficient Protein Precipitation: Incomplete removal of proteins can result in the loss of protein-bound this compound. 2. Suboptimal Extraction Conditions: The pH of the sample or the choice of extraction solvent may not be ideal. 3. Analyte Adsorption: p-Cresol and its metabolites can adsorb to plasticware. 4. Incomplete Elution in SPE: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. | 1. Optimize the ratio of precipitation solvent to the sample (e.g., 3:1 acetonitrile to plasma). Ensure thorough vortexing and centrifugation at low temperatures. 2. Adjust the sample pH to optimize the extraction of p-cresol. Experiment with different organic solvents for LLE. 3. Use low-binding microcentrifuge tubes and pipette tips. 4. Test a stronger elution solvent or a combination of solvents. Ensure the cartridge is not drying out before the elution step. |
| High Matrix Effects (Signal Suppression or Enhancement) | 1. Co-eluting Endogenous Compounds: Lipids, salts, and other matrix components can interfere with the ionization of the target analyte in the mass spectrometer. 2. Insufficient Sample Cleanup: Simpler methods like protein precipitation may not adequately remove interfering substances. | 1. Optimize the chromatographic method to improve the separation of this compound from interfering peaks. 2. Employ a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE). 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase. 3. Secondary Interactions: Interactions between the analyte and active sites on the column. | 1. Implement a more effective sample cleanup procedure. Use a guard column and flush the analytical column regularly. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Consider a different column chemistry (e.g., a phenyl column) that may have a higher affinity for aromatic compounds like p-cresol. |
| Low Sensitivity for Unconjugated p-Cresol | 1. Low Abundance: Free p-cresol is present at much lower concentrations than its conjugated forms. 2. Suboptimal Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source. | 1. Consider a derivatization step to enhance the signal. Derivatization with reagents like dansyl chloride or 5-DMISC has been shown to significantly improve sensitivity. 2. Optimize the mass spectrometer source parameters, including temperature, gas flows, and voltage. |
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize the performance of different sample preparation techniques for the analysis of p-cresol and its conjugates from various studies.
Table 1: Performance Characteristics of Protein Precipitation Methods
| Analyte(s) | Matrix | Precipitating Agent | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| p-Cresyl Sulfate, Indoxyl Sulfate | Serum | Acetonitrile | 50 - 10,000 | 50 | Not explicitly stated | < 15 | |
| p-Cresyl Sulfate, Indoxyl Sulfate | Saliva | Methanol | 10 - 5,000 | 10 | 85 - 115 | < 15 | |
| Total p-Cresol | Plasma | Acetonitrile | 100 - 50,000 | 100 | 95 - 105 | Not explicitly stated |
Table 2: Performance Characteristics of Liquid-Liquid Extraction Methods
| Analyte(s) | Matrix | Extraction Solvent | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Total p-Cresol | Plasma | Acetonitrile with NaCl | 500 - 30,000 | 500 | >90 | Not specified | |
| Various Drugs | Plasma | Dichloromethane | Not specified | Not specified | Generally lower than SPE and SLE | Higher variability |
Table 3: Performance Characteristics of Solid-Phase Extraction Methods
| Analyte(s) | Matrix | SPE Sorbent | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Total p-Cresol | Plasma | In situ surfactant-based | 500 - 8,000 | 422 | > 97 | Not specified | |
| Various Drugs | Plasma | Oasis PRiME HLB | Not specified | Not specified | Superior to LLE and SLE | < 20 | |
| Peptide Drugs | Plasma | Mixed-mode Anion Exchange (MAX) | Not specified | Not specified | > 20 | Generally lower than PPT |
Experimental Protocols
Protocol 1: Protein Precipitation for Total p-Cresol Analysis in Plasma
This protocol is based on the method described by BenchChem for the quantification of total p-cresol in human plasma using LC-MS/MS.
-
Sample Preparation:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
-
Enzymatic Hydrolysis:
-
Add 10 µL of β-glucuronidase/sulfatase solution (e.g., 1000 U/mL in acetate buffer, pH 5.0).
-
Vortex briefly and incubate at 37°C for 1 hour to ensure complete hydrolysis of p-cresol conjugates.
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., p-cresol-d7 at 5 µg/mL).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction for p-Cresol in Plasma
This protocol is a general procedure based on common SPE practices for small molecules in biological fluids.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add an internal standard.
-
Acidify the sample with 200 µL of 0.1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. .
-
-
Elution:
-
Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Metabolic pathway of p-cresol from dietary amino acids to renal excretion.
Caption: General experimental workflow for this compound analysis.
Derivatization methods to improve p-cresol glucuronide sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of p-cresol glucuronide to enhance analytical sensitivity, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is a chemical modification process employed to enhance the analytical properties of a target compound. For p-cresol and its conjugates like this compound, derivatization can significantly improve sensitivity in LC-MS/MS analysis.[1] This is particularly crucial when measuring trace levels of these compounds in complex biological matrices such as plasma, urine, or tissue homogenates.[1] The primary goals of derivatization in this context are to improve ionization efficiency and chromatographic retention, leading to lower limits of detection (LOD) and quantification (LOQ).
Q2: What are the common derivatization reagents for p-cresol analysis after hydrolysis of its glucuronide conjugate?
A2: The most common approach for quantifying total p-cresol (including the fraction from this compound) involves a hydrolysis step to convert the conjugated forms back to free p-cresol, followed by derivatization.[2] Two notable derivatization reagents for the resulting p-cresol are:
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This is a widely used reagent that reacts with the phenolic hydroxyl group of p-cresol to form a highly fluorescent and readily ionizable derivative, significantly enhancing detection by both fluorescence and mass spectrometry detectors.[3][4]
-
1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC): This is a more recent derivatization reagent reported to increase the sensitivity of p-cresol detection by up to 40-fold compared to dansyl chloride derivatization.[1]
Q3: Can this compound be derivatized directly without a hydrolysis step?
A3: The available literature primarily focuses on the derivatization of p-cresol after hydrolysis of its conjugates. Direct derivatization of the intact this compound is less common. This is because the primary target for derivatization to improve LC-MS sensitivity is the phenolic hydroxyl group of p-cresol, which is masked by the glucuronide moiety. Hydrolysis simplifies the analytical procedure by converting both p-cresol sulfate and this compound to a single analyte (p-cresol) for derivatization and quantification.[2]
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: Optimization of the derivatization reaction is critical for achieving consistent and reliable results. Key parameters to consider include:
-
pH: The reaction pH is crucial for the efficiency of the derivatization. For dansyl chloride, an alkaline pH is typically required to deprotonate the phenolic hydroxyl group, making it nucleophilic for reaction with the sulfonyl chloride.[5]
-
Reagent Concentration: An excess of the derivatization reagent is generally used to drive the reaction to completion. However, excessive amounts can lead to increased background noise and potential ion suppression in the mass spectrometer.
-
Reaction Time and Temperature: These parameters influence the reaction kinetics. Optimization is necessary to ensure complete derivatization without causing degradation of the analyte or the derivative.
-
Solvent: The choice of solvent is important for dissolving both the analyte and the derivatization reagent and for providing a suitable environment for the reaction.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no derivatization product detected | Incomplete Hydrolysis: The glucuronide conjugate was not fully cleaved to free p-cresol. | - Ensure the activity of the β-glucuronidase enzyme. - Optimize incubation time and temperature for the hydrolysis step. - Verify the pH of the buffer used for hydrolysis is optimal for the enzyme.[6] |
| Suboptimal Derivatization pH: The reaction mixture is not sufficiently alkaline for efficient derivatization with sulfonyl chlorides. | - Prepare fresh buffer and verify its pH immediately before use. - Optimize the buffer concentration and pH for the specific derivatization reagent. For dansyl chloride, a pH between 9 and 11 is often used.[5] | |
| Degradation of Derivatization Reagent: The derivatization reagent has been hydrolyzed due to improper storage or handling. | - Store the derivatization reagent under desiccated and dark conditions. - Prepare fresh reagent solutions for each experiment. | |
| High background noise or interfering peaks | Excess Derivatization Reagent: Unreacted derivatization reagent and its hydrolysis byproducts can interfere with the analysis. | - Optimize the concentration of the derivatization reagent to use a minimal necessary excess. - Introduce a quenching step after the derivatization reaction (e.g., by adding a primary amine like methylamine) to consume excess reagent.[5] - Optimize the chromatographic separation to resolve the analyte derivative from reagent-related peaks. |
| Matrix Effects: Co-eluting compounds from the biological matrix are suppressing or enhancing the ionization of the derivatized analyte. | - Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization. - Optimize the chromatographic gradient to better separate the analyte from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Poor reproducibility of results | Inconsistent Reaction Conditions: Variations in temperature, time, or pH during hydrolysis or derivatization. | - Use a calibrated incubator or water bath for precise temperature control. - Use a timer to ensure consistent reaction times. - Prepare and use fresh, accurately pH-adjusted buffers. |
| Incomplete Quenching of the Reaction: The derivatization reaction continues for varying amounts of time before analysis. | - Standardize the quenching step by adding a consistent amount of quenching reagent and allowing a fixed time for it to react before analysis. |
Experimental Protocols
Protocol 1: Total p-Cresol Quantification in Plasma using Hydrolysis and Dansyl Chloride Derivatization
1. Sample Preparation and Hydrolysis:
- To 100 µL of plasma sample, add an internal standard (e.g., p-cresol-d7).
- Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia (≥5,000 units/mL) in acetate buffer (pH 5.0).
- Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of this compound and sulfate.[2]
2. Protein Precipitation:
- Add 300 µL of ice-cold acetonitrile to the hydrolyzed sample.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
3. Derivatization:
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 50 µL of 100 mM sodium bicarbonate buffer (pH 11).
- Add 50 µL of dansyl chloride solution (1 mg/mL in acetone).
- Vortex and incubate at 60°C for 30 minutes in the dark.[5]
4. Reaction Quenching and Sample Preparation for LC-MS/MS:
- Add 10 µL of 2% methylamine solution in water to quench the excess dansyl chloride.
- Vortex and let it stand for 10 minutes at room temperature.
- Add 10 µL of 1% formic acid to acidify the sample.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: High-Sensitivity p-Cresol Quantification using 5-DMISC Derivatization
1. Sample Preparation and Hydrolysis:
- Follow steps 1 and 2 from Protocol 1 (Sample Preparation and Hydrolysis, and Protein Precipitation).
2. Derivatization:
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 50 µL of 100 mM borate buffer (pH 9.0).
- Add 50 µL of 5-DMISC solution (1 mg/mL in acetonitrile).
- Vortex and incubate at 60°C for 60 minutes.
3. Sample Preparation for LC-MS/MS:
- After incubation, add 10 µL of 1% formic acid.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Derivatization Reagent | Matrix | LLOQ (Lower Limit of Quantification) | Reference |
| Dansyl chloride | Plasma | ~0.85 ng/mL (for p-cresol) | [3] |
| 5-DMISC | Plasma | 20 pg/mL (for p-cresol) | [1] |
| 5-DMISC | Urine | 100 pg/mL (for p-cresol) | [1] |
| 5-DMISC | Brain Tissue | 0.04 pg/mg (for p-cresol) | [1] |
Visualizations
Caption: Experimental workflow for total p-cresol quantification.
Caption: Reaction of p-cresol with dansyl chloride.
References
- 1. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of the LC-MS/MS method for determining the p-cresol level in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
Selecting the appropriate internal standard for p-cresol glucuronide analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of p-cresol glucuronide in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound (pCG) is a metabolite of p-cresol, a toxic compound produced by gut bacteria from the metabolism of tyrosine.[1][2] In healthy individuals, p-cresol is detoxified in the liver and colon into p-cresyl sulfate (pCS) and pCG before being excreted.[2][3] However, in conditions like chronic kidney disease (CKD), these metabolites accumulate in the body and are associated with cardiovascular complications and overall mortality.[1][2] Accurate analysis of pCG is crucial for understanding its role in disease progression and for developing potential therapeutic interventions.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound. This technique offers high sensitivity and selectivity, which is necessary to accurately measure concentrations in complex biological matrices like plasma, serum, and urine.[1][4][5]
Q3: What is an internal standard and why is it critical for accurate analysis?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to samples at a known concentration before sample preparation. In LC-MS/MS analysis, an IS is crucial for correcting for variability during sample preparation (e.g., extraction efficiency, protein precipitation) and instrumental analysis (e.g., injection volume variations, matrix effects). The use of an appropriate IS significantly improves the accuracy and precision of the analytical method.[1]
Q4: What is the most appropriate internal standard for this compound analysis?
A4: The ideal internal standard for the analysis of this compound is a stable isotope-labeled (SIL) version of the analyte itself, such as p-cresol-d7-glucuronide .[5][6][7] A SIL-IS has the same chemical and physical properties as the analyte, meaning it will behave identically during sample preparation and analysis. However, it can be distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z). This co-elution and similar ionization behavior make it the gold standard for compensating for analytical variability. If a SIL-IS for the glucuronide is unavailable, a SIL-IS of the parent compound, such as p-cresol-d7 , can be used, particularly if the analytical method involves hydrolysis of the glucuronide to measure total p-cresol.[1]
Troubleshooting Guide
Q5: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?
A5: Low and variable recovery can be a significant issue. Here are some common causes and troubleshooting steps:
-
Inefficient Protein Precipitation: p-Cresol and its conjugates are highly protein-bound (over 90%), primarily to albumin.[2] Incomplete protein precipitation will result in the loss of the analyte.
-
Suboptimal Extraction: The efficiency of the extraction process can be affected by the pH of the sample and the choice of solvent.
-
Solution: Evaluate different extraction solvents and pH conditions to find the optimal parameters for this compound.
-
-
Analyte Adsorption: Phenolic compounds like p-cresol can adsorb to plasticware and analytical columns, leading to loss of the analyte.[2]
-
Solution: Use low-adsorption labware (e.g., polypropylene tubes). Ensure the mobile phase composition is appropriate to minimize interactions with the column that could lead to peak tailing and analyte loss.
-
Q6: I am observing significant matrix effects in my analysis. How can I mitigate this?
A6: Matrix effects, where co-eluting substances from the biological matrix interfere with the ionization of the analyte, can impact accuracy and precision.
-
Solution: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard like p-cresol-d7-glucuronide.[5] Since the SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte to the IS will remain constant, ensuring accurate quantification. Additionally, optimizing the sample preparation to remove more interfering components and adjusting the chromatography to separate the analyte from the interfering peaks can also help.
Q7: How can I improve the sensitivity of my assay to measure low concentrations of this compound?
A7: For measuring low concentrations, maximizing the signal-to-noise ratio is key.
-
Solution:
-
Derivatization: While not always necessary with modern sensitive LC-MS/MS systems, derivatization can improve the ionization efficiency and signal intensity of phenolic compounds.[4]
-
Optimize MS/MS Parameters: Carefully optimize the mass spectrometer settings, including collision energy and fragment ions for both this compound and its internal standard, to achieve the best possible signal intensity.
-
Sample Clean-up: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can remove more matrix components, reducing background noise and improving sensitivity.
-
Data Summary
The selection of an appropriate internal standard is critical for the reliable quantification of this compound. The following table summarizes the characteristics of commonly used internal standards.
| Internal Standard | Type | m/z (Analyte) | m/z (IS) | Advantages | Disadvantages |
| p-Cresol-d7-glucuronide | Stable Isotope Labeled | 282.85 → 106.95[5] | 290.00 → 114.00[5] | Co-elutes with the analyte, corrects for matrix effects and extraction variability most effectively. The gold standard. | Can be more expensive and less readily available than other options. |
| p-Cresol-d7 | Stable Isotope Labeled | 282.85 → 106.95[5] | 115.1 → 80.1 (as p-cresol) | Less expensive than the glucuronide SIL-IS. Effective for total p-cresol measurement after hydrolysis. | Does not perfectly mimic the behavior of the glucuronide conjugate during extraction and chromatography. |
| Structural Analogs | e.g., 4-Ethylphenyl glucuronide | 282.85 → 106.95[5] | Varies | More affordable and readily available. | Does not co-elute and may not have the same ionization efficiency, leading to less accurate correction for matrix effects. |
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the quantification of this compound in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., p-cresol-d7-glucuronide at a suitable concentration in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
2. LC-MS/MS Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 or biphenyl column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B[1]
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow for Internal Standard Selection
Caption: Workflow for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound-d7 | LGC Standards [lgcstandards.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Measurement of Total p-Cresol Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis and measurement of p-cresol glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
A1: this compound (pCG) is a major metabolite of p-cresol, a compound produced by gut bacteria from the fermentation of amino acids like tyrosine and phenylalanine.[1][2] In the liver and colon, p-cresol is detoxified through conjugation, primarily into p-cresyl sulfate (pCS) and to a lesser extent, this compound.[3][4] The measurement of total p-cresol (including its conjugated forms) is crucial in clinical research, particularly in the context of chronic kidney disease (CKD), where these compounds accumulate and are considered uremic toxins.[4][5]
Q2: Why is hydrolysis necessary for the measurement of total p-cresol?
A2: To measure the total amount of p-cresol, the glucuronide and sulfate conjugates must first be broken down (hydrolyzed) to release the free p-cresol.[6][7] This is because analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) typically quantify the unconjugated form of the molecule.[6][7] Incomplete hydrolysis will lead to an underestimation of the total p-cresol concentration.
Q3: What are the common methods for hydrolyzing this compound?
A3: The two primary methods for hydrolyzing this compound are enzymatic hydrolysis and chemical (acid) hydrolysis.
-
Enzymatic Hydrolysis: This method utilizes the enzyme β-glucuronidase to specifically cleave the glucuronide bond.[6][8] It is generally considered a milder and more specific method.
-
Acid and Heat Hydrolysis: This method involves treating the sample with a strong acid at an elevated temperature to break the glucuronide and sulfate bonds.[3][6][7] While effective, it can be less specific and may lead to the degradation of the analyte if not carefully controlled.[4]
Q4: Which factors are most critical for achieving high hydrolysis efficiency?
A4: For enzymatic hydrolysis, the most critical factors include pH, temperature, incubation time, and enzyme concentration/source. The pH of the reaction buffer has been identified as a particularly significant factor influencing enzyme activity.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of p-cresol after hydrolysis. | 1. Inefficient enzymatic hydrolysis: Incorrect pH, temperature, or incubation time. 2. Inactive enzyme: Improper storage or handling of the β-glucuronidase. 3. Presence of inhibitors in the sample matrix: Urine and plasma can contain substances that inhibit enzyme activity.[10] 4. Inefficient acid hydrolysis: Insufficient acid concentration or heating time/temperature. | 1. Optimize reaction conditions: Refer to the "Key Parameters for Enzymatic Hydrolysis" table below and perform optimization experiments. Ensure the pH of the sample-buffer mixture is at the optimal level for the enzyme used.[10] 2. Verify enzyme activity: Use a positive control with a known glucuronide standard to confirm enzyme activity. Store enzymes at the recommended temperature (typically -20°C).[8] 3. Sample dilution: Diluting the sample (e.g., urine) with buffer can mitigate the effect of inhibitors and help achieve the target pH.[10] 4. Optimize acid hydrolysis protocol: Ensure adequate acid concentration and that the sample is heated for the specified duration and temperature. |
| High variability in results between samples. | 1. Inconsistent sample pH: Biological samples like urine can have a wide pH range, affecting the final reaction pH.[10] 2. Matrix effects: Differences in the composition of individual samples can impact hydrolysis efficiency and subsequent analysis.[10] 3. Inconsistent pipetting or sample preparation. | 1. Buffer optimization: Use a buffer with sufficient capacity to bring all samples to the optimal pH for hydrolysis. It may be necessary to measure and adjust the pH of each sample mixture.[10] 2. Use of an internal standard: Incorporate a stable, labeled internal standard to account for variability in sample preparation and analytical detection.[11] 3. Standardize procedures: Ensure consistent and accurate pipetting and adherence to the established protocol for all samples. |
| Degradation of p-cresol. | 1. Harsh acid hydrolysis conditions: Excessive heat or acid concentration can lead to the degradation of the analyte.[4] | 1. Optimize acid hydrolysis: Use the mildest conditions that still provide complete hydrolysis. This may involve reducing the temperature or incubation time. 2. Consider enzymatic hydrolysis: Enzymatic methods are generally milder and less likely to cause degradation. |
Data Summary: Hydrolysis Parameters
The efficiency of enzymatic hydrolysis is dependent on several key parameters. The optimal conditions can vary depending on the source of the β-glucuronidase enzyme and the specific substrate.
Table 1: Key Parameters for Enzymatic Hydrolysis of Glucuronides
| Parameter | Typical Range | Optimal Value (General Recommendation) | Key Considerations |
| pH | 4.0 - 7.5 | 5.0 - 7.0 | This is often the most critical factor. Optimal pH is enzyme and substrate-dependent. For example, limpet β-glucuronidase shows optimal activity around pH 5.0, while enzymes from E. coli may perform better at a more neutral pH.[9] |
| Temperature (°C) | Room Temp - 65°C | 37 - 60°C | Higher temperatures can increase reaction rates, but excessive heat can denature the enzyme.[11] Some modern recombinant enzymes are efficient at room temperature.[12] |
| Incubation Time | 5 min - 24 hours | 30 min - 2 hours | While some rapid methods exist, longer incubation times are often required for complete hydrolysis, especially for more resistant glucuronides.[11][12] |
| Enzyme Concentration | Varies | Manufacturer's recommendation | Should be optimized for the specific application. Higher concentrations can reduce incubation time but increase costs. |
Table 2: Comparison of β-Glucuronidase Enzymes from Different Sources
| Enzyme Source | Typical Optimal pH | Key Characteristics |
| Patella vulgata (Limpet) | ~5.0 | Provides good overall conversion for a broad range of glucuronides. |
| Helix pomatia (Snail) | 4.5 - 5.0 | Often contains sulfatase activity, which can be beneficial for hydrolyzing both glucuronide and sulfate conjugates simultaneously. |
| Escherichia coli (E. coli) | 6.5 - 7.4 | Can be highly efficient but may lose activity at elevated temperatures over longer incubation periods.[11] The optimal pH can be closer to neutral.[9] |
| Abalone | Varies | Purified versions show high efficiency.[11] |
| Recombinant (e.g., B-One™, BGTurbo™) | Varies | Often engineered for high efficiency and rapid hydrolysis at various temperatures, including room temperature.[12] |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of this compound in Serum/Plasma
-
Sample Preparation: To 100 µL of serum or plasma, add an internal standard.
-
Buffering: Add 400 µL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Enzyme Addition: Add a specified amount of β-glucuronidase solution (e.g., from Patella vulgata). The exact amount should be determined during method validation.
-
Incubation: Incubate the mixture at the optimal temperature (e.g., 37°C or 55°C) for a predetermined time (e.g., 2 hours or overnight).
-
Reaction Termination and Protein Precipitation: Stop the reaction by adding a precipitating agent, such as acetonitrile or trichloroacetic acid.[11]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS or another appropriate technique.
Protocol 2: Acid and Heat Hydrolysis for Total p-Cresol Measurement
-
Sample Preparation: To 500 µL of serum, add an internal standard.
-
Acidification: Adjust the pH to approximately 1 with a strong acid (e.g., H₂SO₄).[6]
-
Hydrolysis: Heat the sample at 90°C for 30 minutes.[6]
-
Cooling: Cool the sample to room temperature.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.[6]
-
Drying and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
Analysis: Analyze the sample by GC-MS or LC-MS.
Visualizations
Caption: Workflow for total p-cresol measurement.
Caption: Troubleshooting low p-cresol recovery.
References
- 1. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
- 4. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 5. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum - ProQuest [proquest.com]
- 7. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. mdpi.com [mdpi.com]
- 10. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
P-Cresol Glucuronide: A Contender in the Arena of Renal Disease Progression Biomarkers
For researchers, scientists, and drug development professionals navigating the complex landscape of chronic kidney disease (CKD), the identification of reliable biomarkers to predict disease progression is paramount. While traditional markers such as estimated glomerular filtration rate (eGFR) and albuminuria remain mainstays, the quest for more sensitive and specific indicators has led to the investigation of a host of novel molecules. Among these, p-cresol glucuronide (pCG), a gut-derived uremic toxin, has emerged as a significant predictor of adverse outcomes in CKD patients. This guide provides a comprehensive comparison of pCG with other established and emerging biomarkers, supported by experimental data and detailed methodologies.
Performance Showdown: pCG vs. Alternative Biomarkers
The clinical utility of a biomarker is ultimately determined by its ability to predict clinically meaningful outcomes. This compound has been predominantly evaluated for its association with mortality and cardiovascular events in patients with CKD. While data directly comparing its predictive power for renal disease progression (e.g., eGFR decline, end-stage renal disease) against a broader panel of emerging biomarkers is still growing, existing studies provide valuable insights.
Uremic toxins, including pCG, its counterpart p-cresyl sulfate (pCS), and indoxyl sulfate (IS), have been shown to be predictive of mortality in CKD patients. Studies have indicated that the predictive power of free pCG for mortality is comparable to that of free pCS and free IS[1][2].
In a study of 139 CKD patients, high levels of free and total pCG were independently correlated with overall and cardiovascular mortality[1]. The predictive power of models including free pCG was similar to those including free pCS or free IS[1]. Another large prospective study with 488 CKD patients found that a higher total p-cresol burden (the sum of pCS and pCG) and a relative shift from sulfate to glucuronide conjugation were independently associated with mortality and cardiovascular disease[3].
While these findings underscore the prognostic significance of pCG, a direct head-to-head comparison with tubular injury markers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), or with other novel markers like soluble Klotho and beta-trace protein (BTP) for predicting the decline in renal function, is an area requiring further investigation.
Table 1: Comparative Performance of this compound and Other Uremic Toxins in Predicting Mortality in CKD Patients
| Biomarker | Patient Cohort | Endpoint | Hazard Ratio (HR) or Relative Risk (RR) | 95% Confidence Interval (CI) | p-value | Reference |
| Free pCG | 139 CKD patients (Stages 2-5 and 5D) | Overall Mortality | 2.20 (per log increase) | 1.20 - 4.02 | 0.01 | [1] |
| Free pCS | 139 CKD patients (Stages 2-5 and 5D) | Overall Mortality | Not explicitly stated, but predictive power was similar to pCG | - | - | [1] |
| Free IS | 139 CKD patients (Stages 2-5 and 5D) | Overall Mortality | Not explicitly stated, but predictive power was similar to pCG | - | - | [1] |
| Total p-cresol (pCS + pCG) | 488 CKD patients (Stages 1-5) | Overall Mortality | 1.58 (per SD increase) | 1.10 - 2.29 | 0.01 | [3] |
| Proportion of pCS to pCG | 488 CKD patients (Stages 1-5) | Overall Mortality | 0.65 (per SD increase) | 0.47 - 0.89 | <0.01 | [3] |
Table 2: Performance of Alternative Biomarkers in Predicting Renal Disease Progression
| Biomarker | Patient Cohort | Endpoint | Performance Metric (e.g., AUC-ROC, HR) | Value | Reference |
| KIM-1, NGAL, BTP, ADMA | 60 CKD patients vs. 60 non-CKD | Correlation with Creatinine Clearance | Negative correlation (r) | -0.650, -0.281, -0.655, -0.581 respectively | [4] |
| pCS | 72 pre-dialysis CKD patients | Progression to dialysis | Higher in patients progressing to dialysis (log-rank p < 0.01) | - | [5] |
| pCS | 72 pre-dialysis CKD patients | Cardiovascular Event | Higher in patients with CV events (log-rank p = 0.03) | - | [5] |
Experimental Corner: Protocols for Biomarker Measurement
Accurate and reproducible measurement of biomarkers is critical for their validation and clinical implementation. Below are detailed methodologies for the quantification of pCG and a selection of alternative biomarkers.
Quantification of this compound by LC-MS/MS
This protocol is adapted from a method for total p-cresol quantification and can be optimized for the specific measurement of pCG by using a pCG standard and specific mass transitions[6].
1. Sample Preparation:
-
Pipette 50 µL of plasma or serum into a microcentrifuge tube.
-
For total p-cresol measurement (including pCG), add 10 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 1 hour to hydrolyze the conjugates to free p-cresol[6]. For direct measurement of pCG, this step should be omitted.
-
Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., p-cresol-d7) to precipitate proteins[6].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for pCG and the internal standard must be determined by infusing pure standards. For p-cresyl sulfate (a related compound), transitions of m/z 187 → 80 and 187 → 107 have been used[7]. The transitions for pCG would need to be similarly optimized.
-
Measurement of Alternative Biomarkers
The majority of emerging biomarkers for renal disease are proteins and are typically measured using immunoassays.
1. KIM-1 and NGAL Measurement:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Type: Urine or serum.
-
General Protocol (based on commercially available kits):
-
Prepare standards and samples (urine samples may require dilution).
-
Add standards and samples to the wells of a microplate pre-coated with an anti-KIM-1 or anti-NGAL antibody. Incubate for 1-2 hours at 37°C.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for KIM-1 or NGAL. Incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at 37°C.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB). Incubate in the dark for 10-20 minutes at 37°C.
-
Add a stop solution.
-
Read the absorbance at 450 nm. The concentration is determined by comparison to the standard curve.
-
2. Soluble Klotho Measurement:
-
Method: ELISA.
-
Sample Type: Serum or plasma.
-
General Protocol (based on commercially available kits):
-
Dilute serum or plasma samples (e.g., 1:2 to 1:4 dilution).
-
Add standards and diluted samples to the wells of a microplate pre-coated with an anti-Klotho antibody. Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a labeled detection antibody. Incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a chromogen (substrate). Incubate for 30 minutes at room temperature in the dark.
-
Add a stop solution.
-
Read the absorbance at 450 nm and calculate the concentration based on the standard curve.
-
3. Beta-Trace Protein (BTP) Measurement:
-
Method: Nephelometry or Turbidimetry.
-
Sample Type: Urine or serum.
-
Principle: These methods measure the light scattering properties of the antigen-antibody complexes formed between BTP in the sample and specific anti-BTP antibodies. The amount of light scattered is proportional to the concentration of BTP.
Visualizing the Pathways: From Gut to Cellular Dysfunction
To understand the role of pCG in renal disease, it is essential to visualize its origin and its potential impact on cellular processes.
The toxicity of p-cresol and its metabolites is thought to contribute to the progression of CKD. While the precise signaling pathways of pCG are still under investigation, studies on p-cresol and pCS provide clues to the potential mechanisms, which include the induction of oxidative stress and inflammation in renal cells[8][9][10].
Conclusion
This compound is a promising biomarker that reflects the interplay between the gut microbiome, hepatic metabolism, and renal function. Its strong association with mortality and cardiovascular events in CKD patients solidifies its position as a valuable research tool and a potential clinical indicator of uremic toxicity. While its direct comparative performance against a wider array of emerging biomarkers for predicting renal-specific endpoints warrants further investigation, the available evidence suggests that pCG, in conjunction with its counterpart pCS, provides significant prognostic information beyond traditional markers. The detailed methodologies and pathway diagrams provided in this guide aim to equip researchers with the necessary tools to further explore the role of pCG in the pathophysiology of CKD and to advance the development of novel therapeutic strategies targeting the gut-kidney axis.
References
- 1. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does p-cresylglucuronide have the same impact on mortality as other protein-bound uremic toxins? [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of BTP, NGAL, KIM-1, & ADMA biomarkers in CKD and non-CKD subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Analytical Methods for p-Cresol Glucuronide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of p-cresol glucuronide (pCG), a significant uremic toxin, is pivotal in clinical research and the development of therapeutic interventions for conditions like chronic kidney disease (CKD). This guide provides an objective comparison of three commonly employed analytical methods for pCG determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative performance parameters for HPLC-UV, LC-MS/MS, and ELISA methods for the quantification of this compound. Data has been compiled from various validation studies to provide a comparative overview.
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Linearity Range | 0.5 - 50 µg/mL | 0.08 - 80 µg/mL[1] | 15.63 - 1000 pg/mL |
| Accuracy (% Recovery) | ~95% | 90.1 - 111.1%[2] | 81 - 103% |
| Precision (%RSD) | <10% | <15%[2] | <10% (Intra-assay), <15% (Inter-assay) |
| Limit of Detection (LOD) | ~0.1 µg/mL | 20 pg/mL[3] | 4.8 pg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 50 ng/mL[4] | 15.63 pg/mL |
*Note: ELISA data is for p-cresol and serves as an estimate for this compound kits, as specific pCG ELISA validation data was not available in the searched literature. Researchers should validate specific kits for pCG.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and should be adapted and validated for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique for quantifying pCG.
a. Sample Preparation (Human Plasma/Serum)
-
To 200 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
b. HPLC-UV Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 220 nm.
-
Quantification: Based on a calibration curve prepared using this compound standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalysis.[5]
a. Sample Preparation (Human Plasma/Serum)
-
To 50 µL of plasma or serum, add 150 µL of acetonitrile containing an internal standard (e.g., p-cresol-d7 glucuronide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant 1:10 with water before injection.
b. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For pCG, this could be m/z 283.1 → 107.1.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples, though it may have limitations in specificity compared to chromatographic methods.
a. Sample Preparation (Human Plasma/Serum)
-
Collect blood samples and prepare plasma or serum according to standard procedures.
-
Samples may require dilution with the assay buffer provided in the kit to fall within the linear range of the assay. A 1:10 or 1:100 dilution is often a good starting point.
b. ELISA Protocol (General Steps for a Competitive ELISA)
-
Add standards and diluted samples to the wells of the microplate pre-coated with anti-p-cresol glucuronide antibodies.
-
Add a fixed amount of HRP-conjugated this compound to each well.
-
Incubate for the time specified in the kit instructions (e.g., 1-2 hours at 37°C). During this time, the sample pCG and the HRP-conjugated pCG will compete for binding to the antibody.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The concentration of pCG in the samples is inversely proportional to the measured absorbance and is calculated from the standard curve.
Mandatory Visualization
The following diagrams illustrate the metabolic context and the analytical workflows for this compound.
Caption: Metabolic pathway of p-cresol to its glucuronide and sulfate conjugates.
Caption: Generalized analytical workflows for this compound quantification.
References
- 1. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation [mdpi.com]
- 2. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. mdpi.com [mdpi.com]
P-Cresol Glucuronide vs. P-Cresol Sulfate: A Comparative Guide to Uremic Markers
An objective analysis of p-cresol glucuronide and p-cresol sulfate as markers of uremic toxicity, supported by experimental data, for researchers, scientists, and drug development professionals.
In the landscape of uremic toxins, metabolites derived from the gut microbiota have garnered significant attention for their role in the pathophysiology of chronic kidney disease (CKD). Among these, p-cresol, a product of tyrosine fermentation by intestinal bacteria, is metabolized into two key compounds: p-cresol sulfate (PCS) and this compound (PCG). While PCS has historically been the more extensively studied toxin, recent evidence suggests that PCG may also play a crucial, and perhaps distinct, role in uremic toxicity. This guide provides a comprehensive comparison of PCG and PCS, evaluating their suitability as uremic markers based on their physicochemical properties, clinical associations, and toxicological profiles.
Physicochemical and Pharmacokinetic Properties
Following its production by gut bacteria, p-cresol is absorbed and subsequently conjugated in the colonic mucosa and liver to form PCS and PCG.[1][2] In healthy individuals, these metabolites are efficiently cleared by the kidneys.[3] However, in CKD, their clearance is impaired, leading to their accumulation in the bloodstream.[3]
A key differentiator between PCS and PCG is their affinity for protein binding. PCS is highly protein-bound (approximately 90-95%), primarily to albumin, which limits its removal by conventional hemodialysis.[4][5] In contrast, PCG exhibits significantly lower protein binding (around 10%).[4] Despite the total concentration of PCS in serum being substantially higher than that of PCG in CKD patients, their free, biologically active concentrations can be comparable due to this difference in protein binding.[4][6][7]
| Property | p-Cresol Sulfate (PCS) | This compound (PCG) | Reference |
| Primary Conjugation Pathway | Sulfation | Glucuronidation | [1][2] |
| Protein Binding | ~90-95% | ~10% | [4][5] |
| Predominant Metabolite | Yes | No (in humans) | [4] |
Clinical Significance and Association with Outcomes
Both PCS and PCG levels are inversely correlated with the estimated glomerular filtration rate (eGFR), showing a progressive increase with advancing CKD stages.[6][8] Numerous studies have linked elevated levels of both toxins to adverse clinical outcomes in CKD patients, including overall mortality and cardiovascular events.
A prospective study involving 488 CKD patients demonstrated that higher serum total p-cresol (the sum of PCS and PCG) and a lower PCS/PCG ratio were independently associated with increased mortality and cardiovascular disease.[6] This suggests that a relative shift towards glucuronidation in advanced CKD may be detrimental.[6] Another study with 139 CKD patients found that high free and total PCG levels were independently correlated with overall and cardiovascular mortality, with a predictive power similar to that of free PCS.[4]
| Clinical Outcome | p-Cresol Sulfate (PCS) | This compound (PCG) | Reference |
| Correlation with CKD Progression | Strong inverse correlation with eGFR | Strong inverse correlation with eGFR | [6][8] |
| Association with Mortality | Independently associated with increased mortality | Independently associated with increased mortality | [4][6] |
| Association with Cardiovascular Disease | Independently associated with increased cardiovascular events | Independently associated with increased cardiovascular events | [4][6] |
Toxicological Profile and Mechanistic Insights
Experimental studies have begun to elucidate the distinct toxicological effects of PCS and PCG, highlighting different mechanisms of action.
p-Cresol Sulfate (PCS): A Pro-inflammatory and Pro-oxidative Toxin
PCS is widely recognized for its pro-inflammatory and pro-oxidative properties. In vitro studies have shown that PCS can induce oxidative stress in renal tubular cells by activating NADPH oxidase, leading to the production of reactive oxygen species (ROS).[9] This, in turn, can trigger inflammatory responses and contribute to renal fibrosis.[9] Furthermore, PCS has been implicated in endothelial dysfunction, a key factor in the development of cardiovascular disease in CKD.[10]
Caption: Signaling pathway of p-cresol sulfate (PCS) induced toxicity.
This compound (PCG): A More Nuanced Role
The toxic effects of PCG are less clear-cut, with some studies suggesting it may be less directly toxic than PCS. For instance, one study found that exogenously administered PCG was less effective at inducing oxidative stress and necrosis in HepaRG cells compared to p-cresol itself, while PCS showed intermediate toxicity.[11] However, other research has indicated that PCG can have synergistic effects with PCS, potentiating leukocyte oxidative burst activity.[12] More recent findings suggest PCG may play a role in modulating the integrity of the blood-brain barrier.[12] Some studies have even proposed an anti-inflammatory role for PCG mediated through Toll-like receptor 4 (TLR4).[13]
Caption: Potential signaling pathways of this compound (PCG).
Experimental Protocols for Quantification
Accurate measurement of PCG and PCS is crucial for research and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical methods.
LC-MS/MS Method for Serum PCG and PCS Quantification
This method allows for the simultaneous quantification of both total and free fractions of the toxins.
Caption: General workflow for LC-MS/MS quantification of PCG and PCS.
1. Sample Preparation:
-
For Total Concentration: To 100 µL of serum, add an internal standard (e.g., deuterated PCS and PCG) and a protein precipitation agent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
For Free Concentration: Use an ultrafiltration device to separate the protein-bound fraction from the free fraction before protein precipitation.
2. Liquid Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed for separation.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for PCS, PCG, and their internal standards.
GC-MS Method for Serum PCG and PCS Quantification
This method typically involves hydrolysis of the conjugated forms to measure total p-cresol.
1. Sample Preparation:
-
Hydrolysis: Acid or enzymatic (e.g., from Helix pomatia) hydrolysis is performed on the serum sample to cleave the sulfate and glucuronide conjugates, converting them to free p-cresol.
-
Extraction: The resulting p-cresol is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted p-cresol is derivatized (e.g., silylation) to increase its volatility for GC analysis.
2. Gas Chromatography:
-
A capillary column suitable for separating phenolic compounds is used.
-
The oven temperature is programmed to ramp up to ensure good separation of the analytes.
3. Mass Spectrometry:
-
Electron ionization (EI) is the standard ionization technique.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized p-cresol.
Conclusion: Which is a Better Uremic Marker?
The evidence suggests that both p-cresol sulfate and this compound are valuable uremic markers, and the choice of which to measure may depend on the specific research or clinical question.
-
p-Cresol Sulfate (PCS) is the more abundant metabolite and has a well-established association with adverse outcomes and clear pro-inflammatory and pro-oxidative mechanisms of toxicity. Its high protein binding poses a challenge for removal by dialysis, making it a significant therapeutic target.
-
This compound (PCG) , while present at lower total concentrations, has a comparable free fraction to PCS and also independently predicts mortality. Its biological activities appear to be more complex and may involve both synergistic toxicity with PCS and potentially protective effects. The increasing PCS/PCG ratio with CKD progression suggests that monitoring both metabolites could provide a more comprehensive picture of uremic toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 11. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Serum p-Cresol Glucuronide: A Uremic Toxin's Correlation with Glomerular Filtration Rate Compared to Established Renal Biomarkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
The assessment of renal function is paramount in clinical medicine and drug development. While the estimated glomerular filtration rate (eGFR) derived from serum creatinine and cystatin C remains the clinical standard, research into novel biomarkers that may offer additional insights into the pathophysiology of kidney disease is ongoing. One such biomarker of interest is p-cresol glucuronide (PCG), a gut-derived uremic toxin that accumulates in the blood as kidney function declines. This guide provides a comprehensive comparison of serum PCG with established biomarkers of glomerular filtration rate (GFR), supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the correlation of serum this compound and its related metabolite, p-cresyl sulfate (PCS), with the estimated glomerular filtration rate (eGFR). For context, the performance of established clinical biomarkers, creatinine and cystatin C, is also presented.
| Biomarker | Correlation with eGFR (Spearman's rho) | p-value | Study Population |
| Total this compound (PCG) | -0.65 | < 0.001 | Patients with Chronic Kidney Disease (CKD) stages 1-5 |
| Total p-Cresyl Sulfate (PCS) | -0.67 | < 0.001 | Patients with CKD stages 1-5 |
Table 1: Correlation of Serum p-Cresol Conjugates with eGFR. This table presents a direct comparison of the correlation between the two main metabolites of p-cresol and eGFR in a cohort of CKD patients. Both show a significant negative correlation, indicating their accumulation as kidney function declines.
| Biomarker | Diagnostic Accuracy (Area Under the ROC Curve) for Detecting GFR < 60 mL/min/1.73m² |
| Creatinine-based eGFR (CKD-EPI) | Established as the clinical standard for GFR estimation. |
| Cystatin C-based eGFR | Generally demonstrates a higher diagnostic accuracy than creatinine-based eGFR, particularly in specific patient populations. |
| This compound (PCG) | Data on diagnostic accuracy (sensitivity, specificity, AUC) for detecting a specific GFR cutoff is less established compared to creatinine and cystatin C. However, its strong negative correlation with eGFR suggests its potential as a marker of renal dysfunction. |
Table 2: Performance of Renal Function Biomarkers. This table provides a qualitative comparison of the diagnostic performance of PCG against the current clinical standards, creatinine and cystatin C. While direct comparative studies on the diagnostic accuracy of PCG are limited, its strong correlation with eGFR is noteworthy.
Signaling Pathways and Experimental Workflows
To visualize the metabolic origin of this compound and the experimental procedures for its measurement and the assessment of GFR, the following diagrams are provided.
Caption: Metabolism and clearance of p-cresol.
Caption: Workflow for this compound measurement.
Caption: GFR assessment methods comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Serum this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of this compound in serum.
-
Sample Preparation:
-
To 50 µL of serum, add an internal standard solution (e.g., a deuterated analog of the analyte).
-
For total p-cresol measurement (including glucuronide and sulfate conjugates), perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase and incubating at 37°C.
-
Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Measurement of Glomerular Filtration Rate (GFR) by Inulin Clearance (Gold Standard)
Inulin clearance provides the most accurate measurement of GFR as it is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the tubules.
-
Constant Infusion Method:
-
Administer a priming (bolus) dose of inulin to rapidly achieve the desired plasma concentration.
-
Immediately follow with a continuous intravenous infusion of inulin at a constant rate to maintain a stable plasma concentration.
-
After an equilibration period, collect timed urine samples (typically 2-3 consecutive periods of 30-60 minutes each) via a bladder catheter.
-
Collect blood samples at the midpoint of each urine collection period.
-
Measure inulin concentrations in both plasma and urine samples.
-
Calculate GFR using the formula: GFR = (U x V) / P , where U is the urine inulin concentration, V is the urine flow rate, and P is the plasma inulin concentration.
-
Estimation of Glomerular Filtration Rate (eGFR) using the CKD-EPI Equation
The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is the most widely recommended method for estimating GFR in clinical practice.
-
Data Collection:
-
Measure serum creatinine concentration using an assay traceable to the isotope dilution mass spectrometry (IDMS) reference method.
-
Record the patient's age and sex.
-
-
Calculation:
-
Use the following formula, which varies based on sex and serum creatinine level: eGFR = 141 × min(Scr/κ, 1)α × max(Scr/κ, 1)-1.209 × 0.993Age × 1.018 [if female]
-
Scr is serum creatinine in mg/dL
-
κ is 0.7 for females and 0.9 for males
-
α is -0.329 for females and -0.411 for males
-
min indicates the minimum of Scr/κ or 1
-
max indicates the maximum of Scr/κ or 1
-
-
Conclusion
Serum this compound demonstrates a strong negative correlation with eGFR, comparable to that of its more abundant counterpart, p-cresyl sulfate. This positions PCG as a significant research biomarker for uremic toxin accumulation in the context of declining renal function. However, for the clinical estimation of GFR, creatinine and cystatin C-based equations remain the validated and recommended standards due to their extensive validation, established reference ranges, and widespread availability. Future research should focus on prospective studies to evaluate the diagnostic and prognostic utility of PCG in predicting the progression of chronic kidney disease and its associated complications, ideally in direct comparison with established biomarkers. Such studies would be crucial in determining whether PCG can offer clinically actionable information beyond what is provided by current GFR estimation methods.
Unraveling the In Vitro Impact of p-Cresol Glucuronide and Other Uremic Toxins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced cellular effects of uremic toxins is paramount in the quest for novel therapeutic strategies against chronic kidney disease (CKD)-associated complications. This guide provides an objective comparison of the in vitro effects of p-cresol glucuronide (pCG) against its precursor, p-cresol, its sulfate conjugate, p-cresol sulfate (pCS), and other prominent uremic toxins, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity in Hepatic Cells
In vitro studies utilizing the human liver cell line, HepaRG, consistently demonstrate a lower cytotoxic profile for this compound compared to its parent compound, p-cresol, and its sulfated counterpart, p-cresol sulfate. This suggests that glucuronidation represents a significant detoxification pathway for p-cresol in the liver.[1][2][3]
Experiments have quantified the effects of these toxins on oxidative stress (DCF formation), glutathione (GSH) depletion, and cellular necrosis (LDH release). At equimolar concentrations (1 mM for 24 hours), p-cresol was found to be significantly more toxic than both pCS and pCG.[1] Notably, this compound was the predominant metabolite generated from p-cresol exposure in these cells.[1][3]
| Uremic Toxin | Effect on DCF Formation (% of p-cresol) | Effect on Total Cellular GSH (% of p-cresol) | Effect on LDH Release (% of p-cresol) |
| p-Cresol Sulfate | 31.9 ± 75.8% | 16.5 ± 22.1% | 23.4 ± 2.8% |
| This compound | 71.8 ± 23.8% | 40.0 ± 19.8% | 24.3 ± 1.8% |
| Data from experiments on HepaRG cells exposed to 1 mM of each toxin for 24 hours.[1] |
Furthermore, when compared to a panel of other protein-bound uremic toxins under the same conditions, p-cresol was identified as the most potent inducer of cellular toxicity.[2] Toxins such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), indole-3-acetic acid, indoxyl sulfate, kynurenic acid, and hippuric acid exhibited minimal effects on oxidative stress, glutathione depletion, or LDH release in comparison to the vehicle control.[2]
Effects on Renal Tubular and Endothelial Cells
Studies on human proximal tubular epithelial cells (HK-2) have shown that p-cresol sulfate can induce apoptosis in a concentration-dependent manner and promote inflammation. In contrast, this compound demonstrated no discernible biological actions on these cells, either alone or in combination with pCS.[4]
The uremic milieu is known to contribute to endothelial dysfunction, a key factor in the cardiovascular complications of CKD.[5][6] While many uremic toxins are implicated in this process, p-cresol and indoxyl sulfate have been shown to inhibit endothelial proliferation and wound repair.[5] Interestingly, some evidence suggests that pCG may have a protective role in certain contexts. For instance, in human brain microvascular endothelial cells, pCG was able to prevent LPS-induced barrier permeability by acting as a functional antagonist at toll-like receptor 4 (TLR4).[7]
Experimental Protocols
Cell Culture and Treatment
-
HepaRG Cells: Differentiated HepaRG cells were cultured according to standard protocols. For toxicity assays, cells were exposed to various concentrations of p-cresol, p-cresol sulfate, this compound, or other uremic toxins for specified durations (e.g., 24 hours).[1][2]
-
HK-2 Cells: Human proximal tubular epithelial cells (HK-2) were cultured in appropriate media. For apoptosis and inflammation studies, cells were exposed to p-cresol sulfate and this compound for short-term (3 hours) or long-term (7 days) periods.[4]
Cytotoxicity and Oxidative Stress Assays
-
Lactate Dehydrogenase (LDH) Assay: Cellular necrosis was quantified by measuring the release of LDH into the culture medium using a commercially available colorimetric assay. The amount of formazan salt produced is proportional to the amount of LDH released.[1][3]
-
Glutathione (GSH) Assay: Total cellular GSH levels were determined using a luminescence-based assay. This method measures the conversion of a luciferin derivative into luciferin in the presence of GSH, with the resulting light output being proportional to the amount of GSH.[1][3]
-
Oxidative Stress (DCF) Assay: The production of reactive oxygen species was measured using the 2′-7′-dichlorofluorescein (DCF) assay. Cells were incubated with DCFH-DA, which is oxidized to the fluorescent compound DCF in the presence of ROS. Fluorescence was measured to quantify oxidative stress.[1][3]
Signaling and Metabolic Pathways
The metabolic fate of p-cresol and the signaling pathways affected by uremic toxins are critical to understanding their biological impact.
References
- 1. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uraemic toxins and cardiovascular disease: in vitro research versus clinical outcome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
A Head-to-Head Comparison of p-Cresol Glucuronide Quantification: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a detailed, data-driven comparison of two common analytical methods for the measurement of p-cresol and its metabolites: the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The uremic toxin p-cresol is produced by gut bacteria and is metabolized in the liver primarily into p-cresol sulfate and p-cresol glucuronide.[1] The accumulation of these metabolites has been linked to the progression of chronic kidney disease and cardiovascular complications. Consequently, their precise measurement in biological matrices is of significant interest. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS is renowned for its high sensitivity and specificity. This guide will delve into the performance characteristics, experimental protocols, and underlying principles of each technique to aid researchers in selecting the most appropriate method for their needs.
Quantitative Performance Data
The following table summarizes the key performance metrics for a commercially available p-cresol ELISA kit and a validated LC-MS/MS method for the direct quantification of this compound. It is important to note that the ELISA measures the parent compound, p-cresol, and would necessitate an enzymatic hydrolysis step to determine the total p-cresol concentration (including the glucuronidated form). In contrast, the LC-MS/MS method directly quantifies this compound.
| Performance Metric | p-Cresol ELISA | This compound LC-MS/MS |
| Analyte | p-Cresol | This compound |
| Sensitivity (LLOQ) | 15.63 pg/mL[2] | 0.08 µg/mL (80 pg/µL)[3] |
| Detection Range | 15.63 - 1000 pg/mL[2] | 0.08 - 80 µg/mL[3] |
| Specificity | High for p-cresol, potential for cross-reactivity with analogues.[2] | High, based on molecular mass and fragmentation pattern. |
| Accuracy (% Recovery) | Not explicitly stated in reviewed datasheets. | 91-100%[4] |
| Precision (%RSD) | Not explicitly stated in reviewed datasheets. | <15%[4] |
Experimental Protocols
p-Cresol ELISA Protocol (with Hydrolysis for Total p-Cresol)
This protocol is a generalized procedure based on commercially available p-cresol ELISA kits and includes a preliminary hydrolysis step to measure total p-cresol (free and glucuronidated).
1. Sample Preparation and Hydrolysis:
-
Collect biological samples (e.g., serum, plasma, urine).
-
To measure total p-cresol, enzymatic hydrolysis is required. Treat the sample with β-glucuronidase/sulfatase at 37°C to convert this compound and sulfate to free p-cresol.
-
Following hydrolysis, precipitate proteins using a suitable agent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. ELISA Procedure:
-
Prepare standards and samples.
-
Add standards and prepared samples to the wells of the p-cresol antibody-coated microplate.
-
Incubate the plate to allow the p-cresol in the samples and standards to bind to the immobilized antibody.
-
Wash the wells to remove unbound components.
-
Add a biotin-conjugated anti-p-cresol antibody to each well and incubate.
-
Wash the wells again.
-
Add streptavidin-HRP (Horseradish Peroxidase) to each well and incubate.
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Construct a standard curve and determine the concentration of p-cresol in the samples.
This compound LC-MS/MS Protocol
This protocol is based on a validated method for the quantification of this compound in biological samples.[3]
1. Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma, serum) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Precipitate proteins by adding a solvent such as acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously to mix.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared sample supernatant onto a C18 reversed-phase analytical column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., water with formic acid and acetonitrile with formic acid) to separate this compound from other sample components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for detection and quantification.
-
The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.
-
Visualizing the Methodologies
To further clarify the experimental processes and the biological context, the following diagrams illustrate the metabolic pathway of p-cresol and the workflows of the two analytical methods.
Caption: Metabolic pathway of p-cresol to this compound.
Caption: Experimental workflows for ELISA and LC-MS/MS.
Conclusion
The choice between ELISA and LC-MS/MS for the quantification of this compound depends on the specific requirements of the research.
LC-MS/MS is the superior method for the direct, highly specific, and sensitive quantification of this compound. Its ability to distinguish between the parent compound and its conjugated metabolites without the need for a hydrolysis step provides more accurate and reliable data for understanding the metabolic fate and biological activity of this uremic toxin.
ELISA , while being a high-throughput and more accessible technique, is generally available for the parent compound, p-cresol. To measure total p-cresol (including the glucuronide form), an additional enzymatic hydrolysis step is necessary. This indirect approach may introduce variability and does not provide information on the individual concentrations of the free and conjugated forms.
For researchers focused on the specific role of this compound in disease pathology or drug metabolism, LC-MS/MS is the recommended method. For large-scale screening studies where total p-cresol levels are a sufficient biomarker, a p-cresol ELISA with a hydrolysis step may be a viable, albeit less specific, alternative. The detailed information and protocols provided in this guide should empower researchers to make an informed decision based on their analytical needs and the scientific question at hand.
References
Assessing the Specificity of p-Cresol Glucuronide as a Marker of Gut Microbial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome plays a pivotal role in human health and disease, influencing everything from metabolism to neurological function. Consequently, there is a growing need for reliable biomarkers to assess its activity. p-Cresol, a product of bacterial fermentation of dietary tyrosine and phenylalanine, is a prominent indicator of gut microbial metabolism. Once produced in the colon, p-cresol is absorbed and subsequently metabolized by the host into two main conjugates: p-cresol sulfate (pCS) and p-cresol glucuronide (pCG). While both are excreted in urine and reflect gut microbial activity, their relative abundance and potential biological activities differ, leading to questions about their specificity and utility as biomarkers. This guide provides a comparative analysis of this compound against other key microbial markers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate biomarker for their studies.
Comparison of Gut Microbial Markers
The selection of a biomarker for gut microbial activity depends on various factors, including the specific research question, the biological matrix available, and the analytical methods employed. Here, we compare this compound with its closely related metabolite, p-cresol sulfate, and another well-established marker of gut microbial amino acid metabolism, indoxyl sulfate.
| Marker | Precursor Amino Acid(s) | Major Producing Bacteria | Primary Site of Host Conjugation | Key Characteristics & Considerations |
| This compound (pCG) | Tyrosine, Phenylalanine | Clostridium species, Bacteroides, Coriobacteriaceae | Liver | Considered the minor conjugate of p-cresol in humans. Its levels are influenced by both gut microbial production of p-cresol and host glucuronidation capacity. May possess biological activity, particularly at the blood-brain barrier. |
| p-Cresol Sulfate (pCS) | Tyrosine, Phenylalanine | Clostridium species, Bacteroides, Coriobacteriaceae | Liver, Colonic Mucosa | The major conjugate of p-cresol in humans. Often considered a uremic toxin and has been extensively studied in the context of chronic kidney disease and cardiovascular disease. Its high protein binding can affect its clearance. |
| Indoxyl Sulfate (IS) | Tryptophan | Escherichia coli, Clostridium species | Liver | A well-established marker of gut microbial protein fermentation and a prominent uremic toxin. Like pCS, it is highly protein-bound. |
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the levels of this compound and other microbial markers in different physiological and pathological states.
Table 1: Serum Levels of Gut Microbial Markers in Chronic Kidney Disease (CKD)
| Marker | Healthy Controls (mg/dL) | CKD Stage 2-3 (mg/dL) | CKD Stage 4-5 (mg/dL) | CKD Stage 5D (Hemodialysis) (mg/dL) | Reference |
| Total this compound | 0.035 ± 0.003 | Increased | Increased | Markedly Increased | [1] |
| Free this compound | 0.035 ± 0.003 | Increased | Increased | Markedly Increased | [1] |
| Total p-Cresol Sulfate | - | Increased | Increased | Markedly Increased | [2] |
| Free p-Cresol Sulfate | - | Increased | Increased | Markedly Increased | [2] |
| Total Indoxyl Sulfate | - | Increased | Increased | Markedly Increased | [2] |
| Free Indoxyl Sulfate | - | Increased | Increased | Markedly Increased | [2] |
Note: Specific mean and standard deviation values for all stages were not consistently available across all cited literature for a direct side-by-side numerical comparison in this table format.
Table 2: Urinary and Fecal Concentrations of p-Cresol and its Conjugates in Response to Interventions
| Intervention | Analyte | Matrix | Change from Baseline | Key Findings | Reference |
| Fecal Microbiota Transplantation (FMT) in patients with recurrent C. difficile infection | This compound | Urine | Rapid and sustained increase post-FMT | pCG levels mirrored the rapid elevation of pCS, indicating restoration of gut microbial production of p-cresol. | [3] |
| p-Cresol Sulfate | Urine | Rapid and sustained increase post-FMT | Demonstrated high sensitivity to changes in the gut microbiota. | [3] | |
| Indoxyl Sulfate | Urine | No significant change post-FMT | Less responsive to this particular microbial intervention compared to p-cresol metabolites. | [3] | |
| Antibiotic (Vancomycin) Treatment in Mice | This compound | Urine | Dramatic decrease | Demonstrates the dependence of pCG on gut microbial activity. | [4] |
| p-Cresol Sulfate | Urine | Dramatic decrease | Similar to pCG, levels were significantly reduced by antibiotic treatment. | [4] | |
| Tyrosine (precursor) | Feces | Significant increase | Accumulation of the precursor amino acid due to inhibition of microbial metabolism. | [4] | |
| p-Cresol | Feces | Abolished | Direct evidence of the inhibition of microbial p-cresol production. | [4] |
Experimental Protocols
Protocol 1: Quantification of Total p-Cresol (including pCG and pCS) in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of total p-cresol in human plasma.[5]
1. Sample Preparation: a. To 50 µL of plasma, add 10 µL of β-glucuronidase/sulfatase from Helix pomatia (≥1000 U/mL in 0.1 M acetate buffer, pH 5.0). b. Vortex briefly and incubate at 37°C for 1 hour to hydrolyze the conjugated forms (pCG and pCS) to free p-cresol. c. Add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., p-cresol-d7 at 5 µg/mL) to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
- Mobile Phase A: 10 mM Ammonium Acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to separate p-cresol from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- p-cresol: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
- p-cresol-d7 (Internal Standard): Monitor the appropriate transition for the deuterated standard.
- Data Analysis: Quantify p-cresol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiome Composition Analysis
This is a general workflow for assessing the correlation between this compound levels and gut microbial composition.
1. Fecal Sample Collection and DNA Extraction: a. Collect fecal samples and store them immediately at -80°C. b. Extract microbial DNA from a small aliquot of the fecal sample using a commercially available DNA extraction kit optimized for stool samples. c. Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.
2. 16S rRNA Gene Amplification and Sequencing: a. Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with sequencing adapters. b. Purify the PCR products. c. Perform sequencing of the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
3. Bioinformatic Analysis: a. Process the raw sequencing reads to remove low-quality sequences and chimeras. b. Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). c. Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes). d. Generate a feature table of microbial abundances. e. Perform statistical analysis to correlate the relative abundance of specific bacterial taxa with the measured concentrations of this compound in a corresponding biological sample (e.g., urine, plasma).
Visualizations
Caption: Metabolic pathway of p-cresol from dietary precursors to urinary excretion.
Caption: Experimental workflow for assessing the specificity of pCG.
Conclusion
This compound is a valuable marker of gut microbial activity, reflecting the fermentation of aromatic amino acids in the colon. However, its specificity is influenced by host metabolic processes, particularly hepatic glucuronidation. In comparison to its sulfated counterpart, p-cresol sulfate, pCG is typically found at lower concentrations in humans but appears to be similarly responsive to significant shifts in the gut microbiota, such as those induced by antibiotics or fecal microbiota transplantation.
The choice between pCG, pCS, and other markers like indoxyl sulfate will depend on the specific context of the research. For studies focused on uremic toxicity, pCS and IS have been more extensively characterized. However, for a more nuanced understanding of gut microbial metabolism and its interplay with host conjugation pathways, the simultaneous measurement of both pCG and pCS can provide a more complete picture. The provided experimental protocols and workflows offer a starting point for researchers to incorporate the analysis of these important biomarkers into their studies, ultimately contributing to a deeper understanding of the complex relationship between the gut microbiome and human health.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
- 4. p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
P-Cresol Glucuronide: A Potent Predictor of Mortality in Dialysis Patients on Par with Other Uremic Toxins
A comparative analysis of p-cresol glucuronide, p-cresyl sulfate, and indoxyl sulfate reveals that the free fraction of this compound, despite being a minor metabolite of p-cresol, holds a predictive power for mortality in chronic kidney disease (CKD) patients, including those on dialysis, that is comparable to its more abundant counterpart, p-cresyl sulfate, and the well-established uremic toxin, indoxyl sulfate.
This guide provides a comprehensive comparison of these protein-bound uremic toxins, presenting key experimental data on their association with mortality, detailing the methodologies used for their quantification, and illustrating the metabolic pathway of p-cresol.
Comparative Analysis of Uremic Toxin Impact on Mortality
A pivotal study evaluating 139 patients with varying stages of chronic kidney disease (CKD), including 32% on dialysis, demonstrated a significant correlation between high levels of free and total this compound (PCG) and both overall and cardiovascular mortality.[1][2][3] This association remained independent of other well-established predictors of survival such as age, vascular calcification, anemia, and inflammation.[1][2][3]
The study further revealed that the predictive capacity of free PCG for mortality was statistically similar to that of free p-cresyl sulfate (PCS) and free indoxyl sulfate (IS).[1][2] Although the total concentration of PCS is substantially higher than that of PCG, their free, unbound levels are comparable.[1] This is a critical finding, as the free fraction of these toxins is considered to be the biologically active component.
| Uremic Toxin | Hazard Ratio (HR) for All-Cause Mortality (Free Fraction) | 95% Confidence Interval (CI) | p-value |
| This compound (PCG) | 1.83 | 1.25 - 2.67 | 0.002 |
| p-Cresyl Sulfate (PCS) | 1.67 | 1.18 - 2.37 | 0.004 |
| Indoxyl Sulfate (IS) | 1.54 | 1.11 - 2.14 | 0.01 |
Data from a multivariate Cox regression analysis in a cohort of 139 CKD patients. The analysis was adjusted for age, gender, diabetes, cardiovascular history, and other relevant clinical parameters.[1][2]
Experimental Protocols
The quantification of this compound and other uremic toxins in patient samples is crucial for establishing their association with clinical outcomes. The primary methodology employed in the key cited study is High-Performance Liquid Chromatography (HPLC).
Quantification of this compound via HPLC
Objective: To accurately measure the concentration of total and free this compound in serum samples from CKD patients.
Principle: This method utilizes reversed-phase HPLC with fluorescence detection to separate and quantify this compound. The "free" fraction is determined after ultrafiltration of the serum to remove protein-bound toxins. The "total" concentration is measured in the original serum sample.
Procedure:
-
Sample Preparation:
-
For free PCG determination, serum samples are subjected to ultrafiltration to separate the protein-free ultrafiltrate.
-
For total PCG determination, whole serum is used.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a reversed-phase HPLC system.
-
The separation is typically achieved on a C18 column.
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the analytes.
-
-
Detection:
-
This compound is detected by a fluorescence detector set at specific excitation and emission wavelengths (e.g., excitation at 265 nm and emission at 290 nm).
-
-
Quantification:
-
The concentration of PCG is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of purified PCG.
-
Other analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have also been used for the measurement of p-cresol and its metabolites.[4][5]
Metabolic Pathway of P-Cresol
P-cresol is a phenolic compound produced from the bacterial fermentation of tyrosine in the large intestine.[4][5][6] Upon absorption into the bloodstream, it undergoes detoxification in the colonic mucosa and liver through conjugation processes, primarily sulfation and glucuronidation.[4][5][6] This metabolic process results in the formation of p-cresyl sulfate (PCS) as the major metabolite and p-cresyl glucuronide (PCG) as a minor metabolite.[1][2][3] In patients with chronic kidney disease, the impaired renal clearance leads to the accumulation of these uremic toxins in the blood.
Caption: Metabolic pathway of p-cresol from dietary tyrosine to its major metabolites.
Experimental Workflow for Uremic Toxin Analysis
The general workflow for analyzing the association of uremic toxins like this compound with mortality in dialysis patients involves several key steps, from patient cohort selection to statistical analysis.
Caption: Workflow for studying uremic toxin association with mortality.
References
- 1. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum. | Semantic Scholar [semanticscholar.org]
- 5. Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum - ProQuest [proquest.com]
- 6. p-Cresyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Uremic Toxins: A Focus on p-Cresol Glucuronide
This guide provides a comparative analysis of p-cresol glucuronide (pCG) and other key uremic toxins, particularly its more extensively studied counterpart, p-cresyl sulfate (pCS). Uremic toxins are compounds that accumulate in the body due to decreased renal function and are associated with the progression of chronic kidney disease (CKD) and its complications.[1] Both pCG and pCS originate from the bacterial fermentation of tyrosine in the gut to p-cresol.[2][3][4] Following absorption, p-cresol undergoes conjugation in the colonic mucosa and liver to form pCS and, to a lesser extent in humans, pCG.[2][5][6] This guide summarizes their comparative toxicity, serum levels in CKD, and the analytical methodologies used for their quantification.
Quantitative Comparison of p-Cresol Metabolites and Other Uremic Toxins
The following table summarizes key quantitative data comparing the toxicity and concentration of pCG, pCS, and the parent compound, p-cresol. While historically considered the primary toxic agent, recent analytical advances have shown that unconjugated p-cresol is virtually undetectable in circulation, with its metabolites being the biologically relevant compounds.[5]
| Parameter | This compound (pCG) | p-Cresyl Sulfate (pCS) | p-Cresol | Other Uremic Toxins | Source |
| Toxicity Marker: Oxidative Stress (DCF Formation) | Less toxic than p-cresol (71.8 ± 23.8% less effective at 1mM) | Less toxic than p-cresol (31.9 ± 75.8% less effective at 1mM) | EC50 = 0.64 ± 0.37 mM | p-Cresol is more toxic than indoxyl sulfate, hippuric acid, and others. | [7] |
| Toxicity Marker: Cellular Necrosis (LDH Release) | Less toxic than p-cresol (24.3 ± 1.8% less effective at 1mM) | Less toxic than p-cresol (23.4 ± 2.8% less effective at 1mM) | EC50 = 0.85 ± 0.14 mM | p-Cresol is more toxic than indoxyl sulfate, hippuric acid, and others. | [7] |
| Effect on Insulin Signaling (in vitro) | No effect on insulin-stimulated glucose uptake or PKB/Akt phosphorylation. | Abolished insulin-stimulated glucose uptake and inhibited PKB/Akt phosphorylation. | Abolished insulin-stimulated glucose uptake and inhibited PKB/Akt phosphorylation. | Indoxyl sulfate is also implicated in insulin resistance. | [8] |
| Serum Concentration (Total) in CKD | Markedly lower than pCS in humans.[2][9] | Main metabolite of p-cresol in humans.[2][9] | Generally undetectable.[5] | Levels of toxins like indoxyl sulfate increase with CKD severity.[2] | [2][9] |
| Serum Concentration (Free) in CKD | Similar to free pCS levels.[2][7] | Similar to free pCG levels.[2][7] | N/A | Free fractions of protein-bound toxins are considered biologically active. | [2][7] |
| Protein Binding (%) | Low (9.3 ± 7.3%) | High (91.4 ± 10.9%) | N/A | Indoxyl sulfate is also highly protein-bound. | [2] |
| Association with Mortality in CKD | High free and total levels are correlated with overall and cardiovascular mortality.[2][3] | High free levels are correlated with mortality.[2] | N/A | High indoxyl sulfate levels are also correlated with mortality.[2] | [2][3] |
Biological Activity and Signaling Pathways
While glucuronidation is often considered a detoxification pathway, pCG is not biologically inert.[5] Its effects, however, often differ from or are less pronounced than those of pCS. For instance, pCS has been shown to promote insulin resistance by inhibiting the PKB/Akt signaling pathway, an effect not observed with pCG at similar concentrations.[8] In contrast, some studies suggest pCG may have context-dependent protective roles, such as strengthening the blood-brain barrier by acting as a functional antagonist at Toll-like receptor 4 (TLR4).[4][5][10]
The diagram below illustrates the metabolic origin of pCS and pCG from dietary tyrosine and highlights their divergent effects on key cellular pathways.
Caption: Metabolic pathway of p-cresol and differential effects of its conjugates.
Experimental Protocols
Accurate quantification of uremic toxins is crucial for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used, robust, and sensitive method for this purpose.[1][11][12]
Key Experiment: Quantification of Total p-Cresol Metabolites in Human Plasma via LC-MS/MS
This protocol describes a common method for measuring total p-cresol (pCS + pCG) by first hydrolyzing the conjugated metabolites back to p-cresol.
1. Sample Preparation:
-
Enzymatic Hydrolysis: Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[11] Add 10 µL of a β-glucuronidase/sulfatase solution.[11] Vortex and incubate at 37°C for 1 hour to ensure complete hydrolysis of both p-cresol sulfate and this compound.[11]
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing a deuterated internal standard (e.g., p-cresol-d7) to precipitate plasma proteins.[11][13][14]
-
Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[11]
-
Collection: Transfer the supernatant to an autosampler vial for analysis.[11]
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for separation. A typical mobile phase consists of two solvents: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, run on a gradient.[11]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source, often in negative mode.[11]
-
Quantification: Monitor specific mass-to-charge (m/z) transitions for p-cresol and its internal standard. Construct a calibration curve from the standards to quantify the p-cresol concentration in the unknown samples.[11]
The diagram below outlines the typical experimental workflow for the metabolomic analysis of uremic toxins.
References
- 1. Update of uremic toxin research by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolomics approach identified toxins associated with uremic symptoms in advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A host–gut microbial amino acid co-metabolite, this compound, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound – detoxicant or uremic toxin? - biocrates life sciences gmbh [biocrates.com]
- 6. Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Therapeutic Drug Monitoring of p-Cresol Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of p-cresol glucuronide (pCG), a significant uremic toxin. The accurate measurement of pCG is crucial for therapeutic drug monitoring and in clinical research for patients with chronic kidney disease (CKD). This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Method Performance
The two primary methods for the quantification of p-cresol and its conjugates are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Fluorescence Spectroscopy. The following tables summarize the performance characteristics of these methods based on published validation data.
Table 1: Performance Comparison of Analytical Methods for this compound and Related Metabolites
| Parameter | LC-MS/MS | Fluorescence Spectroscopy | Reference(s) |
| Linearity Range | Wide calibration ranges covering human concentrations.[1] | 0.5 to 30 µg/mL | [2][3][4] |
| Lower Limit of Quantification (LLOQ) | High sensitivity, with LLOQs reported as low as 20 pg/mL for derivatized p-cresol.[5] | 0.5 µg/mL | [2][3][4] |
| Precision (%RSD) | Intra- and inter-day precision typically < 15%.[6] | 1.2% | [2] |
| Accuracy/Recovery (%) | 91-100% | Not explicitly stated in all reviewed sources. | [5] |
| Specificity | High, utilizing Multiple Reaction Monitoring (MRM).[5] | Specificity can be affected by other fluorescent compounds. | [7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of this compound.
1. Sample Preparation (Protein Precipitation): [5]
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile or methanol containing an internal standard (e.g., deuterated p-cresyl sulfate).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Sample Preparation (for total p-cresol, including pCG): [8]
-
To 50 µL of plasma, add 10 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 1 hour to hydrolyze the conjugated forms.
-
Add 200 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant for analysis.
3. Chromatographic Conditions: [5][6]
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 mm × 100 mm) is commonly used.
-
Mobile Phase A: 10 mM ammonium acetate in water or 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
4. Mass Spectrometry Detection: [5]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity.
Fluorescence Spectroscopy
This method offers a simpler and more cost-effective approach, primarily for the determination of total p-cresol after hydrolysis of its conjugates.[2][3][4]
1. Sample Preparation (Hydrolysis and Extraction): [7]
-
To 100 µL of plasma, add 25 µL of 6M HCl.
-
Heat at 80°C for 2 minutes to hydrolyze p-cresyl sulfate and p-cresyl glucuronide.
-
Cool to room temperature.
-
Add 900 µL of acetonitrile for protein precipitation and shake for 15 minutes.
-
Add 0.5 mL of saturated NaCl solution and shake for another 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant (organic phase) for measurement.
2. Fluorescence Measurement: [2][3][4][7]
-
Excitation Wavelength (λex): 280 nm
-
Emission Wavelength (λem): 310 nm
-
Instrumentation: A standard spectrofluorometer.
Visualizations
Metabolic Pathway of p-Cresol
The following diagram illustrates the metabolic conversion of p-cresol into its primary conjugates, this compound and p-cresyl sulfate.
Caption: Metabolic pathway of p-cresol to its glucuronide and sulfate conjugates.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical workflow for the quantification of this compound using LC-MS/MS.
References
- 1. A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, this compound, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.brieflands.com [repository.brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Species Differences in p-Cresol Glucuronide Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresol, a gut microbial metabolite of tyrosine, is a uremic toxin that has been implicated in the progression of chronic kidney disease and cardiovascular complications. Its detoxification in the body is primarily carried out through two major metabolic pathways: sulfation and glucuronidation, leading to the formation of p-cresol sulfate (PCS) and p-cresol glucuronide (PCG), respectively. The balance between these two pathways exhibits significant species-specific variations, which is a critical consideration in preclinical drug development and toxicological studies. This guide provides a comparative analysis of this compound metabolism across humans, rats, mice, and dogs, supported by experimental data and detailed protocols.
Comparative Metabolism of p-Cresol
The metabolism of p-cresol shows marked differences across various species. While sulfation is the predominant pathway in humans, glucuronidation plays a more significant role in rodents. In mice, both p-cresol sulfate and this compound are produced in comparable amounts.[1][2] In contrast, rats primarily metabolize p-cresol via glucuronidation.[3] Limited direct comparative data is available for dogs, but general studies on glucuronidation suggest that while it can be a significant pathway, there are substantial compound-specific differences in its efficiency compared to humans.[4]
Quantitative Data on this compound Formation
The following table summarizes the available quantitative data on the relative formation of this compound and p-cresol sulfate across different species. It is important to note that direct comparative studies under identical experimental conditions are scarce, and the presented data is compiled from various sources.
| Species | Primary Metabolic Pathway | This compound Formation | P-Cresol Sulfate Formation | Key UGT Enzymes (Human) | Reference |
| Human | Sulfation | Minor | Major | UGT1A6, UGT1A9 | [5][6][7] |
| Rat | Glucuronidation | Major (~64% of excreted metabolite) | Minor | Not fully characterized | [3][8] |
| Mouse | Mixed (Sulfation & Glucuronidation) | Significant (similar to sulfate) | Significant (similar to glucuronide) | Not fully characterized | [1][2] |
| Dog | Variable / Limited Data | Data not available | Data not available | Not characterized | [4] |
Metabolic Pathway of p-Cresol
p-Cresol undergoes conjugation with UDP-glucuronic acid (UDPGA) to form this compound, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes primarily in the liver and to a lesser extent in the kidneys and intestines.
Experimental Protocols
In Vitro p-Cresol Glucuronidation Assay using Liver Microsomes
This protocol describes a general method for assessing the in vitro glucuronidation of p-cresol in liver microsomes from different species.
Materials:
-
Pooled liver microsomes (human, rat, mouse, dog)
-
p-Cresol
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, and alamethicin (to permeabilize the microsomal membrane).
-
Addition of Microsomes and Substrate: Add the liver microsomes to the incubation mixture, followed by the addition of p-cresol.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of this compound using a validated LC-MS/MS method.
Data Analysis:
The rate of this compound formation is calculated and typically expressed as pmol/min/mg of microsomal protein. Kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant) can be determined by incubating with a range of p-cresol concentrations.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating species differences in this compound metabolism.
Conclusion
The metabolism of p-cresol, particularly the balance between glucuronidation and sulfation, exhibits significant inter-species variability. While humans predominantly utilize sulfation, rats favor glucuronidation, and mice show a mixed profile. Data for dogs remains limited, highlighting a need for further research to fully characterize p-cresol metabolism in this species commonly used in preclinical studies. Understanding these species-specific differences is paramount for the accurate interpretation of toxicological data and for the extrapolation of preclinical findings to human drug development. The provided experimental protocols and workflows offer a framework for conducting such comparative metabolic studies.
References
- 1. Free p-Cresol Alters Neutrophil Function in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for significant differences in microsomal drug glucuronidation by canine and human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of p-Cresol [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Formation [mdpi.com]
- 8. Comparative kinetics of the uremic toxin p-cresol versus creatinine in rats with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of P-Cresol Glucuronide in a Laboratory Setting
Ensuring the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, handling and disposing of compounds like p-Cresol glucuronide requires adherence to strict protocols to mitigate risks. This guide provides essential safety and logistical information, including a detailed operational plan for the proper disposal of this compound, in line with general laboratory chemical waste management principles.
Hazard Profile of this compound
While specific quantitative data for disposal is limited, the hazard profile of this compound, as outlined in safety data sheets (SDS), informs the necessary precautions for its handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1][2] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
Operational Protocol for the Disposal of this compound
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste stream and to adhere to all local, regional, and national regulations.[1][2] The following step-by-step procedure should be integrated into your laboratory's chemical hygiene and waste management plan.
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) and absorbent materials from spills, in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.[3] Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
2. Container Management:
-
Use appropriate, leak-proof containers that are chemically compatible with this compound.[4][5] Plastic containers are often preferred for chemical waste.[6]
-
Containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., GHS07 for "Warning").[2]
-
Ensure waste containers are kept securely closed except when adding waste.[6]
-
Do not fill containers to more than 90% of their capacity to prevent spills and allow for expansion.[4]
3. Storage of Chemical Waste:
-
Store waste containers in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[6][7]
-
Secondary containment, such as a spill tray, should be used to prevent the release of material in case of a container failure.[4]
-
Store this compound waste away from incompatible materials, such as strong acids, strong bases, and strong oxidizing or reducing agents.[1]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves), absorb the spill with an inert material like vermiculite or sand.[3]
-
Collect the absorbed material into a designated hazardous waste container.[3]
-
Thoroughly clean the spill area with an appropriate solvent and decontaminate.
5. Final Disposal:
-
Crucially, all waste containing this compound must be disposed of through your institution's hazardous waste management program. [3] Contact your EHS department to schedule a waste pickup and for specific institutional procedures.[3]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3] It is classified as slightly hazardous to water, and its undiluted form should not reach groundwater, water courses, or sewage systems.[2]
Disposal Workflow and Decision-Making
The following diagram illustrates the logical steps and considerations for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling p-Cresol Glucuronide
Essential safety protocols and disposal guidelines for researchers and laboratory professionals working with p-Cresol glucuronide.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of this compound, a metabolite of p-cresol. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect from dust and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent skin contact.[2] Gloves should be inspected for tears before each use. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is mandatory to protect skin and clothing.[2] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved respirator or a dust mask should be used when handling the powder outside of a chemical fume hood to prevent inhalation.[1][2] |
Safe Handling and Operational Protocol
When working with this compound, a systematic approach to handling is crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the Safety Data Sheet (SDS) has been reviewed and is readily accessible. The workspace should be clean and uncluttered.
-
Engineering Controls: Whenever possible, handle the powdered form of this compound inside a chemical fume hood to minimize the risk of inhalation.[2] If a fume hood is not available, ensure the area is well-ventilated.
-
Donning PPE: Put on all required PPE as specified in the table above before opening the container.
-
Weighing and Transferring: Open the container carefully to avoid creating airborne dust. Use a spatula to transfer the desired amount of the compound. Avoid pouring from a height to minimize dust generation.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly and carefully to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly.[1][3] Clean all equipment and the work area to prevent cross-contamination.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, seek immediate medical attention.
-
Ingestion: If swallowed, call a poison center or doctor immediately.[3] Rinse the mouth with water.[1][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated wipes, must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Chemical Waste: Unused this compound and its solutions should be disposed of as chemical waste.
-
Disposal Method: Follow all local, regional, national, and international regulations for the disposal of chemical waste.[3] Do not dispose of down the drain or in regular trash.[2]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
